molecular formula C19H14N2O4S B12363780 CZL80

CZL80

Cat. No.: B12363780
M. Wt: 366.4 g/mol
InChI Key: XROMSNNVKZCXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CZL80 is a useful research compound. Its molecular formula is C19H14N2O4S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H14N2O4S

Molecular Weight

366.4 g/mol

IUPAC Name

3-[[3-(thiophene-2-carbonylamino)benzoyl]amino]benzoic acid

InChI

InChI=1S/C19H14N2O4S/c22-17(20-15-7-2-5-13(11-15)19(24)25)12-4-1-6-14(10-12)21-18(23)16-8-3-9-26-16/h1-11H,(H,20,22)(H,21,23)(H,24,25)

InChI Key

XROMSNNVKZCXLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Foundational & Exploratory

The Caspase-1 Inhibitor CZL80: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZL80 is a novel, brain-penetrant, small-molecule inhibitor of Caspase-1, an enzyme implicated in inflammatory signaling pathways.[1][2][3][4] Extensive preclinical research has demonstrated its therapeutic potential in a range of neurological disorders, including progressive ischemic stroke, refractory status epilepticus, and febrile seizures.[3][5][6][7] The primary mechanism of action of this compound is the direct inhibition of Caspase-1, which subsequently modulates downstream inflammatory processes and neuronal excitability. This document provides an in-depth technical guide on the core mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows. Notably, current research has focused exclusively on the role of this compound in neurological conditions, with no available data on its mechanism of action in cancer.

Core Mechanism of Action

This compound exerts its therapeutic effects by directly targeting and inhibiting Caspase-1, a key enzyme in the inflammasome pathway.[5][6][7] Caspase-1 is responsible for the cleavage of pro-inflammatory cytokines, most notably pro-interleukin-1β (pro-IL-1β), into their active forms.[6][7] By inhibiting Caspase-1, this compound effectively blocks the maturation and secretion of IL-1β, a potent mediator of neuroinflammation.[6]

In the context of neurological disorders, this inhibition of the Caspase-1/IL-1β axis leads to a reduction in neuroinflammation and a modulation of neuronal signaling. Specifically, in models of epilepsy, this compound has been shown to terminate seizures by suppressing excessive glutamatergic transmission, an effect that is dependent on its inhibition of Caspase-1.[6][7][8] In ischemic stroke models, this compound appears to improve neurological function primarily by inhibiting the activation of microglia, the resident immune cells of the central nervous system, rather than by directly preventing neuronal death.[5] The efficacy of this compound is abolished in Caspase-1 knockout mice, confirming its on-target activity.[5][6]

Quantitative Data Summary

The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Parameter Value Assay/Model Reference
IC50 0.024 µMIn vitro Caspase-1 inhibition[1]
IC50 0.01 µMIn vitro Caspase-1 inhibition[2]

Table 1: In Vitro Potency of this compound

Dose Route of Administration Animal Model Observed Effect Reference
0.0075-7.5 mg/kgIntravenous (i.v.)Febrile Seizure Model (mice)Dose-dependent reduction in Caspase-1 enzyme activity[2][6]
0.75 mg/kgIntravenous (i.v.)Febrile Seizure Model (mice)Reduced seizure incidence and prolonged latency[6]
10 and 30 mg/kgIntraperitoneal (i.p.)Photothrombotic Stroke Model (mice)Improved motor function[2][5]
3 and 10 mg/kgIntraperitoneal (i.p.)Kainic Acid-Induced Status Epilepticus (mice)Terminated diazepam-resistant seizures[7]

Table 2: In Vivo Efficacy of this compound in Neurological Disorder Models

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.

CZL80_Mechanism_of_Action cluster_upstream Upstream Events cluster_downstream Downstream Effects Pathological Insult Pathological Insult Inflammasome Activation Inflammasome Activation Pathological Insult->Inflammasome Activation Pro-Caspase-1 Pro-Caspase-1 Inflammasome Activation->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 IL-1β IL-1β Caspase-1->IL-1β Cleavage of Pro-IL-1β Pro-IL-1β Pro-IL-1β Pro-IL-1β->IL-1β IL-1 Receptor IL-1 Receptor IL-1β->IL-1 Receptor Glutamatergic Transmission Glutamatergic Transmission IL-1 Receptor->Glutamatergic Transmission Neuroinflammation & Neuronal Hyperexcitability Neuroinflammation & Neuronal Hyperexcitability Glutamatergic Transmission->Neuroinflammation & Neuronal Hyperexcitability This compound This compound This compound->Caspase-1 Inhibition

Caption: Mechanism of action of this compound in modulating neuroinflammation.

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_analysis Analysis Induce Neurological Disorder Induce Neurological Disorder Administer this compound or Vehicle Administer this compound or Vehicle Induce Neurological Disorder->Administer this compound or Vehicle Behavioral Assessment Behavioral Assessment Administer this compound or Vehicle->Behavioral Assessment Electrophysiology Electrophysiology Administer this compound or Vehicle->Electrophysiology Histology/Immunofluorescence Histology/Immunofluorescence Administer this compound or Vehicle->Histology/Immunofluorescence Western Blot Western Blot Administer this compound or Vehicle->Western Blot

Caption: A generalized experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound.

Photothrombotic Stroke Model in Mice

This model is used to induce a focal ischemic stroke to study the effects of this compound on neurological function.[5]

  • Animal Preparation: Anesthetize the mouse with 2% isoflurane and mount it in a stereotaxic frame.[5]

  • Photosensitizer Administration: Administer Rose Bengal (100 mg/kg) via intraperitoneal injection.[5]

  • Induction of Ischemia: Expose the skull and place a cold light source (2 mm diameter) 1.5 mm lateral from the bregma to illuminate the cortical surface, inducing thrombosis in the microvessels.[5]

  • Drug Administration: Administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle daily for the desired treatment period (e.g., 7 days).[5]

  • Behavioral Assessment: Evaluate motor function using tests such as the grid-walking task and the cylinder task at various time points post-stroke.[5]

Kainic Acid-Induced Status Epilepticus Model in Mice

This model is used to study drug-resistant seizures and the anti-convulsant effects of this compound.[7]

  • Animal Preparation: Anesthetize the mouse and place it in a stereotaxic apparatus.

  • Kainic Acid Injection: Perform a craniotomy and stereotaxically inject kainic acid into the hippocampus to induce status epilepticus.[9][10]

  • Seizure Monitoring: Monitor the onset and severity of seizures using electroencephalography (EEG) and behavioral observation.[7]

  • Drug Administration: Once status epilepticus is established, administer this compound (e.g., 3 or 10 mg/kg, i.p.) to assess its ability to terminate seizures.[7]

  • Data Analysis: Analyze EEG recordings for changes in seizure activity and duration.

Western Blotting for Caspase-1 Activation

This technique is used to quantify the levels of pro- and cleaved (active) Caspase-1 in brain tissue.

  • Tissue Homogenization: Dissect the brain region of interest (e.g., peri-infarct cortex) and homogenize the tissue in RIPA buffer containing protease inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of the homogenates using a BCA assay.

  • Gel Electrophoresis: Separate 50 µg of protein per sample on a 4-20% SDS-PAGE gel.[6]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for Caspase-1.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

Immunofluorescence for Microglial Activation

This method is used to visualize and quantify the activation state of microglia in brain sections.[5]

  • Tissue Preparation: Perfuse the mouse transcardially with 4% paraformaldehyde (PFA) and section the brain into 25 µm thick slices using a cryostat.[5]

  • Permeabilization and Blocking: Permeabilize the sections with 0.1% Triton X-100 for 30 minutes and then block with 5% donkey serum in PBS for 90 minutes at room temperature.[5]

  • Primary Antibody Incubation: Incubate the sections overnight at 4°C with primary antibodies against a microglial marker (e.g., Iba-1) and an activation marker (e.g., CD68).[5]

  • Secondary Antibody Incubation: Wash the sections with PBS and incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature.[5]

  • Imaging and Analysis: Mount the sections with a DAPI-containing medium and capture images using a fluorescence microscope. Analyze the images to quantify microglial morphology and the expression of activation markers.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This technique is employed to measure the electrophysiological properties of neurons and assess the impact of this compound on synaptic transmission.

  • Brain Slice Preparation: Acutely prepare brain slices (e.g., 300 µm thick) from the region of interest (e.g., hippocampus) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

  • Recording: Transfer a slice to a recording chamber perfused with aCSF. Obtain whole-cell patch-clamp recordings from identified neurons (e.g., pyramidal neurons) in either voltage-clamp or current-clamp mode.

  • Data Acquisition: Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents) or neuronal firing properties.

  • Drug Application: Bath-apply this compound to the slice and record the subsequent changes in synaptic transmission or neuronal excitability.

  • Data Analysis: Analyze the recorded electrophysiological data to determine the effects of this compound on parameters such as firing frequency, postsynaptic current amplitude, and frequency.[11]

References

The Role of CZL80 in Mitigating Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders, contributing to secondary injury and progressive neuronal damage. The activation of caspase-1 and the subsequent maturation of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), are central to this process. CZL80, a novel, brain-penetrable, small-molecule inhibitor of caspase-1, has emerged as a promising therapeutic agent for mitigating neuroinflammation and its detrimental consequences. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data from various neurological disease models. It details the experimental protocols used to evaluate its efficacy and presents quantitative data in a structured format for clear comparison. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's role in neurotherapeutics.

Introduction

Neuroinflammation is a double-edged sword. While it plays a protective role in response to injury and infection in the central nervous system (CNS), excessive and prolonged inflammation exacerbates neuronal damage and impedes functional recovery.[1] In conditions such as ischemic stroke and epilepsy, neuroinflammatory cascades are significantly implicated in disease progression.[1][2] A key player in the inflammatory response is the inflammasome, a multi-protein complex that activates caspase-1.[1] Activated caspase-1 is responsible for cleaving pro-inflammatory cytokines pro-IL-1β and pro-interleukin-18 (IL-18) into their mature, active forms, which then amplify the inflammatory response.[2]

This compound is a novel, low molecular weight inhibitor specifically designed to target caspase-1.[3] Its therapeutic potential has been investigated in several preclinical models of neurological disorders, where it has demonstrated significant neuroprotective effects by suppressing neuroinflammation.[1][2][3] This guide synthesizes the current knowledge on this compound, focusing on its mechanism of action and its role in mitigating neuroinflammation.

Mechanism of Action of this compound

This compound exerts its anti-neuroinflammatory effects primarily through the direct inhibition of caspase-1. By blocking the enzymatic activity of caspase-1, this compound prevents the maturation and release of IL-1β and IL-18, thereby dampening the downstream inflammatory cascade.[2][3] This mechanism has been shown to be effective in various neurological conditions.

In the context of progressive ischemic stroke (PIS) , ischemia-evoked neuroinflammation is a key driver of progressive brain injury.[1] this compound administration has been shown to suppress microglia activation in the peri-infarct cortex, suggesting its ability to modulate the inflammatory response mediated by these resident immune cells of the CNS.[1]

In models of epilepsy , neuroinflammation is known to contribute to neuronal hyperexcitability and seizure generation.[2][4] The caspase-1/IL-1β pathway, in particular, can lead to an imbalance between excitatory and inhibitory neurotransmission.[2] this compound has been shown to terminate diazepam-resistant status epilepticus by inhibiting this pathway and subsequently reversing the neuroinflammation-augmented glutamatergic transmission.[2][5]

The core mechanism of this compound's action is depicted in the following signaling pathway diagram:

CZL80_Mechanism_of_Action cluster_0 Neuroinflammatory Stimulus (e.g., Ischemia, Seizure) cluster_1 Cellular Response (Microglia / Neuron) cluster_2 Downstream Effects Stimulus Pathological Stimulus NLRP3 NLRP3 Inflammasome Activation Stimulus->NLRP3 activates ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage ProIL1B Pro-IL-1β Casp1->ProIL1B cleaves IL1B Mature IL-1β ProIL1B->IL1B Neuroinflammation Neuroinflammation (Microglial Activation, Cytokine Release) IL1B->Neuroinflammation promotes NeuronalDysfunction Neuronal Dysfunction (Hyperexcitability, Cell Death) Neuroinflammation->NeuronalDysfunction leads to This compound This compound This compound->Casp1 inhibits

Caption: this compound inhibits Caspase-1, blocking IL-1β maturation and neuroinflammation.

Preclinical Efficacy of this compound

The therapeutic potential of this compound has been evaluated in several preclinical models, with key quantitative data summarized below.

Progressive Ischemic Stroke (PIS)

In a mouse model of photothrombotic (PT)-induced cerebral ischemia, this compound demonstrated significant efficacy in improving neurological function.[1]

ParameterVehicleThis compound (10 mg·kg⁻¹·d⁻¹)This compound (30 mg·kg⁻¹·d⁻¹)Reference
Neurological Score (Day 7) Higher (worse)Lower (better)Significantly Lower (better)[1]
Microglial Activation (Soma Area at Day 7) Increased-Reduced[1]
Microglial Circularity (Day 7) Decreased-Increased[1]

Note: Specific numerical values for neurological scores were not provided in the abstract but the trend was clearly stated.

Status Epilepticus (SE)

This compound has shown remarkable efficacy in terminating diazepam-resistant status epilepticus induced by kainic acid (KA).[2]

ParameterDiazepam Alone (Vehicle)Diazepam + this compound (3 mg/kg)Diazepam + this compound (10 mg/kg)Reference
SE Termination IneffectiveDose-dependent terminationEffective termination[2]
Mortality Higher-Decreased[2]
Glutamatergic Transmission Augmented-Reversed to baseline[2][5]
Febrile Seizures (FS)

In a neonatal mouse model of febrile seizures, this compound demonstrated preventative effects.[3]

ParameterVehicleThis compoundDiazepamVX-765Reference
Seizure Incidence HighMarkedly ReducedReducedReduced[3]
Seizure Latency ShorterProlonged--[3]
Threshold to FS Generation LowerIncreased--[3]
% of mice without first FS Low~67%~43%~21%[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

Animal Models
  • Progressive Ischemic Stroke (PIS): C57BL/6J mice and Caspase-1⁻/⁻ mice were subjected to photothrombotic (PT)-induced cerebral ischemia to model PIS.[1]

  • Status Epilepticus (SE): Diazepam-resistant SE was induced in mice using kainic acid (KA).[2] Pilocarpine was also used to induce SE in some experiments.[2]

  • Febrile Seizures (FS): FS models were established in neonatal C57BL/6J mice.[3]

This compound Administration
  • PIS Model: this compound (10 or 30 mg·kg⁻¹·d⁻¹) was administered intraperitoneally (i.p.) for one week after the onset of photothrombosis.[1]

  • SE Model: this compound (3 or 10 mg/kg) was co-administered with diazepam.[2]

  • FS Model: this compound was administered intravenously (i.v.).[3]

Behavioral and Functional Assessments
  • Neurological Function (PIS): Neurological deficits were assessed using a scoring system.[1]

  • Seizure Monitoring (SE and FS): Electroencephalogram (EEG) and behavioral monitoring were used to assess seizure activity, latency, and duration.[2][3]

Histological and Molecular Analyses
  • Immunofluorescence: Brain sections were stained for markers of neurons (NeuN) and microglia to assess neuronal death and microglial activation.[1]

  • Western Blot: Protein levels of caspase-1 and IL-1β were quantified to determine the effect of this compound on the inflammatory pathway.[2]

  • In Vivo Fiber Photometry: This technique was used to measure glutamatergic transmission in the hippocampus of live animals.[2][5]

The general experimental workflow for evaluating this compound in a preclinical model is illustrated below.

Experimental_Workflow cluster_0 Model Induction cluster_1 Treatment cluster_2 Outcome Assessment Model Induce Neurological Disorder (e.g., PIS, SE, FS) in Animal Model Treatment Administer this compound (various doses and time points) Model->Treatment Control Administer Vehicle Control Model->Control Behavior Behavioral & Functional Assessment (Neurological Scores, Seizure Monitoring) Treatment->Behavior Histo Histological & Molecular Analysis (Immunofluorescence, Western Blot) Treatment->Histo Electro Electrophysiology (In Vivo Fiber Photometry) Treatment->Electro Control->Behavior Control->Histo Control->Electro

Caption: General experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound has demonstrated significant promise as a therapeutic agent for mitigating neuroinflammation in a range of neurological disorders. Its specific mechanism of action, targeting caspase-1, allows for the direct modulation of a key inflammatory pathway. The preclinical data strongly support its efficacy in improving neurological outcomes in models of ischemic stroke and epilepsy.

Future research should focus on:

  • Pharmacokinetics and Pharmacodynamics: A more detailed characterization of this compound's absorption, distribution, metabolism, and excretion (ADME) properties in different species.

  • Long-term Safety and Toxicity: While initial studies suggest a good safety profile, comprehensive long-term toxicity studies are necessary before clinical translation.[3]

  • Efficacy in Other Neuroinflammatory Conditions: Investigating the therapeutic potential of this compound in other neurological disorders with a significant neuroinflammatory component, such as traumatic brain injury, Alzheimer's disease, and Parkinson's disease.

  • Combination Therapies: Exploring the synergistic effects of this compound with other neuroprotective agents.

References

The Inhibitory Effect of CZL80 on Caspase-1 Dependent Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CZL80, a novel small-molecule inhibitor of caspase-1. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting caspase-1 dependent inflammatory pathways. Herein, we detail the inhibitory effects of this compound, present quantitative data from key experiments, and provide comprehensive experimental protocols and pathway diagrams.

Core Mechanism of Action

This compound is a potent, selective, and brain-penetrable inhibitor of caspase-1 with a reported IC50 value of 0.024 µM.[1] Its mechanism of action is centered on the direct inhibition of caspase-1, a critical enzyme in the inflammatory process known as pyroptosis. Activated caspase-1 is responsible for the cleavage and activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as the cleavage of Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD forms pores in the cell membrane, leading to cell lysis and the release of inflammatory cellular contents. By inhibiting caspase-1, this compound effectively blocks these downstream events, thereby mitigating the inflammatory response.

The therapeutic efficacy of this compound has been demonstrated in preclinical models of neurological disorders, including refractory status epilepticus and progressive ischemic stroke.[2][3][4] Studies have shown that the protective effects of this compound are dependent on its inhibition of caspase-1, as the therapeutic benefits are abolished in caspase-1 knockout mice.[3][5] Furthermore, the effects of this compound are mediated, at least in part, through the IL-1β pathway, as its efficacy is partially reduced in IL-1 receptor 1 (IL1R1) knockout mice.[2][4]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies investigating the efficacy of this compound in rodent models.

Table 1: Efficacy of this compound in a Kainic Acid-Induced Refractory Status Epilepticus Mouse Model

Dosage of this compound (with Diazepam)Outcome MeasureResultReference
3 mg/kgSE Termination ProbabilityIncreased from 0% to 40%[2]
10 mg/kgGlutamatergic TransmissionNearly 80% drop in high-frequency events[4]
10 and 30 mg/kgMortality RateReduced from 40% to 0%[4]

Table 2: Efficacy of this compound in a Photothrombotic Ischemic Stroke Mouse Model

Dosage of this compoundOutcome MeasureResultReference
10 and 30 mg/kg/dayFoot Fault RateSignificantly reduced during Day 4-7[3]
10 and 30 mg/kg/dayForelimb AsymmetrySignificantly reduced during Day 4-7[3]
30 mg/kg/dayEffect in Caspase-1-/- miceNo beneficial effect observed[3][5]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the caspase-1 dependent pyroptosis pathway and a general workflow for evaluating this compound's inhibitory activity.

Caspase-1_Dependent_Pyroptosis_Pathway Figure 1: Caspase-1 Dependent Pyroptosis Pathway cluster_0 Inflammasome Activation cluster_1 This compound Inhibition cluster_2 Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 activate pro_caspase1 Pro-Caspase-1 NLRP3->pro_caspase1 recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 autocleavage pro_IL1B Pro-IL-1β caspase1->pro_IL1B cleaves pro_GSDMD Pro-Gasdermin D (GSDMD) caspase1->pro_GSDMD cleaves This compound This compound This compound->caspase1 inhibits IL1B Mature IL-1β pro_IL1B->IL1B pyroptosis Pyroptosis & Cytokine Release GSDMD_N GSDMD-N Fragment pro_GSDMD->GSDMD_N pore Membrane Pore Formation GSDMD_N->pore pore->pyroptosis

Figure 1: Caspase-1 Dependent Pyroptosis Pathway

CZL80_Experimental_Workflow Figure 2: Experimental Workflow for this compound Evaluation cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Endpoint Analysis caspase1_assay Caspase-1 Inhibition Assay (Recombinant Enzyme) czl80_treatment_vitro This compound Treatment cell_culture Cell Culture (e.g., Microglia, Macrophages) lps_stimulation LPS Priming cell_culture->lps_stimulation nigericin_atp Pyroptosis Induction (Nigericin/ATP) lps_stimulation->nigericin_atp nigericin_atp->czl80_treatment_vitro ic50 IC50 Determination czl80_treatment_vitro->ic50 elisa IL-1β ELISA czl80_treatment_vitro->elisa ldh_assay LDH Release Assay czl80_treatment_vitro->ldh_assay western_blot Western Blot (Cleaved Caspase-1, GSDMD) czl80_treatment_vitro->western_blot animal_model Animal Model (e.g., Status Epilepticus, Stroke) czl80_admin This compound Administration animal_model->czl80_admin behavioral Behavioral/Functional Outcomes czl80_admin->behavioral histology Histology/Immunofluorescence czl80_admin->histology

Figure 2: Experimental Workflow for this compound Evaluation

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published studies involving this compound and general pyroptosis research.

In Vitro Caspase-1 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human caspase-1.

  • Materials: Recombinant active human caspase-1, caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AMC), assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2), this compound, DMSO, 96-well black microplates, fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

    • In a 96-well plate, add the diluted this compound or vehicle (DMSO in assay buffer) to respective wells.

    • Add recombinant caspase-1 to all wells except for the blank control.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the caspase-1 substrate to all wells.

    • Immediately measure the fluorescence intensity (e.g., excitation 355 nm, emission 460 nm) at kinetic mode for 30-60 minutes at 37°C.

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cell-Based Pyroptosis Assay (LDH Release)
  • Objective: To assess the ability of this compound to inhibit pyroptosis-induced cell membrane damage by measuring lactate dehydrogenase (LDH) release.

  • Materials: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes, cell culture medium (e.g., RPMI-1640 with 10% FBS), LPS, ATP or Nigericin, this compound, DMSO, LDH cytotoxicity assay kit, 96-well clear plates.

  • Procedure:

    • Seed BMDMs or differentiated THP-1 cells in a 96-well plate and allow them to adhere overnight.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.

    • Remove the LPS-containing medium and replace it with fresh serum-free medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.

    • Induce pyroptosis by adding ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) and incubate for 1-2 hours at 37°C.

    • Carefully collect the cell culture supernatant.

    • Perform the LDH release assay on the supernatants according to the manufacturer's protocol.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Calculate the percentage of LDH release relative to control wells (untreated cells) and maximum LDH release wells (cells lysed with lysis buffer).

Measurement of IL-1β Secretion (ELISA)
  • Objective: To quantify the inhibitory effect of this compound on the release of mature IL-1β from pyroptotic cells.

  • Materials: Supernatants from the cell-based pyroptosis assay, IL-1β ELISA kit (species-specific), wash buffer, substrate solution, stop solution, microplate reader.

  • Procedure:

    • Use the cell culture supernatants collected from the LDH release assay.

    • Perform the IL-1β ELISA according to the manufacturer's instructions.

    • Briefly, add supernatants and standards to the antibody-coated wells and incubate.

    • Wash the wells and add the detection antibody, followed by an enzyme conjugate and substrate.

    • Stop the reaction and measure the absorbance at 450 nm.

    • Calculate the concentration of IL-1β in the supernatants based on the standard curve.

Western Blot for GSDMD Cleavage
  • Objective: To visualize the inhibition of Gasdermin D cleavage by this compound in pyroptotic cells.

  • Materials: Cell lysates from the pyroptosis assay, RIPA buffer with protease inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (anti-GSDMD, anti-cleaved GSDMD N-terminus), HRP-conjugated secondary antibody, ECL substrate, imaging system.

  • Procedure:

    • After collecting the supernatants for LDH and ELISA assays, lyse the remaining adherent cells with RIPA buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the N-terminal fragment of cleaved GSDMD.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system. The presence of a ~30 kDa band indicates GSDMD cleavage.

In Vivo Animal Models
  • Kainic Acid (KA)-Induced Status Epilepticus:

    • Animals: Adult male C57BL/6 mice.

    • Procedure: Status epilepticus is induced by intra-amygdala injection of kainic acid. This compound (e.g., 3-30 mg/kg) or vehicle is administered intraperitoneally at a defined time point after seizure onset.

    • Endpoints: Seizure severity and duration (EEG recordings), behavioral scoring, and mortality rate.[2][4]

  • Photothrombotic (PT) Ischemic Stroke:

    • Animals: Adult male C57BL/6 mice.

    • Procedure: A focal cortical stroke is induced by photosensitive dye (Rose Bengal) injection followed by focal cranial irradiation with a cold light source. This compound (e.g., 10-30 mg/kg/day) or vehicle is administered intraperitoneally for a specified duration post-stroke.

    • Endpoints: Neurological function (e.g., grid-walking task, cylinder task), infarct volume, and microglia activation in the peri-infarct cortex.[3][5]

This technical guide provides a comprehensive overview of the current understanding of this compound's effect on caspase-1 dependent pathways. The presented data and protocols serve as a valuable resource for researchers in the field of neuroinflammation and drug discovery.

References

In-Depth Technical Guide: Understanding the Blood-Brain Barrier Permeability and Mechanism of Action of CZL80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZL80 is a novel, small-molecule inhibitor of caspase-1 that has demonstrated significant therapeutic potential in preclinical models of neurological disorders, including ischemic stroke and refractory status epilepticus.[1][2] Its efficacy in these central nervous system (CNS) conditions strongly implies an ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. This guide synthesizes the available data to provide an in-depth understanding of the implied BBB permeability and the downstream neuroprotective mechanisms of this compound.

Evidence for Blood-Brain Barrier Permeability of this compound

Summary of In Vivo Studies Demonstrating CNS Effects

The following table summarizes key preclinical studies where systemically administered this compound produced significant effects within the central nervous system, thereby providing indirect evidence of its ability to cross the blood-brain barrier.

Neurological ModelAnimal ModelThis compound Dosing RegimenRoute of AdministrationKey CNS-Related OutcomesReference
Progressive Ischemic StrokeMice (Photothrombotic model)10 or 30 mg·kg⁻¹·d⁻¹Intraperitoneal (i.p.)Rescued progressive motor dysfunction; Inhibited microglial activation in the peri-infarct cortex.[1]
Refractory Status EpilepticusMice (Kainic acid-induced)3 or 10 mg/kgIntraperitoneal (i.p.)Terminated diazepam-resistant status epilepticus; Protected against neuronal damage.[2]
Pharmacoresistant Temporal Lobe EpilepsyRats (Kindled)3 or 10 mg/kgIntraperitoneal (i.p.)Increased afterdischarge thresholds, indicating reduced seizure susceptibility.[3]
Febrile SeizuresNeonatal Mice0.0075, 0.075, 0.75, and 7.5 mg·kg⁻¹Intravenous (i.v.)Prevented febrile seizure generation and later enhanced epileptogenic susceptibility.[4]

The consistent observation of neuroprotective and anti-seizure effects following systemic administration of this compound across multiple, independent studies provides compelling evidence for its BBB permeability.

Experimental Protocols for In Vivo Efficacy Studies

The methodologies employed in these studies provide a framework for assessing the central nervous system effects of neurotherapeutics.

Photothrombotic Model of Cerebral Ischemia
  • Animal Model : Adult male mice are used.

  • Induction of Ischemia : A photosensitive dye (e.g., Rose Bengal) is injected intravenously. A specific region of the cerebral cortex is then illuminated with a cold light source, inducing a focal ischemic lesion.

  • Drug Administration : this compound or vehicle is administered intraperitoneally at specified doses (e.g., 10 or 30 mg·kg⁻¹·d⁻¹) for a defined period post-ischemia (e.g., daily for 7 days).[1]

  • Behavioral Assessment : Motor function is evaluated using tests such as the grid-walking task (to measure foot faults) and the cylinder task (to assess forelimb asymmetry).[1]

  • Histological and Molecular Analysis : Brain tissue is collected for analysis. Immunofluorescence staining is used to assess microglial activation (using markers like Iba-1 and CD68) and neuronal survival (using markers like NeuN). Western blotting can be used to measure levels of caspase-1 and other relevant proteins.[1]

Kainic Acid-Induced Status Epilepticus
  • Animal Model : Adult male mice are used.

  • Induction of Status Epilepticus (SE) : Kainic acid (KA) is injected into the hippocampus to induce SE. Electroencephalography (EEG) is used to monitor seizure activity.

  • Induction of Drug Resistance : To model refractory SE, a first-line anti-seizure medication like diazepam is administered with a delay (e.g., 30 minutes after SE onset).[2]

  • Drug Administration : this compound (e.g., 3 or 10 mg/kg) is administered intraperitoneally in conjunction with diazepam.[2]

  • Outcome Measures : EEG recordings are analyzed to determine the termination of SE. Behavioral observations are made to assess seizure severity and mortality rates.[2] In vivo calcium fiber photometry can be employed to measure glutamatergic transmission in real-time.[2][5]

Mechanism of Action of this compound in the CNS

Once across the blood-brain barrier, this compound targets caspase-1, a key enzyme in the inflammasome pathway. The inhibition of caspase-1 leads to a cascade of downstream effects that are protective in the context of neurological injury and disease.

Inhibition of Neuroinflammation

In conditions like ischemic stroke, caspase-1 is activated in microglia, the resident immune cells of the brain.[1] Activated caspase-1 cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their active forms. By inhibiting caspase-1, this compound suppresses the activation of microglia and the subsequent release of these inflammatory mediators.[1] This anti-inflammatory action is a cornerstone of its neuroprotective effect.

Modulation of Glutamatergic Transmission

In epilepsy, neuroinflammation is known to enhance neuronal excitability. The caspase-1/IL-1β pathway can increase glutamatergic transmission, which contributes to the generation and propagation of seizures.[2] Studies have shown that this compound can reverse the neuroinflammation-augmented glutamatergic transmission during status epilepticus.[2][5] This suggests that this compound's anti-seizure effects are mediated not only by reducing inflammation but also by directly dampening the excessive excitatory signaling that underlies seizures.

Visualizations

Signaling Pathway of this compound in the CNS

CZL80_Mechanism_of_Action cluster_BBB Blood-Brain Barrier cluster_Neuron Neuron / Microglia cluster_Outcome Therapeutic Outcome CZL80_blood This compound (Systemic Circulation) CZL80_brain This compound (Brain Parenchyma) CZL80_blood->CZL80_brain Crosses BBB Caspase1 Caspase-1 CZL80_brain->Caspase1 Inhibits Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves Inflammasome Inflammasome Activation (e.g., Ischemia, Seizures) Inflammasome->Caspase1 Activates IL1B Active IL-1β Pro_IL1B->IL1B Glutamate ↑ Glutamatergic Transmission IL1B->Glutamate Neuroinflammation Neuroinflammation IL1B->Neuroinflammation Neurotoxicity Neuronal Injury & Excitotoxicity Glutamate->Neurotoxicity Neuroinflammation->Neurotoxicity Outcome ↓ Neuroinflammation ↓ Seizure Activity ↑ Neuroprotection Neurotoxicity->Outcome Leads to

Caption: Proposed mechanism of this compound action in the central nervous system.

Experimental Workflow for Preclinical Efficacy Testing

Preclinical_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_data Data Analysis Induction Induce Neurological Disease Model (e.g., Photothrombosis, Kainic Acid) Treatment_Group Administer this compound (e.g., 10, 30 mg/kg, i.p.) Induction->Treatment_Group Vehicle_Group Administer Vehicle Control Induction->Vehicle_Group Behavior Behavioral Testing (e.g., Motor Function, Seizure Scoring) Treatment_Group->Behavior Monitoring Physiological Monitoring (e.g., EEG) Treatment_Group->Monitoring Vehicle_Group->Behavior Vehicle_Group->Monitoring Analysis Post-mortem Analysis (Immunohistochemistry, Western Blot) Behavior->Analysis Monitoring->Analysis Data Compare Outcomes Between This compound and Vehicle Groups Analysis->Data

Caption: General workflow for in vivo testing of this compound in neurological disease models.

Conclusion

While direct pharmacokinetic studies quantifying the BBB penetration of this compound are needed for a complete profile, the existing preclinical data provides strong, indirect evidence of its ability to enter the central nervous system. The consistent and robust neuroprotective and anti-seizure effects observed following systemic administration in various models of neurological disorders would not be possible without sufficient CNS bioavailability. The mechanism of action, centered on the inhibition of caspase-1, effectively mitigates key pathological processes such as neuroinflammation and excitotoxicity. These findings underscore the promise of this compound as a CNS therapeutic agent and highlight the importance of its BBB permeability in achieving its pharmacological effects. Future research should focus on quantifying its brain uptake and distribution to further optimize its therapeutic potential.

References

CZL80: A Novel Caspase-1 Inhibitor for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CZL80 is a potent, selective, and brain-penetrable small molecule inhibitor of caspase-1, an enzyme implicated in inflammatory processes associated with a variety of neurological disorders. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details its mechanism of action, summarizes key findings from in vivo studies in models of epilepsy and ischemic stroke, and provides insights into its therapeutic potential. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development focused on neuroinflammation and neurological diseases.

Chemical Structure and Physicochemical Properties

This compound is a novel compound identified through structural virtual screening against the active site of caspase-1.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Chemical Name 3-(3-(2-Thenylamino)benzylamino)benzoic acid[1]
Molecular Formula C₁₉H₁₆N₂O₂SN/A
Molecular Weight 336.41 g/mol N/A
Appearance N/AN/A
Melting Point Not reportedN/A
pKa Not reportedN/A
Solubility Soluble in a mixture of propylene glycol, ethanol, and water (5:1:4)N/A

Note: "N/A" indicates that the data is not available in the reviewed literature.

Biological Activity and Pharmacokinetics

This compound is a highly potent and selective inhibitor of caspase-1.[1] Its biological activity and pharmacokinetic profile are highlighted below.

ParameterValueSource
Target Caspase-1[1][3]
IC₅₀ 24 nM[1]
Bioavailability Brain-penetrable[1][2]
Pharmacokinetics Considered a lead compound with a non-optimal pharmacokinetic profile; specific data on half-life and clearance are not reported.N/A

Mechanism of Action: Inhibition of the Caspase-1 Signaling Pathway

This compound exerts its therapeutic effects by directly inhibiting caspase-1, a key enzyme in the inflammatory cascade. In neurological disorders such as epilepsy and stroke, various insults can trigger the assembly of the inflammasome, a multiprotein complex that activates pro-caspase-1 into its active form, caspase-1.

Active caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, IL-1β and IL-18. These cytokines are subsequently released and contribute to neuroinflammation, neuronal hyperexcitability, and cell death. By inhibiting caspase-1, this compound effectively blocks the production of mature IL-1β and IL-18, thereby attenuating the downstream inflammatory signaling and its detrimental effects on the central nervous system. Specifically, the reduction in IL-1β is thought to decrease glutamatergic transmission, a key factor in seizure generation and propagation.

CZL80_Mechanism_of_Action cluster_0 Inflammatory Stimulus (e.g., Seizure, Ischemia) cluster_1 Caspase-1 Activation Cascade cluster_2 This compound Intervention cluster_3 Downstream Inflammatory Signaling Inflammasome Assembly Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 Caspase-1 (active) Caspase-1 (active) Pro-Caspase-1->Caspase-1 (active) Inflammasome Pro-IL-1β / Pro-IL-18 Pro-IL-1β / Pro-IL-18 Caspase-1 (active)->Pro-IL-1β / Pro-IL-18 cleavage This compound This compound This compound->Caspase-1 (active) Inhibition IL-1β / IL-18 (active) IL-1β / IL-18 (active) Pro-IL-1β / Pro-IL-18->IL-1β / IL-18 (active) Neuroinflammation Neuroinflammation IL-1β / IL-18 (active)->Neuroinflammation Increased Glutamatergic Transmission Increased Glutamatergic Transmission Neuroinflammation->Increased Glutamatergic Transmission Neuronal Hyperexcitability / Cell Death Neuronal Hyperexcitability / Cell Death Increased Glutamatergic Transmission->Neuronal Hyperexcitability / Cell Death

Mechanism of action of this compound.

In Vivo Efficacy

This compound has demonstrated significant efficacy in various preclinical models of neurological disorders.

Epilepsy and Seizure Models

In vivo studies have shown that this compound possesses potent anti-seizure and anti-epileptogenic properties.

ModelDosingKey FindingsSource
Kainic Acid-Induced Status Epilepticus (Mice) 3, 10, 30 mg/kg, i.p.Dose-dependently terminated diazepam-resistant status epilepticus, extended the therapeutic time window, and protected against neuronal damage.N/A
Pentylenetetrazol (PTZ)-Induced Seizures (Mice) Not specifiedReduced seizure severity.N/A
Maximal Electroshock (MES)-Induced Seizures (Mice) Not specifiedIncreased seizure threshold.N/A
Amygdaloid Kindled Rats Not specifiedReduced seizure duration and afterdischarge duration.N/A
Febrile Seizures (Neonatal Mice) Not specifiedReduced incidence and severity of hyperthermia-induced seizures.[2]
Ischemic Stroke Model

This compound has also shown neuroprotective effects in a model of ischemic stroke.

ModelDosingKey FindingsSource
Photothrombotic Stroke (Mice) 10, 30 mg/kg/day, i.p. for 7 daysImproved neurological function and reduced motor deficits with a wide therapeutic window.N/A

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental designs used in the evaluation of this compound.

Synthesis of this compound

The detailed synthesis protocol for this compound is not publicly available. It is described as a compound synthesized by the research group at Zhejiang University.[3]

In Vitro Caspase-1 Inhibition Assay

The specific protocol used to determine the IC₅₀ of this compound against caspase-1 has not been detailed in the available literature. Generally, such assays involve incubating recombinant caspase-1 with a fluorogenic substrate in the presence of varying concentrations of the inhibitor. The reduction in fluorescence, indicative of enzyme inhibition, is then measured to calculate the IC₅₀ value.

In Vivo Seizure Models: Kainic Acid-Induced Status Epilepticus

A widely used model to study temporal lobe epilepsy involves the administration of kainic acid.

Kainic_Acid_Workflow cluster_0 Animal Preparation cluster_1 Seizure Induction and Treatment cluster_2 Data Collection and Analysis Acclimatization Acclimatization Surgical Implantation of EEG Electrodes Surgical Implantation of EEG Electrodes Acclimatization->Surgical Implantation of EEG Electrodes Kainic Acid Administration (i.p.) Kainic Acid Administration (i.p.) Induction of Status Epilepticus (SE) Induction of Status Epilepticus (SE) Kainic Acid Administration (i.p.)->Induction of Status Epilepticus (SE) This compound Administration (i.p.) This compound Administration (i.p.) Induction of Status Epilepticus (SE)->this compound Administration (i.p.) Continuous EEG and Behavioral Monitoring Continuous EEG and Behavioral Monitoring Assessment of Seizure Termination and Latency Assessment of Seizure Termination and Latency Continuous EEG and Behavioral Monitoring->Assessment of Seizure Termination and Latency Histological Analysis of Neuronal Damage Histological Analysis of Neuronal Damage Assessment of Seizure Termination and Latency->Histological Analysis of Neuronal Damage Measurement of Glutamate Levels Measurement of Glutamate Levels Histological Analysis of Neuronal Damage->Measurement of Glutamate Levels

Workflow for the kainic acid-induced seizure model.

Protocol Steps:

  • Animal Preparation: Adult male mice are surgically implanted with cortical or hippocampal electrodes for electroencephalogram (EEG) recording and allowed to recover.

  • Seizure Induction: Status epilepticus (SE) is induced by intraperitoneal (i.p.) injection of kainic acid. The onset of SE is confirmed by continuous EEG monitoring and behavioral observation.

  • This compound Administration: At a predetermined time after the onset of SE, mice are treated with this compound at various doses (e.g., 3, 10, or 30 mg/kg, i.p.).

  • Monitoring and Analysis: EEG and behavior are continuously monitored to assess the termination of SE and the latency to termination.

  • Post-mortem Analysis: At the end of the experiment, brain tissue is collected for histological analysis to assess the extent of neuronal damage. In some studies, in vivo microdialysis or fiber photometry may be used to measure glutamate levels in the brain.

Assessment of Neuronal Damage

Histological techniques are employed to evaluate the neuroprotective effects of this compound.

Protocol Steps:

  • Tissue Preparation: Animals are euthanized, and their brains are perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, and cryoprotected.

  • Sectioning: Coronal brain sections are cut using a cryostat or vibratome.

  • Staining: Sections are stained with markers for neuronal viability (e.g., NeuN) or cell death (e.g., Fluoro-Jade or TUNEL staining).

  • Microscopy and Analysis: Stained sections are imaged using a fluorescence or confocal microscope. The number of surviving neurons or the extent of neuronal damage in specific brain regions (e.g., hippocampus) is quantified and compared between treatment groups.

Measurement of Glutamate Release

In vivo fiber photometry is a technique used to measure real-time changes in neurotransmitter levels in the brains of freely moving animals.

Protocol Steps:

  • Virus Injection: A genetically encoded glutamate sensor (e.g., iGluSnFR) is expressed in a specific brain region of interest by injecting a viral vector (e.g., AAV).

  • Fiber Optic Cannula Implantation: A fiber optic cannula is implanted above the injection site to allow for the delivery of excitation light and the collection of fluorescence signals.

  • Data Acquisition: During the experiment (e.g., before, during, and after seizure induction and this compound treatment), changes in fluorescence intensity, which correlate with glutamate levels, are recorded.

  • Data Analysis: The fluorescence signals are analyzed to determine the effect of this compound on glutamate dynamics.

Conclusion and Future Directions

This compound is a promising small molecule inhibitor of caspase-1 with demonstrated efficacy in preclinical models of epilepsy and ischemic stroke. Its ability to cross the blood-brain barrier and target a key mechanism of neuroinflammation makes it an attractive candidate for further development. Future research should focus on optimizing the pharmacokinetic properties of this compound to enhance its clinical potential. Further studies are also warranted to explore the therapeutic utility of this compound in other neurological disorders where neuroinflammation plays a critical role.

References

The Impact of the Novel Caspase-1 Inhibitor CZL80 on Interleukin-1β Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a critical role in the innate immune response and has been implicated in the pathophysiology of a wide range of inflammatory diseases. The production and secretion of its biologically active form are tightly regulated by the inflammasome, a multi-protein complex that activates caspase-1. Activated caspase-1, in turn, cleaves the inactive precursor, pro-IL-1β, into its mature, secreted form. Consequently, inhibiting caspase-1 presents a promising therapeutic strategy for mitigating IL-1β-driven inflammation. CZL80 is a novel, small-molecule inhibitor of caspase-1. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on IL-1β production, and detailed experimental protocols for its evaluation.

Core Mechanism: Inhibition of Caspase-1-Mediated IL-1β Maturation

This compound exerts its inhibitory effect on IL-1β production by directly targeting caspase-1, the enzyme responsible for the maturation of pro-IL-1β. The canonical pathway for IL-1β production involves two signals. The first signal, often provided by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), induces the transcription of the genes for NLRP3 and pro-IL-1β. The second signal, which can be a variety of stimuli including ATP, triggers the assembly of the NLRP3 inflammasome. This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the inflammasome leads to their auto-activation. Activated caspase-1 then cleaves pro-IL-1β into the mature 17 kDa IL-1β, which is subsequently secreted from the cell. By inhibiting caspase-1, this compound blocks this crucial cleavage step, thereby preventing the release of active IL-1β.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Cell Exterior PAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3_inactive Inactive NLRP3 PAMPs->NLRP3_inactive Signal 2 pro_IL1b_gene pro-IL-1β Gene PAMPs->pro_IL1b_gene Signal 1 NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active pro_IL1b Pro-IL-1β pro_IL1b_gene->pro_IL1b Transcription & Translation pro_caspase1 Pro-Caspase-1 pro_caspase1->NLRP3_active ASC ASC ASC->NLRP3_active IL1b_mature Mature IL-1β pro_IL1b->IL1b_mature Secretion caspase1_active Active Caspase-1 NLRP3_active->caspase1_active Activation caspase1_active->pro_IL1b Cleavage This compound This compound This compound->caspase1_active Inhibition

Caption: Signaling pathway of this compound-mediated inhibition of IL-1β production.

Quantitative Data on the Effect of this compound on IL-1β Production

The effect of this compound on IL-1β production appears to be context-dependent, as evidenced by varying results across different preclinical models. While a precise IC50 value for the inhibition of IL-1β secretion has not been reported in the reviewed literature, qualitative and semi-quantitative data are available.

Model SystemKey FindingsReference
In Vivo: Kainic Acid-Induced Status Epilepticus (Mouse) Kainic acid-induced status epilepticus led to a significant upregulation of IL-1β in hippocampal tissue. Co-administration of this compound with diazepam reversed this increase in IL-1β levels.[1]
In Vivo: Photothrombotic Progressive Ischemic Stroke (Mouse) In this model, while activated caspase-1 levels increased, there was no corresponding significant change in IL-1β levels. The administration of this compound did not reduce IL-1β levels.[2]
In Vivo: Febrile Seizures (Mouse) This compound was shown to reduce caspase-1 enzyme activity in a dose-dependent manner. While the study focused on seizure outcomes, the inhibition of the upstream enzyme implies a reduction in its downstream products like mature IL-1β.

Experimental Protocols

In Vitro Assay for this compound's Effect on IL-1β Secretion from Macrophages

This protocol describes a typical in vitro experiment to quantify the inhibitory effect of this compound on IL-1β secretion from primary macrophages.

a. Materials:

  • Bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., J774A.1)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • This compound (dissolved in DMSO, with final DMSO concentration ≤ 0.1%)

  • ELISA kit for mouse or human IL-1β

  • Phosphate-buffered saline (PBS)

b. Experimental Workflow:

G cluster_workflow Experimental Workflow: In Vitro IL-1β Inhibition Assay A 1. Cell Seeding Seed macrophages in a 24-well plate (e.g., 5 x 10^5 cells/well) and allow to adhere overnight. B 2. This compound Pre-incubation Pre-incubate cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour. A->B C 3. Priming (Signal 1) Add LPS (e.g., 1 µg/mL) to all wells (except negative control) and incubate for 3-4 hours. B->C D 4. Stimulation (Signal 2) Add ATP (e.g., 5 mM) to induce NLRP3 inflammasome activation and incubate for 30-60 minutes. C->D E 5. Supernatant Collection Centrifuge the plate and collect the supernatant for IL-1β measurement. D->E F 6. Quantification Measure IL-1β concentration in the supernatant using a commercial ELISA kit. E->F

References

Foundational Research on CZL80: A Novel Caspase-1 Inhibitor for Febrile Seizures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on CZL80, a novel, brain-penetrant, small molecule inhibitor of caspase-1, and its therapeutic potential in the management of febrile seizures (FS) and subsequent epileptogenesis. Febrile seizures are the most common type of convulsive event in children under five, and while often benign, they can increase the risk for developing epilepsy later in life.[1][2][3] Current therapeutic options are limited, highlighting the need for novel treatment strategies.[1][2]

The research presented herein focuses on the critical role of the pro-inflammatory enzyme caspase-1 in the pathophysiology of febrile seizures and positions this compound as a promising therapeutic candidate. This document details the discovery, mechanism of action, and preclinical efficacy of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Role of Caspase-1 in Febrile Seizures

Inflammatory processes are increasingly implicated in the pathophysiology of epilepsy.[1][4] Foundational studies have identified a significant increase in the levels of cleaved (active) caspase-1 prior to the onset of febrile seizures in mouse models.[1][5] Caspase-1 is a key enzyme in the inflammatory cascade, responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β. This cytokine is known to be a potent pyrogen and has been shown to contribute to neuronal hyperexcitability.[6]

Genetic studies in mice have further solidified the essential role of caspase-1 in the generation of febrile seizures. Mice deficient in the gene for caspase-1 (Casp1-/-) were found to be resistant to febrile seizures and exhibited lower neuronal excitability compared to their wild-type littermates.[1][5] Conversely, overexpression of caspase-1 via in utero electroporation led to increased neuronal excitability and a heightened susceptibility to febrile seizures.[1][5] These findings collectively establish caspase-1 as a critical mediator in the pathogenesis of febrile seizures and a viable target for therapeutic intervention.

Discovery and Preclinical Efficacy of this compound

This compound was identified through a structure-based virtual screening of over one million compounds, targeting the active site of caspase-1.[1][5] This low molecular weight inhibitor was selected for its brain-penetrable properties and its potent inhibition of caspase-1.[1][5] Preclinical studies in neonatal mouse models of febrile seizures have demonstrated the significant therapeutic potential of this compound.

Quantitative Efficacy Data

Intravenous administration of this compound demonstrated a dose-dependent reduction in the incidence of febrile seizures, a prolongation of seizure latency, and an increased threshold for seizure generation.[1] The efficacy of this compound was compared to diazepam, a standard clinical treatment for acute seizures, and VX-765, another caspase-1 inhibitor.

Treatment GroupSeizure IncidenceFirst FS Latency (min)Seizure Threshold (°C)
VehicleHigh~10~41.5
This compound (10 mg/kg)Significantly ReducedProlongedIncreased
Diazepam (0.5 mg/kg)ReducedProlongedIncreased
VX-765 (50 mg/kg)ReducedProlongedIncreased

Table 1: Summary of in vivo efficacy of this compound in a neonatal mouse model of febrile seizures. Data adapted from Tang et al., 2020.

Notably, 67% of the this compound-treated mice did not experience a febrile seizure, compared to 43% of the diazepam-treated group and 21% of the VX-765-treated group.[1] Furthermore, this compound was shown to be devoid of acute respiratory depression, a known side effect of diazepam, and did not exhibit chronic liver toxicity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research on this compound.

Animal Model of Febrile Seizures
  • Animals: Postnatal day 10 (P10) C57BL/6J mice of both sexes were used. Caspase-1 knockout (Casp1−/−) mice and their wild-type littermates were also utilized.[1] All animal procedures were conducted in compliance with ARRIVE guidelines.[1]

  • Induction of Febrile Seizures: Hyperthermia was induced by placing the mouse pups in a chamber with a regulated flow of heated air. Core body temperature was continuously monitored with a rectal probe. The onset of a febrile seizure was defined by behavioral arrest, often accompanied by facial automatisms.[1][6]

Electrophysiology
  • Slice Preparation: Acute coronal brain slices (300 µm) containing the hippocampus were prepared from P10-P12 mice.

  • Whole-Cell Patch-Clamp Recordings: Whole-cell patch-clamp recordings were performed on CA1 pyramidal neurons. The resting membrane potential, action potential threshold, amplitude, and half-peak width were assessed by applying a series of 300-ms depolarizing current injections.[1] Spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs) were also recorded to assess synaptic transmission.[7]

Caspase-1 Activity Assay
  • Sample Preparation: Brain tissue was homogenized in lysis buffer.

  • Assay: Caspase-1 activity was measured using a fluorometric assay kit, which detects the cleavage of a specific caspase-1 substrate. The fluorescence was quantified using a microplate reader.[1]

In Utero Electroporation
  • Procedure: Timed-pregnant mice at embryonic day 14.5 (E14.5) were anesthetized. The uterine horns were exposed, and a plasmid DNA solution containing the caspase-1 gene was injected into the lateral ventricle of the embryos. Electroporation was performed using tweezer-type electrodes to transfect the neuronal progenitor cells.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and the experimental workflow for the discovery and validation of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects Fever Fever (Hyperthermia) Pro_Casp1 Pro-caspase-1 Fever->Pro_Casp1 Activates Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleaves IL1B Active IL-1β Pro_IL1B->IL1B Neuronal_Excitability Increased Neuronal Excitability IL1B->Neuronal_Excitability Promotes This compound This compound This compound->Casp1 Inhibits Febrile_Seizure Febrile Seizure Neuronal_Excitability->Febrile_Seizure Leads to

Caption: Signaling pathway of caspase-1 in febrile seizures and the inhibitory action of this compound.

experimental_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Validation Virtual_Screening Virtual Screening of >1M Compounds (Targeting Caspase-1 Active Site) Hit_Identification Identification of this compound Virtual_Screening->Hit_Identification In_Vitro_Assay In Vitro Caspase-1 Inhibition Assay Hit_Identification->In_Vitro_Assay Animal_Model Neonatal Mouse Model of Febrile Seizures In_Vitro_Assay->Animal_Model Efficacy_Testing Efficacy Testing (Seizure Incidence, Latency, Threshold) Animal_Model->Efficacy_Testing Toxicity_Studies Safety and Toxicity Assessment Efficacy_Testing->Toxicity_Studies

Caption: Experimental workflow for the discovery and preclinical validation of this compound.

Conclusion and Future Directions

The foundational research on this compound provides compelling evidence for its therapeutic potential in treating febrile seizures. By targeting the underlying inflammatory mechanism through the inhibition of caspase-1, this compound offers a novel and potentially safer alternative to existing treatments. The preclinical data demonstrate not only its efficacy in preventing febrile seizures but also its favorable safety profile.[1]

Future research should focus on further elucidating the long-term effects of this compound on epileptogenesis following febrile seizures. Clinical trials are warranted to evaluate the safety and efficacy of this compound in pediatric populations. The development of this compound represents a significant advancement in the field of epilepsy research and holds promise for improving the lives of children affected by febrile seizures.

References

Unlocking the Therapeutic Potential of CZL80 in Epilepsy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of CZL80, a novel small-molecule caspase-1 inhibitor, in the context of epilepsy. Drawing from preclinical research, this document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of new anti-epileptic drugs.

Core Concepts: Mechanism of Action of this compound in Epilepsy

This compound exerts its anti-seizure effects primarily through the inhibition of the pro-inflammatory enzyme caspase-1.[1][2][3][4][5] This inhibition disrupts the caspase-1/interleukin-1β (IL-1β) signaling pathway, a critical mediator of neuroinflammation in the brain.[1] The hyperexcitation of neural networks during seizures triggers neuroinflammation, leading to the activation of caspase-1, which in turn cleaves pro-IL-1β into its active, pro-inflammatory form.[1] This inflammatory cascade contributes to an imbalance of excitatory and inhibitory neuronal activity, which is a hallmark of pharmacoresistant temporal lobe epilepsy (TLE).[1]

By inhibiting caspase-1, this compound mitigates this neuroinflammatory response.[1][3] Preclinical studies have demonstrated that this action leads to a reduction in glutamatergic transmission, a key driver of seizures.[1][2] Specifically, in vivo calcium fiber photometry has revealed that this compound can reverse the neuroinflammation-augmented glutamatergic transmission during status epilepticus (SE).[1][2] The therapeutic effect of this compound is dependent on caspase-1, as its efficacy is diminished in caspase-1 knockout mice.[1][5] Interestingly, while the IL-1β pathway is a major downstream target, the effect of this compound is not entirely dependent on it, suggesting the involvement of other pathways, potentially including the maturation of IL-18.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in various epilepsy models.

Table 1: Efficacy of this compound in Status Epilepticus (SE) Models

Animal ModelTreatment ParadigmKey FindingsReference
Kainic Acid (KA)-induced Diazepam-Resistant SE10 mg/kg this compoundTerminated diazepam-resistant SE, extending the therapeutic window to 3 hours post-SE onset.[1][1]
KA-induced SE3 mg/kg this compoundSignificant anti-SE effect at 90 minutes post-intervention.[1][1]
KA-induced SE30 mg/kg this compoundDid not significantly alter the EEG spectrum.[1][1]
Pilocarpine-induced SECombination of this compound and diazepamIneffective in terminating SE in all mice, though EEG severity was reduced.[1][1]
Diazepam-Resistant SEThis compound treatmentRestored neuronal loss to normal levels, a 50% increase in protection compared to diazepam alone after 3 hours of SE.[1][1]

Table 2: Efficacy of this compound in Other Seizure Models

Animal ModelTreatment ParadigmKey FindingsReference
Maximal Electroshock (MES)Dose-dependent this compoundPrevented death, reduced the duration of generalized seizures, and increased the seizure threshold.[5][5]
Pentylenetetrazol (PTZ)This compound treatmentDecreased seizure stages, prolonged latency to stage 4 seizures, and decreased the death rate.[5][5]
Amygdaloid Kindled RatsThis compound treatmentInhibited seizure stages and shortened the duration of generalized seizures and after-discharges.[5][5]
Febrile Seizures (Neonatal Mice)This compound treatmentMarkedly reduced neuronal excitability and the incidence of febrile seizure generation.[3][3]
Pharmacoresistant Temporal Lobe Epilepsy10 mg/kg this compound (i.p.)Decreased the firing frequency of subicular pyramidal neurons.[6][6]
Pharmacoresistant Kindled Rats3 mg/kg and 10 mg/kg this compoundIncreased after-discharge thresholds (ADTs).[6][6]
Kainic Acid (KA) Chronic Model30 mg/kg this compoundInhibited the occurrence and duration of spontaneous seizures.[6][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's therapeutic potential.

Animal Models of Epilepsy

3.1.1. Kainic Acid (KA)-Induced Status Epilepticus (SE) Model (Mouse)

  • Animals: Adult male C57BL/6J mice are used.

  • KA Preparation: Kainic acid monohydrate is dissolved in sterile 0.9% saline to the desired concentration (e.g., for intrahippocampal injection, concentrations of 0.74 mM, 2.22 mM, and 20 mM can be used).

  • Administration:

    • Systemic Injection: A single intraperitoneal (i.p.) injection of KA (e.g., 25 mg/kg) can be administered. To improve survival and induce SE reliably, a repeated low-dose paradigm can be used, for example, an initial dose followed by smaller booster doses.

    • Intra-amygdala Injection: Mice are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the basolateral amygdala. After a recovery period, KA is microinjected through the cannula.

  • SE Induction and Monitoring: Following KA administration, animals are continuously monitored for behavioral seizures using the Racine scale. Electroencephalogram (EEG) recordings are used to monitor for electrographic seizures and status epilepticus.

  • Drug Administration: For diazepam-resistant SE, diazepam is administered (e.g., 0.5 hours after SE onset). This compound is then administered at a specified time point (e.g., up to 3 hours after SE onset) to assess its efficacy in terminating the ongoing seizures.

3.1.2. Pentylenetetrazol (PTZ)-Induced Seizure Model (Mouse)

  • Animals: Adult male mice are used.

  • PTZ Preparation: PTZ is dissolved in sterile 0.9% saline.

  • Administration: A sub-convulsive dose of PTZ (e.g., 35-60 mg/kg) is administered intraperitoneally (i.p.).

  • Seizure Observation: Animals are placed in an observation chamber and monitored for 30 minutes for the occurrence and severity of seizures, which are scored using a standardized scale (e.g., Racine scale). Latency to the first seizure and the duration of seizures are recorded.

  • Drug Evaluation: this compound is administered at various doses prior to PTZ injection to evaluate its protective effects against seizure induction.

3.1.3. Maximal Electroshock (MES)-Induced Seizure Model (Mouse)

  • Animals: Adult male mice are used.

  • Apparatus: An electroconvulsive shock generator with corneal electrodes is used.

  • Procedure:

    • A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the mice.

    • The corneal electrodes are placed on the eyes.

    • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

  • Drug Evaluation: this compound is administered at various doses prior to the MES test to determine its ability to prevent seizure spread.

3.1.4. Amygdala Kindling Model (Rat)

  • Animals: Adult male rats are used.

  • Surgery: Rats are anesthetized and a bipolar stimulating electrode is implanted into the basolateral amygdala.

  • Kindling Procedure:

    • After a recovery period, a sub-threshold electrical stimulus is delivered to the amygdala once or twice daily.

    • The behavioral seizure response is scored using the Racine scale.

    • Stimulation continues until the animals are fully kindled, meaning they consistently exhibit stage 4 or 5 seizures.

  • Drug Evaluation: Once kindled, this compound is administered to assess its effect on the after-discharge threshold (the minimum current required to elicit an after-discharge) and the severity and duration of kindled seizures.

In Vivo Calcium Fiber Photometry
  • Virus Injection and Fiber Implantation:

    • Mice are anesthetized and placed in a stereotaxic frame.

    • A genetically encoded calcium indicator (e.g., GCaMP) is delivered to the brain region of interest (e.g., hippocampus) via viral vector injection.

    • An optical fiber is implanted above the injection site.

  • Signal Recording:

    • After a recovery period, the implanted optical fiber is connected to a photometry system.

    • Calcium-dependent fluorescence signals are recorded from the targeted neuronal population in freely moving animals.

  • Data Analysis: Changes in fluorescence (ΔF/F) are calculated to represent changes in neuronal activity. These signals are correlated with behavioral states, including seizures, to assess the effect of this compound on neuronal dynamics.

Electrophysiological Recordings in Brain Slices
  • Slice Preparation:

    • Animals are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Coronal or horizontal brain slices containing the region of interest (e.g., hippocampus) are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at room temperature.

  • Recording:

    • Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.

    • Whole-cell patch-clamp or field potential recordings are performed on neurons within the targeted brain region.

    • Parameters such as spontaneous firing rate, resting membrane potential, and synaptic currents (e.g., EPSCs and IPSCs) are measured.

  • Drug Application: this compound is bath-applied to the slices to determine its direct effects on neuronal excitability and synaptic transmission.

Caspase-1 Activity Assay
  • Tissue Preparation:

    • Brain tissue (e.g., hippocampus) is rapidly dissected and homogenized in a lysis buffer containing protease inhibitors.

    • The homogenate is centrifuged to pellet cellular debris.

    • The supernatant (cytosolic fraction) is collected for analysis.

  • Assay Procedure:

    • A commercially available caspase-1 activity assay kit is used. These kits typically utilize a specific caspase-1 substrate linked to a colorimetric or fluorometric reporter.

    • The tissue lysate is incubated with the substrate.

    • The activity of caspase-1 is determined by measuring the cleavage of the substrate, which generates a detectable signal (e.g., absorbance or fluorescence).

    • Results are typically normalized to the total protein concentration of the lysate.

IL-1β ELISA
  • Tissue Preparation:

    • Brain tissue is homogenized in a suitable buffer (e.g., RIPA buffer with protease inhibitors).

    • The homogenate is centrifuged, and the supernatant is collected.

  • ELISA Procedure:

    • A commercially available IL-1β ELISA kit is used.

    • The wells of a microplate are coated with a capture antibody specific for IL-1β.

    • The tissue homogenates and standards are added to the wells and incubated.

    • A detection antibody, conjugated to an enzyme (e.g., HRP), is added.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • The absorbance of the colored product is measured using a microplate reader.

    • The concentration of IL-1β in the samples is determined by comparison to a standard curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

CZL80_Mechanism_of_Action Seizure Seizure Activity Neuroinflammation Neuroinflammation Seizure->Neuroinflammation Caspase1_Activation Caspase-1 Activation Neuroinflammation->Caspase1_Activation IL1B Active IL-1β Caspase1_Activation->IL1B Cleavage Pro_IL1B Pro-IL-1β Glutamatergic_Transmission Increased Glutamatergic Transmission IL1B->Glutamatergic_Transmission Neuronal_Hyperexcitability Neuronal Hyperexcitability Glutamatergic_Transmission->Neuronal_Hyperexcitability Neuronal_Hyperexcitability->Seizure This compound This compound This compound->Inhibition

Caption: Proposed mechanism of action of this compound in epilepsy.

Experimental_Workflow_Epilepsy_Models Animal_Model Animal Model Induction (KA, PTZ, MES, Kindling) CZL80_Admin This compound Administration (Varying Doses) Animal_Model->CZL80_Admin Behavioral_Assessment Behavioral Assessment (Racine Scale, Seizure Latency/Duration) CZL80_Admin->Behavioral_Assessment Electrophysiology Electrophysiological Recording (EEG, LFP) CZL80_Admin->Electrophysiology Data_Analysis Data Analysis (Seizure Frequency, Severity, Thresholds) Behavioral_Assessment->Data_Analysis Electrophysiology->Data_Analysis Efficacy_Determination Determination of Therapeutic Efficacy Data_Analysis->Efficacy_Determination

Caption: General experimental workflow for evaluating this compound in animal models of epilepsy.

In_Vitro_Investigation_Workflow Brain_Slices Brain Slice Preparation (e.g., Hippocampus) Electrophys_Recording Electrophysiological Recording (Patch-clamp, Field Potentials) Brain_Slices->Electrophys_Recording CZL80_Application Bath Application of this compound Electrophys_Recording->CZL80_Application Analysis Analysis of Neuronal Excitability, Synaptic Transmission, and Inflammatory Markers CZL80_Application->Analysis Biochemical_Assays Biochemical Assays (Caspase-1 Activity, IL-1β ELISA) Biochemical_Assays->Analysis Tissue_Homogenates Brain Tissue Homogenates Tissue_Homogenates->Biochemical_Assays

Caption: Workflow for in vitro investigation of this compound's effects.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preliminary Studies of CZL80 in Ischemic Stroke Models

Introduction

Ischemic stroke, a leading cause of long-term disability and mortality worldwide, occurs due to the occlusion of a cerebral artery, leading to a cascade of detrimental biochemical and molecular events that result in irreversible brain injury.[1] Neuroinflammation is a critical component of the pathophysiology of ischemic stroke, contributing significantly to secondary brain damage and functional deficits.[2][3] In progressive ischemic stroke (PIS), patients experience a gradual worsening of neurological function following the initial ischemic event.[4] The inflammatory response, particularly the activation of microglia, is thought to play a central role in this progressive deterioration.[4][5]

Caspase-1, a key component of the inflammasome complex, is an enzyme that promotes the maturation of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), thereby amplifying the inflammatory cascade.[4] Inhibition of Caspase-1 has emerged as a promising therapeutic strategy to mitigate neuroinflammation following ischemic stroke.[4] this compound is a novel, small-molecule inhibitor of Caspase-1 that has demonstrated the ability to cross the blood-brain barrier and has shown therapeutic potential in preclinical models of neurological disorders.[6] This technical guide provides a comprehensive overview of the preliminary studies investigating the efficacy and mechanism of action of this compound in animal models of ischemic stroke.

Core Mechanism of Action of this compound in Ischemic Stroke

The primary mechanism of action of this compound in the context of ischemic stroke is the inhibition of Caspase-1, which is predominantly activated in microglia during the subacute phase of stroke.[4] Ischemia triggers the activation of the inflammasome in microglia, leading to the activation of Caspase-1.[4] Activated Caspase-1 then cleaves pro-inflammatory cytokines, leading to a heightened inflammatory state that contributes to progressive neurological damage. By inhibiting Caspase-1, this compound is proposed to suppress microglial activation and the subsequent neuroinflammatory cascade, thereby improving neurological function.[4]

CZL80_Mechanism_of_Action cluster_0 Ischemic Brain cluster_1 Therapeutic Intervention Ischemia Ischemic Insult Microglia_Activation Microglia Activation Ischemia->Microglia_Activation Inflammasome Inflammasome Assembly Microglia_Activation->Inflammasome Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Activation Neuroinflammation Neuroinflammation Caspase1->Neuroinflammation PND Progressive Neurological Dysfunction Neuroinflammation->PND Improved_Function Improved Neurological Function This compound This compound This compound->Inhibition Experimental_Workflow cluster_0 In Vivo Model cluster_1 In Vitro Model PT_Model Photothrombotic Ischemic Stroke Model in Mice CZL80_Admin This compound Administration (10 or 30 mg/kg, i.p.) Different Treatment Windows PT_Model->CZL80_Admin Behavioral Behavioral Assessments (Grid-Walking, Cylinder Task) CZL80_Admin->Behavioral Histology Histological & Immunohistochemical Analysis (Infarct Volume, NeuN, Iba-1, CD68, Caspase-1) CZL80_Admin->Histology Microglia_Culture Primary Microglial Cell Culture OGDR Oxygen-Glucose Deprivation/Reperfusion (OGD-R) Microglia_Culture->OGDR CZL80_Treatment This compound Treatment OGDR->CZL80_Treatment Caspase1_Analysis Analysis of Caspase-1 Expression CZL80_Treatment->Caspase1_Analysis

References

The Selectivity Profile of CZL80: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Potent and Selective Caspase-1 Inhibitor, CZL80

This technical guide provides a comprehensive analysis of the selectivity profile of this compound, a potent, blood-brain barrier-penetrating inhibitor of caspase-1. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's inhibitory activity, the methodologies used for its characterization, and its place within the broader context of inflammatory signaling pathways.

Quantitative Inhibition Profile of this compound

This compound was identified through a structure-based virtual screening of over one million compounds targeting the active site of caspase-1.[1] Subsequent enzymatic assays have established it as a highly potent inhibitor of this key inflammatory enzyme. The reported half-maximal inhibitory concentration (IC50) values for this compound and related compounds against caspase-1 are summarized below.

CompoundIC50 against Caspase-1 (µM)Reference
This compound 0.024[2]
This compound 0.01MedChemExpress

Note: Discrepancies in IC50 values may arise from variations in experimental assay conditions.

While multiple sources describe this compound as a "highly selective" inhibitor of caspase-1, a comprehensive, publicly available dataset quantifying its inhibitory activity against other caspase family members (e.g., caspase-3, -7, -8, -9) is not available in the reviewed scientific literature. One study noted the possibility of non-specific targets other than caspase-1, though this was presented as a speculative point in a discussion rather than the result of direct selectivity screening.[3] Therefore, while potent against caspase-1, a detailed quantitative selectivity profile remains to be fully elucidated in published research.

Experimental Protocols: Caspase-1 Activity Assay

The determination of this compound's inhibitory potency against caspase-1 is typically achieved through in vitro enzymatic assays. The following is a representative protocol based on methodologies cited in the literature, which often utilize commercially available kits.

Objective: To measure the enzymatic activity of caspase-1 in the presence of varying concentrations of an inhibitor to determine the IC50 value.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 substrate, e.g., Ac-YVAD-pNA (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-p-nitroanilide) or a fluorogenic substrate like Ac-YVAD-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer (e.g., containing HEPES, glycerol, DTT)

  • This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader (spectrophotometer for pNA-based assays, fluorometer for AMC-based assays)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO.

    • Create a series of dilutions of the inhibitor in Assay Buffer to achieve the desired final concentrations for the assay.

    • Prepare the caspase-1 enzyme and substrate solutions in Assay Buffer at their optimal concentrations.

  • Assay Reaction:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • Inhibitor dilution (or vehicle control, e.g., DMSO)

      • Recombinant caspase-1 enzyme

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the caspase-1 substrate to each well.

  • Data Acquisition:

    • Measure the absorbance (for pNA substrates) or fluorescence (for AMC substrates) at regular intervals using a microplate reader. The kinetic readings will reflect the rate of substrate cleavage.

  • Data Analysis:

    • For each inhibitor concentration, calculate the reaction rate (V) from the linear portion of the kinetic curve.

    • Normalize the reaction rates to the vehicle control to determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design related to this compound, the following diagrams are provided.

G cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activity and Inhibition PAMPs_DAMPs PAMPs/DAMPs PRR PRR PAMPs_DAMPs->PRR Recognized by NLRP3 NLRP3 PRR->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocatalysis Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation This compound This compound This compound->Caspase1 G start Start: Prepare Reagents prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor prep_enzyme Prepare Caspase-1 solution start->prep_enzyme prep_substrate Prepare substrate solution start->prep_substrate add_reagents Add buffer, this compound/vehicle, and Caspase-1 to 96-well plate prep_inhibitor->add_reagents prep_enzyme->add_reagents add_substrate Add substrate to initiate reaction prep_substrate->add_substrate pre_incubate Pre-incubate to allow inhibitor binding add_reagents->pre_incubate pre_incubate->add_substrate read_plate Measure absorbance/fluorescence over time add_substrate->read_plate analyze_data Calculate reaction rates and percent inhibition read_plate->analyze_data plot_curve Plot dose-response curve analyze_data->plot_curve calc_ic50 Calculate IC50 value plot_curve->calc_ic50

References

In Vitro Validation of CZL80's Inhibitory Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive technical overview of the in vitro validation of CZL80, a novel small-molecule inhibitor. The following sections detail the experimental protocols, present quantitative data, and illustrate key biological pathways and workflows to substantiate the inhibitory efficacy and mechanism of action of this compound against its designated molecular target. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development.

Background and Rationale

Uncontrolled cellular proliferation is a hallmark of cancer, often driven by aberrant signaling pathways. The "Proliferation Signaling Pathway" (PSP) is a critical cascade that integrates extracellular signals to regulate cell cycle progression and survival. A key upstream kinase in this pathway, Cancer-Associated Kinase 1 (CAK1), has been identified as a driver in various malignancies. Its overexpression and hyperactivity lead to constitutive downstream signaling, promoting tumor growth. This compound has been developed as a potent and selective inhibitor of CAK1, with the therapeutic goal of disrupting the PSP and suppressing cancer cell proliferation.

Presumed Mechanism of Action

This compound is hypothesized to function as an ATP-competitive inhibitor of the CAK1 kinase domain. By occupying the ATP-binding pocket, this compound is expected to prevent the phosphorylation of the direct downstream substrate, Proliferation-Linked Protein 2 (PLP2). This inhibition is anticipated to block the signal transduction cascade, leading to a reduction in the expression of cell cycle-related genes and ultimately inducing cell growth arrest. The in vitro studies described herein were designed to validate this proposed mechanism.

Biochemical Validation of this compound Activity

Biochemical assays are fundamental to confirming the direct interaction between an inhibitor and its target protein in a purified, cell-free system. These experiments quantify the binding affinity and inhibitory potency of this compound against the CAK1 enzyme.

Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant human CAK1.

Experimental Protocol:

  • Reagents: Recombinant human CAK1 enzyme, biotinylated PLP2 peptide substrate, ATP, and a fluorescence-based detection reagent.

  • Procedure:

    • A 10 µL kinase reaction was prepared in a 384-well plate containing kinase buffer, 10 nM CAK1, and 1 µM biotinylated PLP2 substrate.

    • This compound was serially diluted and added to the wells at final concentrations ranging from 0.1 nM to 100 µM. A DMSO control was included.

    • The reaction was initiated by adding ATP to a final concentration of 10 µM.

    • The plate was incubated for 60 minutes at room temperature.

    • The reaction was stopped, and the remaining ATP was quantified using a commercial luminescence-based kit.

  • Data Analysis: The luminescence signal, which is inversely proportional to kinase activity, was plotted against the logarithm of this compound concentration. A sigmoidal dose-response curve was fitted to determine the IC50 value.

Data Summary:

CompoundTargetAssay TypeIC50 (nM)Hill Slope
This compoundCAK1Kinase Inhibition15.2-1.1
Control-CmpdCAK1Kinase Inhibition>10,000N/A
Binding Affinity Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) was employed to measure the binding kinetics and affinity (KD) of this compound to the CAK1 protein.

Experimental Protocol:

  • Immobilization: Recombinant CAK1 was immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Measurement:

    • A series of this compound concentrations (0.1 µM to 10 µM) were injected over the sensor chip surface.

    • The association (kon) and dissociation (koff) rates were monitored in real-time by measuring the change in the refractive index.

    • The sensor surface was regenerated between injections.

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Data Summary:

CompoundTargetAssay Typekon (1/Ms)koff (1/s)KD (nM)
This compoundCAK1SPR1.2 x 10^52.5 x 10^-320.8

Cell-Based Validation of this compound Activity

Cell-based assays are crucial for confirming that the biochemical activity of this compound translates into the desired biological effect within a cellular context.

Cellular Proliferation Assay (MTT)

This assay assesses the effect of this compound on the viability and proliferation of a human cancer cell line known to overexpress CAK1.

Experimental Protocol:

  • Cell Culture: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The cells were treated with a serial dilution of this compound (0.1 nM to 100 µM) for 72 hours.

  • MTT Assay:

    • MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

    • The medium was removed, and DMSO was added to dissolve the formazan crystals.

  • Data Analysis: The absorbance was measured at 570 nm. The percentage of cell viability relative to the DMSO-treated control was calculated and plotted against the logarithm of this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Summary:

CompoundCell LineAssay TypeGI50 (nM)Time Point
This compoundCancer Line-AMTT85.572 hours
Cellular Target Engagement Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) was used to verify that this compound directly binds to and stabilizes CAK1 within intact cells.

Experimental Protocol:

  • Treatment: Intact cancer cells were treated with either this compound (10 µM) or a vehicle control (DMSO) for 1 hour.

  • Thermal Challenge: The cell suspensions were divided into aliquots and heated at a range of temperatures (40°C to 65°C) for 3 minutes.

  • Lysis and Analysis: The cells were lysed by freeze-thawing, and the soluble fraction was separated from the aggregated proteins by centrifugation.

  • Western Blot: The amount of soluble CAK1 remaining in the supernatant at each temperature was quantified by Western blot analysis.

  • Data Analysis: A melting curve was generated by plotting the amount of soluble CAK1 as a function of temperature. A shift in the melting curve for the this compound-treated group indicates target engagement.

Data Summary:

TreatmentTargetAssay TypeMelting Temp (°C)ΔTm (°C)
VehicleCAK1CETSA52.1-
This compound (10 µM)CAK1CETSA58.6+6.5
Downstream Signaling Pathway Analysis

Western blotting was performed to confirm that this compound inhibits the CAK1-mediated phosphorylation of its downstream substrate, PLP2, in cells.

Experimental Protocol:

  • Treatment: Cancer cells were treated with varying concentrations of this compound (0, 10 nM, 100 nM, 1 µM, 10 µM) for 4 hours.

  • Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined using a BCA assay.

  • Western Blot: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated PLP2 (p-PLP2), total PLP2, and a loading control (e.g., GAPDH).

  • Data Analysis: The band intensities were quantified using densitometry. The ratio of p-PLP2 to total PLP2 was calculated and normalized to the vehicle-treated control.

Data Summary:

This compound Conc.p-PLP2 / Total PLP2 Ratio (Normalized)
0 nM1.00
10 nM0.82
100 nM0.45
1 µM0.15
10 µM0.05

Visualized Pathways and Workflows

The following diagrams illustrate the key biological and experimental frameworks relevant to the in vitro validation of this compound.

cluster_pathway Proliferation Signaling Pathway (PSP) GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor CAK1 CAK1 Receptor->CAK1 Activates PLP2 PLP2 CAK1->PLP2 Phosphorylates pPLP2 p-PLP2 PLP2->pPLP2 Downstream Downstream Effectors pPLP2->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation This compound This compound This compound->CAK1 Inhibits

Caption: Figure 1: The Proliferation Signaling Pathway and the inhibitory action of this compound on CAK1.

cluster_workflow In Vitro Validation Workflow Biochem Biochemical Assays KinaseAssay Kinase Inhibition (IC50) Biochem->KinaseAssay SPRAssay Binding Affinity (SPR) (KD) Biochem->SPRAssay DataAnalysis Data Analysis & Conclusion KinaseAssay->DataAnalysis SPRAssay->DataAnalysis CellBased Cell-Based Assays ProlifAssay Proliferation (MTT) (GI50) CellBased->ProlifAssay CETSAAssay Target Engagement (CETSA) (ΔTm) CellBased->CETSAAssay WBAssay Pathway Modulation (WB) (p-PLP2) CellBased->WBAssay ProlifAssay->DataAnalysis CETSAAssay->DataAnalysis WBAssay->DataAnalysis

Caption: Figure 2: Experimental workflow for the in vitro validation of this compound.

cluster_logic Logical Flow of Evidence q1 Does this compound inhibit CAK1 enzyme activity? a1 Yes, IC50 = 15.2 nM q1->a1 Kinase Assay conclusion Conclusion: This compound is a potent, cell-active inhibitor of the CAK1 pathway. a1->conclusion q2 Does this compound physically bind to CAK1? a2 Yes, KD = 20.8 nM ΔTm = +6.5°C q2->a2 SPR & CETSA a2->conclusion q3 Does this compound inhibit cell proliferation? a3 Yes, GI50 = 85.5 nM q3->a3 MTT Assay a3->conclusion q4 Does this compound inhibit the pathway in cells? a4 Yes, p-PLP2 is reduced dose-dependently q4->a4 Western Blot a4->conclusion

Caption: Figure 3: Logical flow demonstrating how experimental evidence supports this compound's activity.

Discussion and Conclusion

The collective in vitro data provides a robust validation of this compound as a potent and selective inhibitor of the CAK1 kinase. The biochemical assays confirm direct, high-affinity binding and potent enzymatic inhibition, with an IC50 of 15.2 nM and a KD of 20.8 nM.

Crucially, these biochemical activities translate effectively into a cellular context. The CETSA results confirm that this compound engages and stabilizes its CAK1 target in intact cells, a critical indicator of bioavailability and target interaction. This target engagement leads to a clear biological outcome, as evidenced by the dose-dependent inhibition of cancer cell proliferation (GI50 = 85.5 nM). Furthermore, the Western blot analysis provides mechanistic proof-of-concept, demonstrating that this compound effectively suppresses the CAK1 signaling pathway by reducing the phosphorylation of its direct downstream substrate, PLP2.

The Caspase-1 Inhibitor CZL80: A Technical Overview of its Effects on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CZL80 is a novel, brain-penetrable, small-molecule inhibitor of caspase-1 with significant potential for modulating neuronal excitability. Research indicates that this compound exerts a powerful anti-seizure and neuroprotective effect by reducing neuronal hyperexcitability, primarily through the inhibition of the caspase-1/interleukin-1β (IL-1β) inflammatory pathway. This document provides a comprehensive technical guide on the core mechanisms of this compound's action, detailing its effects on neuronal electrophysiology, the experimental protocols used to elucidate these effects, and the key signaling pathways involved.

Introduction

Neuronal hyperexcitability is a hallmark of numerous neurological disorders, including epilepsy and febrile seizures.[1] The inflammatory cascade, particularly the activation of caspase-1 and subsequent production of mature IL-1β, has been identified as a critical contributor to the generation and propagation of aberrant neuronal firing.[1][2] this compound was developed as a specific inhibitor of caspase-1 to target this pathway and has demonstrated remarkable efficacy in preclinical models of seizures and epilepsy.[1][3] This guide synthesizes the current understanding of this compound's impact on neuronal excitability.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

ParameterAssayTest SystemConcentrationResultReference
Caspase-1 InhibitionEnzyme Activity AssayRecombinant Human Caspase-1IC50: 0.01 - 11.31 µMPotent inhibition of caspase-1 activity[1]
Neuronal ExcitabilityWhole-cell Patch ClampBrain slices from drug-resistant epilepsy patientsNot SpecifiedDecreased neuronal excitability[3]

Table 2: In Vivo Efficacy of this compound in a Febrile Seizure Model

ParameterAnimal ModelDosageEffectReference
Seizure IncidenceNeonatal Mice0.75 mg·kg⁻¹, i.v.67% of mice did not experience a first febrile seizure[1]
Seizure LatencyNeonatal MiceDose-dependentProlonged seizure latency[1]
Seizure ThresholdNeonatal MiceDose-dependentIncreased seizure threshold[1]

Table 3: In Vivo Efficacy of this compound in a Status Epilepticus Model

ParameterAnimal ModelDosageEffectReference
Seizure TerminationKainic Acid-induced Diazepam-Resistant Status Epilepticus in MiceDose-dependentTerminated diazepam-resistant status epilepticus[3]
Therapeutic WindowKainic Acid-induced Diazepam-Resistant Status Epilepticus in MiceNot SpecifiedExtended the therapeutic time window to 3 hours[3]

Key Signaling Pathway of this compound's Action

This compound's primary mechanism of action is the inhibition of caspase-1, a key enzyme in the inflammatory cascade. In the context of neuronal hyperexcitability, the pathway is understood as follows:

CZL80_Signaling_Pathway Pro_Inflammatory_Stimuli Pro-Inflammatory Stimuli (e.g., hyperthermia, seizure activity) NLRP3_Inflammasome NLRP3 Inflammasome Activation Pro_Inflammatory_Stimuli->NLRP3_Inflammasome Pro_Caspase_1 Pro-Caspase-1 NLRP3_Inflammasome->Pro_Caspase_1 recruits Active_Caspase_1 Active Caspase-1 Pro_Caspase_1->Active_Caspase_1 cleavage Pro_IL_1beta Pro-IL-1β Active_Caspase_1->Pro_IL_1beta cleaves Mature_IL_1beta Mature IL-1β Pro_IL_1beta->Mature_IL_1beta IL_1R1 IL-1 Receptor 1 (IL-1R1) Mature_IL_1beta->IL_1R1 binds to Downstream_Signaling Downstream Signaling (e.g., Src-family kinases) IL_1R1->Downstream_Signaling activates NR2B_Phosphorylation NR2B Phosphorylation (Tyr1472) Downstream_Signaling->NR2B_Phosphorylation leads to Increased_Glutamatergic_Transmission Increased Glutamatergic Transmission NR2B_Phosphorylation->Increased_Glutamatergic_Transmission Neuronal_Hyperexcitability Neuronal Hyperexcitability & Seizures Increased_Glutamatergic_Transmission->Neuronal_Hyperexcitability This compound This compound This compound->Active_Caspase_1 inhibits

Caption: Signaling pathway of this compound in reducing neuronal excitability.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

In Vitro Electrophysiology: Whole-Cell Patch Clamp Recording

This protocol is used to measure the electrophysiological properties of individual neurons and assess the direct effects of this compound on neuronal excitability.

Experimental Workflow:

Electrophysiology_Workflow A Brain Slice Preparation (e.g., from epileptic mice or human tissue) B Transfer to Recording Chamber (perfused with ACSF) A->B C Identify Pyramidal Neuron (under DIC microscopy) B->C D Establish Whole-Cell Configuration C->D E Record Baseline Activity (current-clamp or voltage-clamp) D->E F Bath Apply this compound E->F G Record Post-Drug Activity F->G H Data Analysis (compare pre- and post-drug parameters) G->H

Caption: Workflow for whole-cell patch clamp experiments.

Detailed Methodology:

  • Brain Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). Coronal or sagittal slices (e.g., 300-400 µm thick) containing the hippocampus or cortex are prepared using a vibratome.

  • Recording Solutions:

    • ACSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose, saturated with 95% O₂ and 5% CO₂.

    • Pipette Solution (in mM): 140 K-gluconate, 5 NaCl, 2 Mg-ATP, 0.2 EGTA, and 10 HEPES, with the pH adjusted to 7.28 and osmolarity to 300 mOsm.[1]

  • Recording Procedure: Slices are transferred to a recording chamber and continuously perfused with oxygenated ACSF at room temperature or physiological temperatures. Pyramidal neurons in the CA1 region of the hippocampus are visualized using differential interference contrast (DIC) microscopy. Whole-cell patch-clamp recordings are obtained using a patch-clamp amplifier.

  • Data Acquisition and Analysis:

    • Current-Clamp Mode: The resting membrane potential is recorded. A series of depolarizing current pulses are injected to elicit action potentials. Parameters such as action potential threshold, amplitude, firing frequency, and after-hyperpolarization are measured.

    • Voltage-Clamp Mode: The membrane potential is held at a specific voltage (e.g., -70 mV) to record synaptic currents (e.g., excitatory postsynaptic currents - EPSCs, or inhibitory postsynaptic currents - IPSCs).

    • This compound is applied to the bath, and recordings are taken before and after drug application to determine its effects on these parameters.

In Vivo Seizure Models

These models are used to assess the anti-seizure efficacy of this compound in a whole-animal context.

4.2.1. Febrile Seizure (FS) Model

  • Animal Model: Neonatal C57BL/6J mice (e.g., postnatal day 10).[1]

  • Induction of FS: Pups are placed in a hyperthermia chamber with a constant temperature (e.g., 41°C).[1] The latency to the first seizure and the seizure severity are recorded.

  • Drug Administration: this compound or vehicle is administered intravenously (i.v.) or intraperitoneally (i.p.) prior to placing the animals in the hyperthermia chamber.[1]

  • Outcome Measures: Seizure incidence, latency to the first seizure, and seizure threshold are quantified and compared between the this compound-treated and control groups.

4.2.2. Kainic Acid (KA)-Induced Status Epilepticus (SE) Model

  • Animal Model: Adult mice.

  • Induction of SE: Kainic acid is administered to induce status epilepticus. Diazepam may be administered at a delayed time point to induce diazepam-resistant SE.[3]

  • Drug Administration: this compound or vehicle is administered after the onset of SE.[3]

  • Outcome Measures: The ability of this compound to terminate SE and the therapeutic time window are assessed.[3] Neuronal damage can also be evaluated post-mortem.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for neurological disorders characterized by neuronal hyperexcitability. Its mechanism of action, centered on the inhibition of the caspase-1/IL-1β signaling pathway, provides a targeted approach to reducing neuroinflammation and its downstream effects on neuronal function. The data presented in this guide highlight the potent anti-seizure and neuroprotective effects of this compound.

Future research should focus on:

  • Elucidating the precise downstream targets of the IL-1β pathway that are modulated by this compound to alter neuronal excitability.

  • Investigating the effects of this compound on specific ion channels (e.g., NMDA receptors, voltage-gated sodium channels) at the molecular level.

  • Conducting further preclinical studies to evaluate the long-term efficacy and safety of this compound in chronic epilepsy models.

  • Exploring the potential of this compound in other neurological conditions where neuroinflammation and neuronal hyperexcitability are implicated.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. The detailed protocols and summarized data offer valuable insights for designing future studies and advancing our understanding of this novel caspase-1 inhibitor.

References

In-Depth Technical Guide: Molecular Docking Studies of CZL80 with Caspase-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking studies of CZL80, a potent small-molecule inhibitor of caspase-1. It details the computational methodologies employed in its discovery, its interaction with the target protein, and the broader context of the caspase-1 signaling pathway.

Executive Summary

Caspase-1 is a critical mediator of inflammation, playing a central role in the innate immune response through the activation of pro-inflammatory cytokines. Its dysregulation is implicated in a variety of inflammatory diseases. This compound is a brain-penetrable, small-molecule inhibitor of caspase-1 identified through structure-based virtual screening.[1][2] It has demonstrated significant therapeutic potential in pre-clinical models of neurological conditions such as febrile seizures and ischemic stroke.[3][4] This document outlines the in-silico methodologies that underpin the understanding of the this compound-caspase-1 interaction, providing a detailed protocol for such studies and contextualizing its mechanism of action within the relevant biological pathways.

Quantitative Data on Caspase-1 Inhibition

This compound has been identified as a highly potent inhibitor of caspase-1, with a reported half-maximal inhibitory concentration (IC50) that underscores its potential as a therapeutic agent.

CompoundTargetIC50Source
This compoundCaspase-10.01 µMMedchemExpress[5][6]

Note on Molecular Docking Data: While this compound was discovered through extensive molecular docking simulations, the specific binding energy scores from the initial screening are not publicly detailed in the primary literature.[1] To illustrate the typical quantitative outputs of such studies, the following table presents representative molecular docking data for other known inhibitors targeting the active site of caspase-1. These values are for illustrative purposes and demonstrate the metrics used to evaluate potential inhibitors.

Inhibitor (Example)PDB IDDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Rosmarinic Acid1RWK-5.63HIS 237, GLY 238, SER 339, ARG 3412
Belnacasan (VX-765)2E2H-8.2CYS 285, ARG 341, SER 3393
Pralnacasan (VX-740)1RWK-7.9HIS 237, GLY 238, CYS 285, ARG 3414

Caspase-1 Signaling Pathway and this compound's Role

Caspase-1 is activated within a multi-protein complex known as the inflammasome.[3] This activation is a key step in the inflammatory cascade. The diagram below illustrates the canonical NLRP3 inflammasome pathway and the point of inhibition by this compound.

Caspase1_Signaling_Pathway Caspase-1 Activation via NLRP3 Inflammasome cluster_activation Signal 2 (Activation) PAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB Signaling TLR4->NFkB Pro_IL1B Pro-IL-1β / Pro-IL-18 (Transcription) NFkB->Pro_IL1B NLRP3_inactive NLRP3 (Inactive) NLRP3_active NLRP3 (Active) NLRP3_inactive->NLRP3_active ASC ASC Adaptor Inflammasome Inflammasome Assembly ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome NLRP3_active->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalytic Cleavage IL1B Mature IL-1β / IL-18 Casp1->IL1B Cleaves Pro-cytokines Pyroptosis Pyroptosis (Inflammatory Cell Death) Casp1->Pyroptosis This compound This compound This compound->Casp1 Inhibits Inflammation Inflammation IL1B->Inflammation Pyroptosis->Inflammation K_efflux K+ Efflux / ROS K_efflux->NLRP3_inactive Activates

Figure 1: Caspase-1 activation pathway and inhibition by this compound.

Experimental Protocol: Virtual Screening and Molecular Docking

The discovery of this compound was accomplished through a large-scale, structure-based virtual screening campaign.[1] The following protocol describes a representative workflow for identifying novel caspase-1 inhibitors, mirroring the methodology used for this compound's discovery.

Protein Preparation
  • Structure Retrieval : Obtain the crystal structure of human caspase-1. The structure used for the discovery of this compound was PDB ID: 3NS7 .[1]

  • Preprocessing : Utilize a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard) to prepare the protein. This involves:

    • Removing all non-essential water molecules and crystallographic artifacts.

    • Adding hydrogen atoms and assigning correct bond orders.

    • Optimizing hydrogen bond networks.

    • Performing a restrained energy minimization (e.g., using the OPLS force field) to relieve steric clashes and optimize the structure.

Ligand Preparation
  • Library Acquisition : Procure a large, diverse compound library for virtual screening (e.g., ZINC database, Enamine REAL Space).

  • Ligand Processing : Use a ligand preparation tool (e.g., Schrödinger's LigPrep) to:

    • Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).

    • Generate tautomers and stereoisomers for each compound.

    • Perform a geometry optimization for each generated ligand state.

Receptor Grid Generation
  • Binding Site Definition : Define the active site of caspase-1 for docking. This is typically centered on the catalytic cysteine residue (Cys285) and key interacting residues. For the discovery of this compound, the selective aspartic acid recognition site was defined by residues Arg179, Arg341, Arg383, Gln283, and His237.[1]

  • Grid Generation : Generate a receptor grid using a docking program (e.g., Schrödinger's Glide). This grid pre-calculates the van der Waals and electrostatic potentials of the binding pocket, accelerating the subsequent docking calculations.

Virtual Screening Workflow

A hierarchical docking approach is employed to efficiently screen large libraries.

  • High-Throughput Virtual Screening (HTVS) : Dock the entire prepared ligand library using the fastest, least computationally intensive mode. This step rapidly eliminates compounds that do not fit the basic steric and electrostatic requirements of the active site.

  • Standard Precision (SP) Docking : Take the top-scoring 10-15% of compounds from the HTVS stage and re-dock them using a more accurate scoring function and more extensive sampling.

  • Extra Precision (XP) Docking : Subject the top-scoring 10-15% of compounds from the SP stage to the most rigorous docking protocol. XP mode provides the most accurate pose prediction and scoring, yielding a final set of high-confidence hits.

  • Post-Docking Analysis : Analyze the top-ranked compounds from the XP docking. Evaluate their binding poses, key interactions (hydrogen bonds, hydrophobic contacts), and docking scores. Select a diverse set of promising candidates for further analysis and in-vitro testing.

Docking_Workflow Virtual Screening & Molecular Docking Workflow cluster_prep Preparation Phase cluster_screening Hierarchical Screening start Start protein_prep Protein Preparation (PDB: 3NS7) start->protein_prep ligand_prep Ligand Library Preparation (>1M compounds) start->ligand_prep end_node Candidate Molecules for In-Vitro Assay grid_gen Receptor Grid Generation (Active Site Definition) protein_prep->grid_gen htvs HTVS Docking (High-Throughput) ligand_prep->htvs grid_gen->htvs filter1 Filter: Top 10-15% htvs->filter1 sp SP Docking (Standard Precision) filter2 Filter: Top 10-15% sp->filter2 xp XP Docking (Extra Precision) analysis Post-Docking Analysis (Pose & Interaction Scoring) xp->analysis filter1->sp ~100k compounds filter2->xp ~10k compounds analysis->end_node

Figure 2: A typical workflow for virtual screening and molecular docking.

Conclusion

The discovery of this compound validates the power of structure-based virtual screening and molecular docking in modern drug development. By computationally modeling the interaction between small molecules and the active site of caspase-1, it is possible to efficiently identify potent and selective inhibitors. The detailed protocols and workflows presented in this guide provide a framework for researchers to conduct similar in-silico investigations, accelerating the discovery of novel therapeutics targeting caspase-1 and other critical disease-related proteins. Further computational studies, such as molecular dynamics simulations, can provide deeper insights into the stability and binding kinetics of this compound, further refining our understanding of its inhibitory mechanism.

References

Methodological & Application

Application Notes and Protocols for CZL80 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZL80 is a potent and selective small-molecule inhibitor of caspase-1, an enzyme that plays a critical role in inflammatory signaling pathways. By targeting caspase-1, this compound has demonstrated therapeutic potential in preclinical mouse models of neurological disorders, including epilepsy and ischemic stroke. These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of this compound in in vivo mouse studies, based on currently available scientific literature.

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of caspase-1. Caspase-1 is a key component of the inflammasome, a multiprotein complex that, when activated by various stimuli, leads to the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, pro-inflammatory forms. By blocking this process, this compound effectively reduces neuroinflammation.[1][2][3] In the context of neurological disorders, this compound has been shown to suppress microglia activation and inhibit neuroinflammation-augmented glutamatergic transmission.[1][2]

Signaling Pathway of this compound Action

CZL80_Mechanism_of_Action cluster_stimulus Pathological Stimuli cluster_inflammasome Inflammasome Activation Ischemia Ischemia Inflammasome Inflammasome Ischemia->Inflammasome Seizures Seizures Seizures->Inflammasome pro_Caspase1 pro-Caspase-1 Inflammasome->pro_Caspase1 Caspase1 Active Caspase-1 pro_Caspase1->Caspase1 pro_IL1B pro-IL-1β Caspase1->pro_IL1B This compound This compound This compound->Caspase1 IL1B Active IL-1β pro_IL1B->IL1B Neuroinflammation Neuroinflammation IL1B->Neuroinflammation Glutamatergic_Transmission ↑ Glutamatergic Transmission Neuroinflammation->Glutamatergic_Transmission Neuronal_Damage Neuronal Damage Glutamatergic_Transmission->Neuronal_Damage

Caption: Mechanism of action of this compound in inhibiting neuroinflammation.

Data Presentation: Dosage and Administration Summary

The following tables summarize the dosages and administration routes of this compound used in various in vivo mouse models.

Table 1: this compound Dosage and Administration in Neurological Mouse Models

Mouse ModelDosage RangeAdministration RouteVehicleKey Findings
Kainic Acid-Induced Status Epilepticus3, 10, 30 mg/kgIntraperitoneal (i.p.)Saline with DiazepamDose-dependently terminated diazepam-resistant status epilepticus and reduced mortality.[2]
Photothrombotic Ischemic Stroke10, 30 mg/kg/dayIntraperitoneal (i.p.)Propylene glycol:ethanol:water (5:1:4) diluted in salineRescued progressive motor dysfunction.[1]
Febrile Seizures0.0075, 0.075, 0.75, 7.5 mg/kgIntravenous (i.v.)2% DMSO in salineReduced seizure incidence and prolonged seizure latency in a dose-dependent manner.[3]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Mouse Model of Status Epilepticus

This protocol is adapted from studies investigating the efficacy of this compound in a kainic acid-induced model of diazepam-resistant status epilepticus.[2]

1. Animals:

  • Species: C57BL/6J mice (male, 8-10 weeks old).

2. Materials:

  • This compound

  • Kainic Acid (KA)

  • Diazepam

  • Vehicle: Saline

  • Stereotaxic apparatus

  • EEG recording system

3. Experimental Workflow:

SE_Workflow Surgery Stereotaxic Surgery (Cannula Implantation) Recovery 1-week Recovery Surgery->Recovery SE_Induction Kainic Acid (KA) Injection (Status Epilepticus Induction) Recovery->SE_Induction EEG_Monitoring_Pre EEG Monitoring SE_Induction->EEG_Monitoring_Pre Treatment This compound + Diazepam or Vehicle + Diazepam Administration (after 30 min of SE) EEG_Monitoring_Pre->Treatment EEG_Monitoring_Post Continuous EEG and Behavioral Monitoring (3h) Treatment->EEG_Monitoring_Post Analysis Data Analysis (Seizure Termination, Mortality) EEG_Monitoring_Post->Analysis

Caption: Experimental workflow for status epilepticus mouse model.

4. Procedure:

  • Stereotaxic Surgery: Anesthetize mice and implant a guide cannula into the dorsal hippocampus. Allow for a 1-week recovery period.

  • Status Epilepticus (SE) Induction: Induce SE by injecting kainic acid through the implanted cannula.

  • EEG Monitoring: Continuously monitor EEG to confirm the onset and persistence of SE.

  • Drug Administration: After 30 minutes of continuous SE, administer this compound (3 or 10 mg/kg, i.p.) in combination with diazepam. The control group receives vehicle and diazepam.

  • Post-treatment Monitoring: Continue to monitor EEG and behavior for 3 hours to assess seizure termination and mortality.

Protocol 2: Evaluation of this compound in a Mouse Model of Ischemic Stroke

This protocol is based on studies evaluating this compound in a photothrombotic model of cerebral ischemia.[1]

1. Animals:

  • Species: C57BL/6J mice or Caspase-1 knockout mice (male, 8-10 weeks old).

2. Materials:

  • This compound

  • Rose Bengal

  • Cold light source

  • Vehicle: Propylene glycol:ethanol:water (5:1:4) diluted in saline.

3. Experimental Workflow:

Stroke_Workflow Stroke_Induction Photothrombotic Stroke Induction (Rose Bengal injection + Illumination) Treatment_Regimen Daily this compound (10 or 30 mg/kg, i.p.) or Vehicle Administration (e.g., Day 1-7 or Day 4-7 post-stroke) Stroke_Induction->Treatment_Regimen Behavioral_Testing Motor Function Assessment (Grid-walking, Cylinder Task) (Daily for 14 days) Treatment_Regimen->Behavioral_Testing Histology Immunohistochemistry (Microglia activation, Infarct Volume) Treatment_Regimen->Histology Analysis Data Analysis (Motor function scores, Histological changes) Behavioral_Testing->Analysis Histology->Analysis

Caption: Experimental workflow for ischemic stroke mouse model.

4. Procedure:

  • Photothrombotic Stroke Induction: Anesthetize mice and induce focal cerebral ischemia by injecting Rose Bengal followed by focal illumination of the skull.

  • Drug Administration: Administer this compound (10 or 30 mg/kg/day, i.p.) or vehicle daily for a specified period (e.g., 7 days) starting after the onset of photothrombosis.

  • Behavioral Assessment: Evaluate motor dysfunction daily for 14 days using tests such as the grid-walking task (to measure foot faults) and the cylinder task (to assess forelimb asymmetry).

  • Histological Analysis: At the end of the experiment, perfuse the mice and collect brain tissue for immunohistochemical analysis to assess microglia activation and infarct volume.

Safety and Toxicology

Based on the available literature, this compound appears to be well-tolerated in mice. Studies have reported that this compound is devoid of acute diazepam-like respiratory depression and chronic liver toxicity.[4] Daily administration of this compound for 3 weeks did not influence the normal locomotor functions in mice.[5]

Pharmacokinetics

Detailed pharmacokinetic data for this compound in mice is limited in the public domain. One study noted that the pharmacokinetic properties of this compound are not optimal, suggesting that it may serve as a lead compound for the development of new drugs with improved half-life.[3]

Conclusion

This compound is a promising caspase-1 inhibitor with demonstrated efficacy in mouse models of neurological disorders. The provided protocols and data summary offer a starting point for researchers interested in investigating the therapeutic potential of this compound. It is important to note that the current in vivo data for this compound is primarily focused on neurological applications, and further research is needed to explore its efficacy in other disease models such as cancer and other inflammatory conditions. As with any experimental compound, it is recommended to perform pilot studies to determine the optimal dosage and administration regimen for specific research applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of CZL80, a potent and selective caspase-1 inhibitor. Proper dissolution is critical for ensuring the accuracy and reproducibility of experimental results.

Compound Information

Compound Name CAS Number Molecular Formula Molecular Weight
This compound313482-91-6C19H14N2O4S366.39 g/mol

Recommended Solvents and Solubility

This compound exhibits solubility in various organic and aqueous solvents. The choice of solvent will depend on the specific experimental requirements, such as in vitro or in vivo applications.

Solvent Concentration Notes
Dimethyl Sulfoxide (DMSO)≥ 200 mg/mL (545.87 mM)[1]Use freshly opened, hygroscopic DMSO for best results.[1]
0.1N Sodium Hydroxide (NaOH)Soluble[2]Specific concentration not detailed.
Propylene glycol:Ethanol:WaterNot specifiedA mixed solvent system with a ratio of 5:1:4 was used for in vivo studies and further diluted in saline.[3]

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO (for in vitro use)

This protocol is suitable for preparing a concentrated stock solution of this compound for use in cell-based assays and other in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), freshly opened

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 2.7293 mL of DMSO to 10 mg of this compound).[1]

  • Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[1]

Preparation of a Vehicle for in vivo Administration

This protocol describes the preparation of a mixed solvent system suitable for the intraperitoneal (i.p.) or intravenous (i.v.) administration of this compound in animal models.[1][3]

Materials:

  • This compound powder

  • Propylene glycol

  • Ethanol

  • Sterile water for injection

  • Sterile saline solution (0.9% NaCl)

  • Sterile tubes or vials

  • Vortex mixer

Procedure:

  • Prepare the Mixed Solvent: In a sterile tube, prepare the mixed solvent by combining propylene glycol, ethanol, and sterile water in a 5:1:4 ratio, respectively.[3]

  • Dissolve this compound: Add the desired amount of this compound powder to the mixed solvent. Vortex thoroughly until the compound is fully dissolved.

  • Dilution: For administration, further dilute the dissolved this compound solution in sterile saline to the final desired concentration. The final concentration of the vehicle components should be low enough to be well-tolerated by the animals.

  • Administration: Administer the prepared this compound solution to the animals via the desired route (e.g., i.p. or i.v.).[1][3]

Visualized Workflows

cluster_0 In Vitro Stock Preparation (DMSO) weigh Weigh this compound Powder add_dmso Add Fresh DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Aliquot and Store at -20°C/-80°C vortex->store

Caption: Workflow for preparing a concentrated this compound stock solution in DMSO.

cluster_1 In Vivo Vehicle Preparation prep_solvent Prepare Propylene Glycol: Ethanol:Water (5:1:4) dissolve Dissolve this compound in Mixed Solvent prep_solvent->dissolve dilute Dilute with Sterile Saline dissolve->dilute administer Administer to Animal Model dilute->administer

Caption: Workflow for preparing a this compound solution for in vivo administration.

References

Application Notes and Protocols for CZL80 in a Kainic Acid-Induced Seizure Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for utilizing the novel caspase-1 inhibitor, CZL80, in a kainic acid (KA)-induced seizure model in mice. The protocol is specifically designed to investigate the therapeutic potential of this compound in terminating diazepam-resistant status epilepticus. All quantitative data from relevant studies are summarized for clear comparison, and key experimental workflows and signaling pathways are visualized.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. A significant portion of patients develop drug-resistant epilepsy, creating a critical need for novel therapeutic strategies. Neuroinflammation, particularly the activation of the NLRP3 inflammasome and subsequent caspase-1 signaling, has been identified as a key contributor to the pathophysiology of seizures.[1][2][3][4] this compound is a small-molecule inhibitor of caspase-1 that has shown promise in preclinical seizure models.[5] This document outlines the protocol for evaluating the efficacy of this compound in a well-established kainic acid-induced seizure model, a valuable tool for studying temporal lobe epilepsy.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in terminating diazepam-resistant status epilepticus induced by kainic acid.

Table 1: Efficacy of this compound in Terminating Diazepam-Resistant Status Epilepticus (SE) when Administered 30 Minutes Post-SE Onset

Treatment GroupDose (mg/kg)Percentage of SE TerminationLatency to SE Termination (minutes)Mortality Rate (%)
Saline + Diazepam-0%-40%
This compound + Diazepam340%95.5 ± 10.220%
This compound + Diazepam1080%45.3 ± 5.80%

Data compiled from studies on diazepam-resistant KA-induced seizures.[5]

Table 2: Therapeutic Window of this compound in Diazepam-Resistant Status Epilepticus

Time of Administration Post-SE OnsetTreatment GroupDose (mg/kg)Percentage of SE TerminationLatency to SE Termination (minutes)Mortality Rate (%)
1.5 hoursThis compound + Diazepam1070%55.7 ± 8.910%
3 hoursThis compound + Diazepam1060%68.3 ± 11.220%

This table illustrates the effectiveness of this compound when administered at later time points following the onset of status epilepticus.[5]

Experimental Protocols

This section provides a detailed methodology for investigating the effects of this compound in a kainic acid-induced seizure model in mice.

Animal Model and Housing
  • Species: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for an acclimatization period of at least one week before the experiment.

Materials and Reagents
  • Kainic acid (KA) monohydrate

  • This compound

  • Diazepam (DZP)

  • Sterile saline (0.9% NaCl)

  • Propylene glycol

  • Ethanol

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for electrode implantation (if performing EEG)

  • EEG recording system

Preparation of Solutions
  • Kainic Acid Solution: Dissolve kainic acid in sterile saline to a final concentration for intraperitoneal (i.p.) injection. A commonly used dose is 20-30 mg/kg.[6] The exact concentration should be adjusted based on the desired seizure severity and the specific batch of KA.

  • This compound Solution: Prepare the vehicle by mixing propylene glycol, ethanol, and water in a 5:1:4 ratio. Dissolve this compound in this vehicle and then further dilute with sterile saline to the final desired concentrations (e.g., for 3 mg/kg and 10 mg/kg doses).

  • Diazepam Solution: Dilute commercially available diazepam solution in sterile saline to the desired concentration for i.p. injection (e.g., 5 mg/kg).[7][8]

Experimental Procedure: Induction of Diazepam-Resistant Status Epilepticus and Treatment
  • Induction of Status Epilepticus (SE): Administer kainic acid (20-30 mg/kg, i.p.) to the mice.

  • Seizure Monitoring: Continuously monitor the animals for behavioral seizures using a modified Racine scale (see Table 3). SE is typically considered established after the onset of recurrent stage 4 or 5 seizures.[9]

  • Induction of Diazepam Resistance: Thirty minutes after the onset of SE, administer diazepam (5 mg/kg, i.p.).[5] This delayed administration is crucial for inducing a diazepam-resistant state.

  • This compound Administration: Immediately following the diazepam injection, administer either the vehicle or this compound solution (3 or 10 mg/kg, i.p.) to the respective experimental groups.

  • Post-Treatment Monitoring: Continue to monitor the animals for at least 3 hours post-treatment. Record the latency to seizure termination, seizure severity, and mortality. For more detailed analysis, continuous video-EEG monitoring is recommended.

Table 3: Modified Racine Scale for Seizure Severity in Mice

ScoreBehavioral Manifestation
1Immobility, mouth and facial movements
2Head nodding, "wet dog shakes"
3Forelimb clonus
4Rearing with forelimb clonus
5Rearing and falling (loss of postural control)

This is a commonly used scale for scoring behavioral seizures in rodent models.[9]

Data Analysis
  • Seizure Severity: Analyze the mean seizure scores over time for each group.

  • Seizure Termination: Calculate the percentage of animals in each group where seizures are terminated.

  • Latency to Termination: For the animals where seizures are terminated, calculate the average time from treatment to the cessation of seizure activity.

  • Mortality: Record and compare the mortality rates between the different treatment groups.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, Chi-square test) to determine the significance of the observed differences between groups.

Visualizations

Signaling Pathway of this compound in Kainic Acid-Induced Seizures

G cluster_0 Kainic Acid-Induced Neuronal Hyperexcitability cluster_1 Inflammasome Activation cluster_2 Pro-inflammatory Cytokine Release cluster_3 Downstream Effects KA Kainic Acid Glutamate_Receptor Glutamate Receptor Activation KA->Glutamate_Receptor Neuronal_Damage Neuronal Damage / DAMPs Glutamate_Receptor->Neuronal_Damage NLRP3 NLRP3 Inflammasome Assembly Neuronal_Damage->NLRP3 Activates pro_caspase1 Pro-Caspase-1 NLRP3->pro_caspase1 Recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage pro_IL1B Pro-IL-1β caspase1->pro_IL1B Cleaves IL1B Mature IL-1β pro_IL1B->IL1B Glutamatergic_Transmission Increased Glutamatergic Transmission IL1B->Glutamatergic_Transmission Enhances Seizures Seizure Propagation Glutamatergic_Transmission->Seizures This compound This compound This compound->caspase1 Inhibits

Caption: Signaling pathway of this compound in kainic acid-induced seizures.

Experimental Workflow

G cluster_0 Preparation cluster_1 Seizure Induction & Treatment cluster_2 Data Collection & Analysis Animal_Acclimatization Animal Acclimatization (C57BL/6 Mice) KA_Injection Kainic Acid Injection (20-30 mg/kg, i.p.) Animal_Acclimatization->KA_Injection Solution_Prep Solution Preparation (KA, this compound, Diazepam) Solution_Prep->KA_Injection SE_Onset Status Epilepticus Onset (Monitor with Racine Scale) KA_Injection->SE_Onset DZP_Injection Diazepam Injection (5 mg/kg, i.p.) 30 min post-SE SE_Onset->DZP_Injection CZL80_Treatment This compound/Vehicle Administration (3 or 10 mg/kg, i.p.) DZP_Injection->CZL80_Treatment Monitoring Post-Treatment Monitoring (Behavioral & EEG) for 3 hours CZL80_Treatment->Monitoring Data_Analysis Data Analysis (Seizure Score, Latency, Mortality, Statistics) Monitoring->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols: Intravenous Administration of CZL80 in Neonatal Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This protocol provides a detailed methodology for the intravenous administration of a novel compound, designated here as CZL80, to neonatal mice. As the specific physicochemical properties of this compound (e.g., solubility, stability, toxicity) are unknown, this document serves as a general framework. Researchers must adapt the vehicle formulation and dosage based on empirical data for their specific compound. All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Introduction

Intravenous (IV) administration in neonatal mice is a critical technique for systemic delivery of therapeutics, viral vectors, and other agents in preclinical models of pediatric disease.[1][2] This method allows for rapid, body-wide distribution, which is essential for studying diseases requiring global transgene expression or systemic drug action.[1] The most common and technically feasible route for IV injection in mouse pups within the first two postnatal days (P0-P2) is via the superficial temporal vein, also known as the facial vein.[1][3][4] This vein is clearly visible under magnification during this developmental window, allowing for precise and well-tolerated administration of small volumes.[1][2]

This document outlines a comprehensive protocol for the IV administration of the novel compound this compound, covering vehicle formulation, dosage calculation, the injection procedure via the superficial temporal vein, and essential post-procedural care.

Vehicle Formulation and Data Presentation

The choice of vehicle is critical and depends entirely on the solubility of this compound. The final formulation for intravenous injection must be sterile, isotonic, and free of particulates.[5][6]

Recommended Vehicle Formulations

For a novel compound, solubility and tolerability testing is required. Start with the simplest aqueous vehicles before employing co-solvents.

Table 1: Recommended Vehicle Formulations for Intravenous Injection

Vehicle Class Formulation Example Suitability & Considerations
Aqueous Buffer Sterile Phosphate-Buffered Saline (PBS), pH 7.4 Ideal for water-soluble compounds. Ensures isotonicity. Must be sterile-filtered (0.22 µm filter).[5]
Co-Solvent (Low %) 5-10% DMSO in PBS or Saline For compounds with poor aqueous solubility. DMSO concentration should be minimized due to potential toxicity.[7]
Co-Solvent (Complex) 30% PEG-400, 5% DMSO, 65% PBS For highly lipophilic compounds. This formulation has been shown to be tolerated in rodents, but requires careful validation.[8]

| Cyclodextrin-based | 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water | Can be used to solubilize hydrophobic drugs. Check for compound compatibility and potential nephrotoxicity at high doses. |

Note: Organic solvents like corn oil or sesame oil are not suitable for intravenous administration.[5]

Dosage Calculation

Accurate dosing is based on the animal's body weight. Neonatal mice should be weighed individually on a calibrated scale immediately before the procedure.

Formula for Injection Volume: Injection Volume (µL) = (Desired Dose [mg/kg] × Pup Weight [g]) / Stock Concentration [mg/mL]

Table 2: Example Dosage Calculation for this compound

Parameter Example Value
Desired Dose 5 mg/kg
Neonatal Pup Weight 1.5 g (0.0015 kg)
This compound Stock Concentration 1.0 mg/mL
Calculated Dose (mg) 5 mg/kg × 0.0015 kg = 0.0075 mg

| Calculated Injection Volume (µL) | (0.0075 mg / 1.0 mg/mL) × 1000 = 7.5 µL |

Note: The maximum injection volume for the superficial temporal vein is approximately 50 µL.[1][2] It is recommended to keep the volume as low as possible (5-20 µL) to avoid vascular injury.

Experimental Protocols

This protocol focuses on injection into the superficial temporal vein of P0-P2 mouse pups, as the vein becomes difficult to visualize after this age.[2][4]

Materials and Equipment
  • This compound compound

  • Appropriate sterile vehicle (see Table 1)

  • Dissecting stereomicroscope with a light source

  • 3/10 cc insulin syringes with a 30-gauge, 3/8-inch needle (one per animal)[1][9]

  • Anesthesia system:

    • For hypothermia: Container of wet ice or a chilled cold pack.[3][9]

    • For gas anesthesia: Isoflurane, vaporizer, induction chamber, and rodent facemask.[10]

  • Heating pad set to 37°C for recovery[9][11]

  • 70% ethanol and sterile cotton swabs

  • Clean cage for separating the dam

  • Soiled bedding from the home cage

Anesthesia Protocol

Anesthesia is mandatory for this procedure.[10][12] Choose one of the following methods.

  • Method A: Hypothermia (for pups

    • Place the pup on a barrier (e.g., latex glove finger) over a bed of wet ice.[11]

    • Anesthesia is typically induced in 30-60 seconds, confirmed by the cessation of movement.[3][9]

    • This method is suitable for procedures lasting less than 15 minutes.[10][12]

  • Method B: Inhalant Anesthesia (for pups of any age)

    • Place the pup in an induction chamber with 1.5-2.5% isoflurane in 100% oxygen.[10]

    • Once anesthetized, transfer the pup to the microscope stage and maintain anesthesia using a small facemask.

    • This method is recommended for longer or more complex procedures.[10][12]

Injection Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_procedure Phase 2: Procedure cluster_recovery Phase 3: Recovery prep_solution Prepare & Filter This compound Solution prep_dam Separate Dam into Temporary Cage prep_solution->prep_dam prep_pups Weigh Individual Pups prep_dam->prep_pups prep_syringe Load Syringe with Calculated Dose prep_pups->prep_syringe anesthetize Anesthetize Pup (Hypothermia or Isoflurane) prep_syringe->anesthetize position Position Pup Under Microscope anesthetize->position locate_vein Identify Superficial Temporal Vein position->locate_vein inject Inject Slowly (5-20 µL) locate_vein->inject pressure Apply Gentle Pressure to Injection Site inject->pressure rewarm Rewarm Pup on Heating Pad pressure->rewarm monitor Monitor until Ambulatory rewarm->monitor reunite Coat with Soiled Bedding & Return to Dam monitor->reunite

Caption: Experimental workflow for intravenous injection in neonatal mice.

Step-by-Step Injection Protocol
  • Preparation: Separate the dam into a temporary cage. Weigh the first pup and calculate the required injection volume. Load the syringe, ensuring no air bubbles are present.

  • Anesthetize: Induce anesthesia using either hypothermia or isoflurane as described in section 3.2.

  • Positioning: Place the anesthetized pup on the microscope stage. For a right-handed injection, position the pup's head facing to the right. Gently restrain the head between your left index and middle fingers, with the ear bud between the fingertips.[1][9] This slight tension will help visualize the vein.

  • Vein Identification: Locate the superficial temporal vein, which appears as a dark, shadowy vessel just anterior to the ear bud and inferior to a smaller, more superficial capillary.[1][9] The target vein will not move when the skin is manipulated, unlike the capillary.[9]

  • Injection:

    • Wipe the area gently with 70% ethanol.

    • Approach the vein at a shallow angle with the needle bevel facing up.[2][13]

    • Carefully insert the needle into the vein. A successful cannulation may be confirmed by a small flash of blood entering the needle hub.[1][2]

    • Depress the plunger slowly and steadily. Observe for blanching of the vein down the side of the face, which indicates a successful IV injection.[2][9]

    • If significant swelling (a bleb) occurs at the injection site, the needle is subcutaneous. Withdraw and attempt again if the animal's condition permits, or move to the contralateral side.

  • Post-Injection:

    • After the injection is complete, hold the needle in place for an additional 10-15 seconds to prevent backflow.[2][3][9]

    • Withdraw the needle and immediately apply gentle pressure to the site with a sterile cotton swab until bleeding stops.[1][3]

    • Transfer the pup to a heating pad for recovery.[9]

Post-Procedural Care and Monitoring
  • Recovery: Pups must be kept warm and monitored continuously until they are fully recovered, conscious, and moving normally.[2][9] This typically takes 5-15 minutes.

  • Reuniting with Dam: Before returning the pup to the home cage, gently rub it with soiled bedding.[2][11] This helps mask any foreign scents from the procedure and reduces the risk of rejection or cannibalism by the dam.[11] Place the recovered pup back with its littermates.

  • Monitoring: Observe the litter for the next 24 hours for any signs of distress, neglect from the dam, or adverse reactions at the injection site.

Troubleshooting and Signaling Pathways

Troubleshooting Common Issues

G start Problem Occurs During Injection subq_bleb Subcutaneous Bleb (Swelling) Forms? start->subq_bleb hematoma Hematoma Forms (Rapid Bruising)? subq_bleb->hematoma No stop_inject STOP INJECTION Withdraw Needle subq_bleb->stop_inject Yes no_flashback No Blood Flashback or Blanching? hematoma->no_flashback No hematoma->stop_inject Yes reposition Reposition Needle Slightly no_flashback->reposition Yes apply_pressure Apply Gentle Pressure stop_inject->apply_pressure try_other_side Try Contralateral Side or Another Pup apply_pressure->try_other_side check_depth Check Needle Depth (May be through vein) reposition->check_depth check_depth->try_other_side

Caption: Decision tree for troubleshooting common IV injection problems.

Hypothetical Signaling Pathway for this compound

To illustrate a potential application, the diagram below shows a hypothetical signaling pathway where this compound acts as an agonist for a neurotrophic factor receptor, a common target in neonatal neurological studies.

G compound This compound (Agonist) receptor Neurotrophic Factor Receptor (e.g., TrkB) compound->receptor Binds & Activates pi3k PI3K receptor->pi3k akt Akt pi3k->akt Activates bad BAD (Pro-apoptotic) akt->bad Inhibits survival Neuronal Survival & Growth akt->survival Promotes bad->survival Inhibits

Caption: Hypothetical this compound mechanism targeting a neuronal survival pathway.

References

Application Notes and Protocols: Assessing the In Vivo Efficacy of CZL80

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CZL80 is a novel, small-molecule inhibitor of Caspase-1, an enzyme that plays a critical role in inflammatory signaling pathways. In vivo studies have demonstrated the therapeutic potential of this compound in various models of neurological disorders, including ischemic stroke and epilepsy. These application notes provide a summary of the in vivo efficacy data for this compound and detailed protocols for its use in preclinical research.

Mechanism of Action

This compound exerts its therapeutic effects by specifically inhibiting Caspase-1.[1][2] Caspase-1 is a key component of the inflammasome, a multiprotein complex that, when activated, leads to the cleavage of pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β. By blocking Caspase-1 activity, this compound can suppress the inflammatory cascade, reduce neuroinflammation, and modulate neuronal excitability.[2][3]

Data Summary: In Vivo Efficacy of this compound

The following tables summarize the key quantitative findings from in vivo studies assessing the efficacy of this compound in models of progressive ischemic stroke and status epilepticus.

Table 1: Efficacy of this compound in a Mouse Model of Progressive Ischemic Stroke

Animal ModelTreatment GroupDosage & AdministrationKey Efficacy EndpointsOutcomeReference
Photothrombotic (PT) Stroke Model (Mice)VehicleSaline + vehicle (i.p.)Foot fault rate, Forelimb asymmetryProgressive motor dysfunction observed[1]
This compound10 mg/kg/day (i.p.) for 7 daysFoot fault rate, Forelimb asymmetryNo significant improvement[1]
This compound30 mg/kg/day (i.p.) for 7 daysFoot fault rate, Forelimb asymmetrySignificantly reduced progressive motor dysfunction[1]
This compound (Delayed)30 mg/kg/day (i.p.) from Day 4-7Foot fault rate, Forelimb asymmetryEfficacy equivalent to early administration, demonstrating a wide therapeutic window[1]
Caspase-1-/- Mice + this compound30 mg/kg/day (i.p.) from Day 4-7Foot fault rate, Forelimb asymmetryNo progressive neurological dysfunction observed; this compound had no effect, confirming Caspase-1 as the target[1]

Table 2: Efficacy of this compound in a Mouse Model of Diazepam-Resistant Status Epilepticus

Animal ModelTreatment GroupDosage & AdministrationKey Efficacy EndpointsOutcomeReference
Kainic Acid (KA)-induced Status Epilepticus (Mice)Diazepam (delayed)Diazepam aloneSE Termination Rate0% termination[2]
This compound + Diazepam3 mg/kg this compound (i.p.) + DiazepamSE Termination Rate, Latency to termination40% termination rate, significantly reduced latency[2]
This compound + Diazepam10 mg/kg this compound (i.p.) + DiazepamSE Termination Rate, Mortality RateDose-dependently terminated SE, reduced mortality from 40% to 0%[2]
Caspase-1-/- Mice + this compoundThis compound in Caspase-1-/- miceSE TerminationThis compound failed to terminate SE, confirming target engagement[2]
IL1R1-/- Mice + this compoundThis compound in IL1R1-/- miceSE TerminationPartially terminated SE, suggesting partial dependence on the IL-1β pathway[2]

Experimental Protocols

Protocol 1: Assessment of this compound Efficacy in a Photothrombotic Stroke Model

This protocol describes the induction of focal cerebral ischemia in mice and the subsequent evaluation of this compound's effect on motor dysfunction.

1. Animal Model:

  • Species: Adult male C57BL/6J mice.

  • Model Induction: Photothrombotic (PT) model of cerebral ischemia.

2. Drug Preparation and Administration:

  • This compound Stock Solution: Dissolve this compound in a mixed solvent of propylene glycol, ethanol, and water in a 5:1:4 ratio.[1]

  • Working Solution: Further dilute the stock solution in saline for injection.

  • Administration: Administer this compound via intraperitoneal (i.p.) injection at a dosage of 10 or 30 mg/kg/day.[1] The vehicle control group should receive an equivalent volume of the vehicle solution.

  • Dosing Schedule:

    • Early Intervention: Daily injections from Day 1 to Day 7 post-PT induction.[1]

    • Delayed Intervention: Daily injections from Day 4 to Day 7 post-PT induction.[1]

3. Behavioral Testing:

  • Grid-Walking Task:

    • Allow mice to traverse a wire grid.

    • Record the number of foot faults (when a paw slips through the grid) for the contralateral forelimb.

    • Calculate the foot fault rate.

  • Cylinder Task:

    • Place the mouse in a transparent cylinder.

    • Record the first 20 paw placements on the cylinder wall during rearing.

    • Calculate forelimb asymmetry as: (ipsilateral paw placements - contralateral paw placements) / (total placements).

4. Endpoint Analysis:

  • Microglia Activation: Perform immunohistochemistry on brain sections using antibodies against Iba-1 (microglial marker) and CD68 (activation marker) to assess neuroinflammation in the peri-infarct cortex.[1]

  • Infarct Volume: On day 14, visualize brain infarcts using toluidine blue staining of brain sections.[1]

Protocol 2: Assessment of this compound in a Kainic Acid-Induced Status Epilepticus Model

This protocol details the induction of diazepam-resistant status epilepticus (SE) and the evaluation of this compound's therapeutic effect.

1. Animal Model:

  • Species: Adult male C57BL/6J mice.

  • Model Induction: Induce SE by intrahippocampal injection of kainic acid (KA).

2. Drug Administration:

  • Diazepam Resistance: Administer diazepam 30 minutes after the onset of SE to establish a drug-resistant model.[2]

  • This compound Intervention: Co-administer this compound (3 or 10 mg/kg, i.p.) with diazepam.[2] The control group receives saline with diazepam.

  • Monitoring: Continuously monitor electroencephalogram (EEG) and behavior for at least 3 hours post-intervention.[2]

3. Endpoint Analysis:

  • SE Termination: Determine the percentage of animals in which seizure activity ceases.

  • Latency to Termination: Measure the time from drug administration to seizure cessation.

  • Mortality Rate: Record the number of deaths within the observation period.

  • Glutamatergic Transmission: Utilize in vivo fiber photometry with a glutamate sensor (e.g., AAV2/9-hSyn-iGluSnFR) injected into the hippocampus to measure changes in glutamatergic transmission during SE and after this compound treatment.[2]

Visualizations: Signaling Pathways and Experimental Workflows

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Ischemia, Seizure) NLRP3_Inflammasome NLRP3 Inflammasome Activation Inflammatory_Stimulus->NLRP3_Inflammasome Pro_Caspase1 Pro-Caspase-1 NLRP3_Inflammasome->Pro_Caspase1 recruits Active_Caspase1 Active Caspase-1 Pro_Caspase1->Active_Caspase1 cleavage Pro_IL1B Pro-IL-1β Active_Caspase1->Pro_IL1B cleaves Active_IL1B Active IL-1β Pro_IL1B->Active_IL1B IL1R1 IL-1 Receptor 1 (IL1R1) Active_IL1B->IL1R1 binds This compound This compound This compound->Active_Caspase1 inhibits Neuroinflammation Neuroinflammation & Neuronal Hyperexcitability IL1R1->Neuroinflammation

Caption: this compound mechanism of action via Caspase-1 inhibition.

G Start Start: Photothrombotic Stroke Induction Day1_7 Day 1-7: Daily this compound or Vehicle (i.p.) Start->Day1_7 Day4_7 Day 4-7: Delayed this compound (i.p.) Start->Day4_7 Behavioral Behavioral Testing: - Grid-Walking - Cylinder Task Day1_7->Behavioral Day4_7->Behavioral Day14 Day 14: Histological Analysis Behavioral->Day14 End End: Assess Neuroprotection Day14->End

Caption: Workflow for assessing this compound in a stroke model.

G KA_Injection Kainic Acid (KA) Injection SE_Onset Status Epilepticus (SE) Onset KA_Injection->SE_Onset T30 30 min post-SE: Administer Diazepam (DZP) SE_Onset->T30 CZL80_Admin Co-administer This compound + DZP T30->CZL80_Admin Control_Admin Co-administer Saline + DZP T30->Control_Admin Monitoring 3hr EEG and Behavioral Monitoring CZL80_Admin->Monitoring Control_Admin->Monitoring Analysis Analysis: - SE Termination Rate - Latency - Mortality Monitoring->Analysis

Caption: Workflow for assessing this compound in a status epilepticus model.

References

Application Notes: Measuring Caspase-1 Activity Inhibition by CZL80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for measuring the inhibitory effect of CZL80 on caspase-1 activity in a cell-based model. Caspase-1, a critical inflammatory cysteine protease, is a key component of the inflammasome complex.[1][2][3] Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2][4] this compound is a potent, brain-penetrable small-molecule inhibitor of caspase-1 with an IC50 of 0.01 μM, making it a valuable tool for studying inflammatory pathways and a potential therapeutic agent.[5] These application notes describe the use of a fluorometric assay to quantify caspase-1 activity in cell lysates following inflammasome activation and treatment with this compound.

Introduction to Caspase-1 and this compound

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response.[4] Upon activation by various stimuli, the NLRP3 inflammasome assembles and recruits pro-caspase-1, leading to its cleavage and activation.[6] Activated caspase-1 then proteolytically processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms.[3][4] Dysregulation of the NLRP3 inflammasome and subsequent caspase-1 activity is implicated in a wide range of inflammatory diseases.[7]

This compound is a highly specific inhibitor of caspase-1.[7][8] Studies have demonstrated its efficacy in reducing neuroinflammation and seizure activity in preclinical models, highlighting its therapeutic potential.[7][8][9][10] The ability to accurately measure the inhibition of caspase-1 by compounds like this compound is essential for drug development and for elucidating the mechanisms of inflammatory diseases.

Signaling Pathway and Inhibition

The following diagram illustrates the canonical NLRP3 inflammasome pathway and the mechanism of inhibition by this compound.

NLRP3_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Cellular Response PAMPs PAMPs / DAMPs (e.g., LPS, ATP, Nigericin) TLR4 Signal 1 (Priming) TLR4 Activation PAMPs->TLR4 P2X7R Signal 2 (Activation) P2X7R Activation PAMPs->P2X7R e.g., ATP Pro_IL1B Pro-IL-1β (inactive) TLR4->Pro_IL1B Transcription NLRP3 NLRP3 P2X7R->NLRP3 K+ efflux IL1B IL-1β (active) Pro_IL1B->IL1B ASC ASC NLRP3->ASC Oligomerization Pro_Casp1 Pro-Caspase-1 (inactive) ASC->Pro_Casp1 Recruitment Casp1 Caspase-1 (active) Pro_Casp1->Casp1 Autocleavage Casp1->Pro_IL1B Cleavage GSDMD Gasdermin-D (GSDMD) Casp1->GSDMD Cleavage This compound This compound This compound->Casp1 Inhibition Inflammation Inflammation IL1B->Inflammation Secretion via GSDMD-N Pore GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: NLRP3 inflammasome pathway and this compound inhibition.

Principle of the Fluorometric Caspase-1 Assay

This protocol utilizes a fluorometric assay to measure caspase-1 activity. The assay is based on the detection of fluorescence produced by the cleavage of a specific caspase-1 substrate.[1] The substrate, commonly Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin), is a non-fluorescent peptide. In the presence of active caspase-1, the substrate is cleaved, releasing the AFC fluorophore.[1] The emitted fluorescence, typically measured at an excitation/emission wavelength of 400/505 nm, is directly proportional to the level of caspase-1 enzymatic activity in the sample. By comparing the fluorescence of samples treated with this compound to untreated controls, the inhibitory effect of the compound can be accurately quantified.

Experimental Workflow

The overall experimental process for assessing this compound's inhibitory effect on caspase-1 is outlined below.

Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis A 1. Seed Cells (e.g., THP-1 monocytes or murine macrophages) B 2. Prime Cells (e.g., with LPS) A->B C 3. Pre-incubate with this compound B->C D 4. Activate Inflammasome (e.g., with ATP or Nigericin) C->D E 5. Lyse Cells (Release Caspase-1) D->E F 6. Add Assay Buffer & Fluorogenic Substrate (Ac-YVAD-AFC) E->F G 7. Incubate (Allow substrate cleavage) F->G H 8. Measure Fluorescence (Ex/Em = 400/505 nm) G->H I 9. Analyze Data (Calculate % Inhibition) H->I

Caption: Workflow for measuring caspase-1 inhibition by this compound.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format and is based on commercially available fluorometric caspase-1 assay kits.[1]

Materials and Reagents
  • Cell Line: THP-1 human monocytes or bone marrow-derived macrophages (BMDMs).

  • This compound: Prepare stock solutions in DMSO.

  • Inflammasome Priming Agent: Lipopolysaccharide (LPS).

  • Inflammasome Activating Agent: ATP or Nigericin.

  • Cell Culture Medium: RPMI-1640, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Caspase-1 Fluorometric Assay Kit (e.g., Abcam ab39412 or similar):

    • Cell Lysis Buffer

    • 2X Reaction Buffer

    • Caspase-1 Substrate (Ac-YVAD-AFC)

    • Dithiothreitol (DTT)

  • Reagents for Protein Quantification: BCA Protein Assay Kit.

  • Equipment:

    • Humidified cell culture incubator (37°C, 5% CO2)

    • Microplate centrifuge

    • Fluorometric microplate reader with filters for Ex/Em = 400/505 nm.

    • 96-well white or black-walled, clear-bottom cell culture plates.

Step-by-Step Procedure

Day 1: Cell Seeding and Priming

  • Seed Cells: Plate cells (e.g., THP-1 at 5 x 10^5 cells/well) in a 96-well plate. For THP-1 cells, add Phorbol 12-myristate 13-acetate (PMA) to differentiate them into macrophages and incubate for 24-48 hours.

  • Prime Inflammasome: Remove the culture medium and replace it with fresh medium containing a priming agent like LPS (e.g., 100 ng/mL). Incubate for 4 hours.[11]

Day 2: this compound Treatment and Caspase-1 Assay

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the LPS-containing medium and add the this compound dilutions to the appropriate wells. Include a "vehicle control" (DMSO) and a "no treatment" control. Pre-incubate for 1 hour.

  • Activate Inflammasome: Add an activating agent like ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) to all wells except the negative control. Incubate for 1-2 hours.

  • Prepare Cell Lysates:

    • Centrifuge the plate at 250 x g for 10 minutes to pellet the cells.[12]

    • Carefully remove the supernatant.

    • Add 50 µL of ice-cold Cell Lysis Buffer to each well.[12]

    • Incubate on ice for 10 minutes.[12]

  • Prepare Assay Reaction Mix:

    • For each reaction, prepare the reaction mix according to the kit manufacturer's instructions. Typically, this involves mixing the 2X Reaction Buffer with DTT.[12]

  • Perform Caspase-1 Assay:

    • Transfer 50 µL of cell lysate from each well to a new, opaque 96-well plate.

    • Add 50 µL of the 2X Reaction Buffer/DTT mix to each well.[12]

    • Add 5 µL of the Ac-YVAD-AFC substrate to each well.[12]

    • Shake the plate gently for 30 seconds.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

  • Measure Fluorescence: Read the plate using a fluorometric microplate reader at Ex/Em = 400/505 nm.[1]

Data Presentation and Analysis

Results should be recorded as Relative Fluorescence Units (RFU). The percentage of caspase-1 inhibition can be calculated using the following formula:

% Inhibition = [ 1 - (RFU of this compound-treated sample / RFU of vehicle-treated sample) ] x 100

The data can be summarized in a table and used to generate a dose-response curve to determine the IC50 value of this compound.

Table 1: Sample Data for Caspase-1 Inhibition by this compound

Treatment GroupThis compound Conc. (µM)Average RFU (n=3)Std. Deviation% Caspase-1 Activity% Inhibition
Negative Control0150150.0%N/A
Vehicle Control0 (DMSO)2500125100.0%0.0%
This compound0.00118759475.0%25.0%
This compound0.0113007852.0%48.0%
This compound0.14504118.0%82.0%
This compound1.0200228.0%92.0%

(Note: Data shown are for illustrative purposes only and do not represent actual experimental results.)

Conclusion

This application note provides a comprehensive framework for quantifying the inhibitory activity of this compound against caspase-1. The fluorometric assay described is a robust and sensitive method suitable for screening potential inflammasome inhibitors and for conducting mechanistic studies in drug development. Accurate and reproducible measurement of caspase-1 activity is fundamental to advancing our understanding of inflammatory diseases and developing novel therapeutics.

References

Application Note: Evaluating Neuroinflammation with the Novel Caspase-1 Inhibitor CZL80 using Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroinflammation is a critical process implicated in the progression of various neurological disorders, including ischemic stroke, epilepsy, and neurodegenerative diseases.[1] This inflammatory response in the central nervous system (CNS) is primarily mediated by activated microglia and reactive astrocytes. A key pathway in neuroinflammation involves the activation of inflammasomes and the subsequent cleavage of pro-caspase-1 into its active form, caspase-1.[1][2] Active caspase-1 then processes pro-inflammatory cytokines such as IL-1β and IL-18 into their mature, secreted forms, exacerbating neuronal damage.[2]

CZL80 is a novel, brain-penetrable, small-molecule inhibitor of caspase-1.[3] It has demonstrated therapeutic potential in preclinical models of progressive ischemic stroke and refractory status epilepticus by mitigating neuroinflammation and subsequent neuronal damage.[1][4] This application note provides detailed protocols for using immunohistochemistry (IHC) to evaluate the efficacy of this compound in reducing neuroinflammation by quantifying key cellular markers.

Principle of the Assay

Immunohistochemistry (IHC) allows for the visualization of specific proteins (antigens) in tissue sections. This is achieved by using antibodies that bind specifically to the target antigen. In this protocol, we will use primary antibodies to detect markers of microglia (IBA1) and reactive astrocytes (GFAP). A secondary antibody, conjugated to an enzyme or fluorophore, is then used to detect the primary antibody, allowing for visualization and quantification. By comparing the expression of these markers in disease-model animals treated with this compound versus a vehicle control, researchers can assess the compound's anti-neuroinflammatory effects.

Experimental Data

The following tables present hypothetical quantitative data based on the expected outcomes of this compound treatment in a rodent model of neuroinflammation (e.g., lipopolysaccharide [LPS] injection or middle cerebral artery occlusion [MCAO]).

Table 1: Effect of this compound on Microglial Activation in the Hippocampus

Treatment GroupNIBA1-Positive Cells (cells/mm²)Percent Area of IBA1 Immunoreactivity (%)
Sham Control645 ± 82.1 ± 0.5
Vehicle + Injury6215 ± 2515.8 ± 2.1
This compound (10 mg/kg) + Injury6110 ± 187.5 ± 1.3
This compound (30 mg/kg) + Injury678 ± 12 4.2 ± 0.9
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle + Injury group.

Table 2: Effect of this compound on Reactive Astrogliosis in the Hippocampus

Treatment GroupNGFAP-Positive Cells (cells/mm²)Percent Area of GFAP Immunoreactivity (%)
Sham Control660 ± 103.5 ± 0.7
Vehicle + Injury6180 ± 2218.2 ± 2.5
This compound (10 mg/kg) + Injury6105 ± 159.1 ± 1.6
This compound (30 mg/kg) + Injury685 ± 11 6.4 ± 1.1
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle + Injury group.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow.

G cluster_0 Neuroinflammatory Stimulus (e.g., Ischemia, Seizure) cluster_1 Microglia / Astrocyte cluster_2 Extracellular Space cluster_3 Neuronal Effects Stimulus Stimulus NLRP3 Inflammasome Assembly (e.g., NLRP3) Stimulus->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage IL1B Mature IL-1β Casp1->IL1B Processing ProIL1B Pro-IL-1β ProIL1B->p1 IL1B_out Secreted IL-1β IL1B->IL1B_out Secretion p1->IL1B Inflammation Neuroinflammation IL1B_out->Inflammation Damage Neuronal Damage Inflammation->Damage This compound This compound This compound->Casp1 Inhibition

Caption: Mechanism of action for this compound in the neuroinflammatory cascade.

G cluster_prep Tissue Preparation cluster_stain Immunostaining cluster_acq Image Acquisition & Analysis a 1. Animal Perfusion & Tissue Fixation b 2. Cryoprotection (Sucrose Gradient) a->b c 3. Sectioning (Cryostat/Vibratome) b->c d 4. Antigen Retrieval (Optional) c->d e 5. Blocking & Permeabilization d->e f 6. Primary Antibody (anti-IBA1 or anti-GFAP) e->f g 7. Secondary Antibody (Fluorophore-conjugated) f->g h 8. Counterstain (DAPI) g->h i 9. Mounting & Coverslipping h->i j 10. Microscopy Imaging (Confocal/Fluorescence) i->j k 11. Quantitative Analysis (Cell Counting, Area Fraction) j->k

Caption: General experimental workflow for immunohistochemistry.

Detailed Experimental Protocol

This protocol is optimized for fluorescence immunohistochemistry on free-floating, formaldehyde-fixed rodent brain sections.

1. Materials and Reagents

  • Animals: Rodent model of neuroinflammation (e.g., C57BL/6 mice).

  • This compound: Synthesized as described in previous studies.[3] Dissolve in appropriate vehicle (e.g., DMSO followed by saline).

  • Anesthetics: Ketamine/xylazine or isoflurane.

  • Perfusion Solutions:

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • 4% Paraformaldehyde (PFA) in PBS, ice-cold.

  • Cryoprotection Solution: 30% (w/v) Sucrose in PBS.

  • Blocking & Permeabilization Buffer: 5% Normal Donkey Serum (or serum matching the secondary antibody host) and 0.3% Triton X-100 in PBS.[5][6]

  • Primary Antibodies:

    • Rabbit anti-IBA1 (e.g., Wako #019-19741 or Abcam ab178847).[7][8]

    • Chicken anti-GFAP (e.g., Abcam ab4674).[9]

  • Secondary Antibodies:

    • Donkey anti-Rabbit IgG, Alexa Fluor 488/594 conjugated.

    • Donkey anti-Chicken IgG, Alexa Fluor 488/594 conjugated.

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).

  • Mounting Medium: Antifade mounting medium (e.g., Fluoromount-G).

  • Equipment: Perfusion pump, vibratome or cryostat, 24-well plates, fluorescence or confocal microscope, image analysis software (e.g., ImageJ/Fiji).

2. Protocol Steps

2.1. Tissue Preparation

  • Deeply anesthetize the animal.

  • Perform transcardial perfusion first with ice-cold PBS until the liver is cleared of blood, followed by ice-cold 4% PFA.

  • Post-fix the dissected brain in 4% PFA for 24 hours at 4°C.

  • Transfer the brain to 30% sucrose in PBS at 4°C for cryoprotection. Allow the brain to sink completely (typically 48-72 hours).

  • Cut 30-40 µm thick coronal sections using a cryostat or vibratome. Store sections in a cryoprotectant solution at -20°C until use.

2.2. Immunohistochemical Staining

  • Washing: Place free-floating sections into a 24-well plate. Wash 3 times for 10 minutes each with PBS to remove the storage solution.[6]

  • Antigen Retrieval (Optional but Recommended for GFAP): For improved signal, incubate sections in a citrate buffer (pH 6.0) at 90°C for 10 minutes.[7] Allow to cool to room temperature and wash again in PBS.

  • Blocking and Permeabilization: Incubate sections in Blocking & Permeabilization Buffer for 1-2 hours at room temperature on a gentle shaker.[6][9]

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-IBA1 at 1:1000, anti-GFAP at 1:500) in the blocking buffer.[7][9] Incubate sections overnight (18-24 hours) at 4°C on a shaker.

  • Washing: Wash sections 3 times for 10 minutes each with PBS containing 0.1% Triton X-100.

  • Secondary Antibody Incubation: Dilute the appropriate fluorophore-conjugated secondary antibody (e.g., 1:500) in the blocking buffer.[6] Incubate for 2 hours at room temperature, protected from light.

  • Washing: Wash sections 3 times for 10 minutes each with PBS, protected from light.

  • Counterstaining: Incubate sections with DAPI (1:10,000 in PBS) for 10 minutes at room temperature.

  • Final Wash: Wash once with PBS for 5 minutes.

2.3. Mounting and Imaging

  • Carefully mount the sections onto glass slides.

  • Allow the slides to air dry briefly in the dark.

  • Apply a drop of antifade mounting medium and coverslip. Seal the edges with nail polish if desired.

  • Store slides at 4°C, protected from light.

  • Image the sections using a fluorescence or confocal microscope. Ensure all imaging parameters (e.g., laser power, gain, exposure time) are kept constant across all experimental groups for accurate comparison.

3. Quantitative Image Analysis

  • Region of Interest (ROI): Define a consistent ROI for analysis (e.g., a 200x200 µm square in the CA1 region of the hippocampus).

  • Cell Counting: Use software like ImageJ to manually or automatically count the number of IBA1-positive or GFAP-positive cells within the ROI. Normalize the count to the area (cells/mm²).

  • Immunoreactive Area: Threshold the image to isolate the fluorescent signal from the background. Calculate the percentage of the ROI area that is covered by the signal (% area of immunoreactivity). This metric is useful for capturing changes in cell morphology (e.g., microglial ramification or astrocyte hypertrophy).

Troubleshooting

  • High Background: Ensure adequate blocking, increase the number/duration of wash steps, or decrease the primary or secondary antibody concentration.

  • Weak/No Signal: Check antibody efficacy, consider performing antigen retrieval, increase primary antibody concentration or incubation time.

  • Non-Specific Staining: Use a serum for blocking that matches the species of the secondary antibody.[5] Ensure adequate washing.

By following this protocol, researchers can effectively utilize immunohistochemistry to quantify changes in key neuroinflammatory markers and robustly evaluate the therapeutic potential of compounds like this compound.

References

Application Notes and Protocols for Electrophysiological Recordings in Brain Slices Treated with CZL80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZL80 is a potent and brain-penetrable small-molecule inhibitor of caspase-1, an enzyme implicated in neuroinflammatory pathways and neuronal hyperexcitability.[1][2] Emerging research highlights its therapeutic potential in neurological disorders characterized by seizures and excitotoxicity, such as febrile seizures and pharmacoresistant temporal lobe epilepsy.[1][3] Electrophysiological recordings in acute brain slices offer a powerful ex vivo platform to investigate the direct effects of this compound on neuronal and synaptic function. These application notes provide detailed protocols for whole-cell patch-clamp and local field potential (LFP) recordings in brain slices treated with this compound, enabling researchers to explore its mechanism of action and therapeutic utility.

Mechanism of Action

This compound exerts its effects by inhibiting caspase-1, which in turn reduces the maturation and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[4][5] In the context of the central nervous system, this pathway is a key contributor to neuroinflammation and has been shown to enhance glutamatergic transmission and neuronal excitability.[3][4] By blocking this cascade, this compound effectively dampens neuronal hyperexcitability and reduces seizure activity.[1][6]

Data Presentation

The following tables summarize the quantitative effects of this compound on neuronal properties as reported in the literature.

Table 1: Effects of this compound on Neuronal Excitability

ParameterSpecies/ModelBrain RegionThis compound ConcentrationObserved EffectReference
Spike FrequencyMouse (Hyperthermia Model)Hippocampal CA1100 µMDecreased[7]
Action Potential ThresholdMouse (Hyperthermia Model)Hippocampal CA1100 µMIncreased[7]
Input ResistanceMouse (Hyperthermia Model)Hippocampal CA1100 µMDecreased[7]
RheobaseMouseGlutamatergic Pyramidal NeuronsNot SpecifiedIncreased[6]
Spontaneous FiringMouseGlutamatergic Pyramidal NeuronsNot SpecifiedReduced[6]

Table 2: Effects of this compound on Synaptic Transmission

ParameterSpecies/ModelBrain RegionThis compound ConcentrationObserved EffectReference
Glutamatergic Transmission EventsMouse (Kainic Acid Model)Not Specified10 mg/kg (in vivo)Significantly Reduced[4]
Inhibitory Post-Synaptic Currents (IPSCs)MouseNot SpecifiedNot SpecifiedIncreased Amplitude[6]
Excitatory Post-Synaptic Currents (EPSCs)MouseNot SpecifiedNot SpecifiedNo Influence[6]

Experimental Protocols

Protocol 1: Acute Brain Slice Preparation

This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.

Materials:

  • Anesthetizing agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Dissection tools (scissors, forceps, spatula)

  • Vibrating microtome (vibratome)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Ice-cold cutting solution (see composition below)

  • Artificial cerebrospinal fluid (aCSF) (see composition below)

  • Recovery chamber

  • Recording chamber

Solutions:

  • Cutting Solution (NMDG-based, protective): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂, 10 mM MgSO₄. pH adjusted to 7.3-7.4 with HCl. Osmolarity ~300-310 mOsm.

  • Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM glucose, 2 mM CaCl₂, 1 mM MgSO₄. Osmolarity ~300-310 mOsm.

Procedure:

  • Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

  • Perfuse the animal transcardially with ice-cold cutting solution.

  • Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.

  • Mount the brain onto the vibratome stage and submerge it in the ice-cold, carbogenated cutting solution.

  • Cut coronal or horizontal slices of the desired brain region (e.g., hippocampus) at a thickness of 300-400 µm.

  • Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until they are transferred to the recording chamber.

Protocol 2: Whole-Cell Patch-Clamp Recording with this compound

This protocol details the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effects of this compound on intrinsic excitability and synaptic currents.

Materials:

  • Prepared acute brain slices

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Recording chamber with continuous perfusion

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller

  • Intracellular solution (see composition below)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • aCSF

Solutions:

  • K-gluconate based Intracellular Solution (for current-clamp): 135 mM K-gluconate, 10 mM HEPES, 10 mM KCl, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.2 with KOH. Osmolarity ~290 mOsm.

  • Cs-based Intracellular Solution (for voltage-clamp): 120 mM Cs-methanesulfonate, 10 mM HEPES, 10 mM EGTA, 5 mM QX-314, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.2 with CsOH. Osmolarity ~290 mOsm.

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mM in DMSO). On the day of the experiment, dilute the stock solution in aCSF to the desired final concentration (e.g., 10-100 µM).

  • Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Under visual guidance (e.g., DIC microscopy), approach a neuron in the target brain region with the patch pipette.

  • Establish a gigaohm seal (>1 GΩ) between the pipette tip and the neuronal membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Baseline Recording: Record baseline neuronal activity (e.g., resting membrane potential, input resistance, action potential firing properties in current-clamp; spontaneous or evoked synaptic currents in voltage-clamp).

  • This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound. Allow the slice to perfuse for at least 10-15 minutes to ensure equilibration before recording.

  • Post-CZL80 Recording: Record the same parameters as in the baseline period to assess the effects of this compound.

  • Washout: (Optional) Switch the perfusion back to aCSF without this compound to determine if the effects are reversible.

Protocol 3: Local Field Potential (LFP) Recording with this compound

This protocol describes how to record LFPs to study the effects of this compound on network activity.

Materials:

  • Prepared acute brain slices

  • Recording chamber with continuous perfusion

  • Low-resistance glass microelectrodes (1-2 MΩ) or metal electrodes

  • Stimulating electrode (e.g., bipolar tungsten electrode)

  • Extracellular recording amplifier and digitizer

  • This compound stock solution

  • aCSF

Procedure:

  • Prepare the this compound-containing aCSF as described in Protocol 2.

  • Transfer a brain slice to the recording chamber and perfuse with carbogenated aCSF.

  • Place a stimulating electrode in a relevant afferent pathway (e.g., Schaffer collaterals in the hippocampus).

  • Place a low-resistance recording electrode filled with aCSF in the dendritic or somatic layer of the target neuronal population (e.g., stratum radiatum of CA1).

  • Baseline Recording: Record baseline synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) or spontaneous network oscillations.

  • This compound Application: Perfuse the slice with aCSF containing this compound for at least 15-20 minutes.

  • Post-CZL80 Recording: Record LFPs again to measure changes in synaptic strength, short-term plasticity, or network oscillations.

  • Long-Term Potentiation (LTP) Induction: To assess the effect on synaptic plasticity, a high-frequency stimulation protocol (e.g., theta-burst stimulation) can be delivered to the stimulating electrode before and after this compound application to induce LTP.

Mandatory Visualizations

signaling_pathway cluster_inflammation Neuroinflammatory Stimulus cluster_neuronal_effects Neuronal Effects cluster_intervention Therapeutic Intervention Pro-caspase-1 Pro-caspase-1 Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Activation IL-1β IL-1β Caspase-1->IL-1β Cleavage Pro-IL-1β Pro-IL-1β Pro-IL-1β->IL-1β IL-1R IL-1R IL-1β->IL-1R Binding Increased Glutamatergic\nTransmission Increased Glutamatergic Transmission IL-1R->Increased Glutamatergic\nTransmission Neuronal Hyperexcitability Neuronal Hyperexcitability Increased Glutamatergic\nTransmission->Neuronal Hyperexcitability This compound This compound This compound->Caspase-1 Inhibition

Caption: Signaling pathway of this compound-mediated neuroprotection.

experimental_workflow cluster_preparation Slice Preparation cluster_recording Electrophysiological Recording cluster_data Data Analysis Anesthesia & Perfusion Anesthesia & Perfusion Brain Dissection Brain Dissection Anesthesia & Perfusion->Brain Dissection Vibratome Slicing Vibratome Slicing Brain Dissection->Vibratome Slicing Recovery (32-34°C) Recovery (32-34°C) Vibratome Slicing->Recovery (32-34°C) Room Temp Incubation Room Temp Incubation Recovery (32-34°C)->Room Temp Incubation Transfer to Recording Chamber Transfer to Recording Chamber Room Temp Incubation->Transfer to Recording Chamber Baseline Recording (aCSF) Baseline Recording (aCSF) Transfer to Recording Chamber->Baseline Recording (aCSF) This compound Perfusion This compound Perfusion Baseline Recording (aCSF)->this compound Perfusion Post-CZL80 Recording Post-CZL80 Recording This compound Perfusion->Post-CZL80 Recording Washout (Optional) Washout (Optional) Post-CZL80 Recording->Washout (Optional) Analysis of Neuronal\nProperties Analysis of Neuronal Properties Post-CZL80 Recording->Analysis of Neuronal\nProperties

Caption: Experimental workflow for electrophysiology with this compound.

logical_relationship This compound This compound Inhibits Caspase-1 Inhibits Caspase-1 This compound->Inhibits Caspase-1 Reduces IL-1β Reduces IL-1β Inhibits Caspase-1->Reduces IL-1β Decreases Glutamatergic Transmission Decreases Glutamatergic Transmission Reduces IL-1β->Decreases Glutamatergic Transmission Reduces Neuronal Excitability Reduces Neuronal Excitability Reduces IL-1β->Reduces Neuronal Excitability Therapeutic Potential for\nSeizure Disorders Therapeutic Potential for Seizure Disorders Decreases Glutamatergic Transmission->Therapeutic Potential for\nSeizure Disorders Reduces Neuronal Excitability->Therapeutic Potential for\nSeizure Disorders

Caption: Logical relationship of this compound's mechanism to its effects.

References

Application Notes and Protocols for Long-Term Administration of CZL80 in Chronic Epilepsy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. A significant portion of patients develop drug-resistant epilepsy, highlighting the urgent need for novel therapeutic strategies. Recent research has implicated neuroinflammation in the pathophysiology of epilepsy, with the caspase-1 inflammasome pathway emerging as a key player.[1][2][3] CZL80, a small-molecule inhibitor of caspase-1, has shown promise in preclinical studies by terminating refractory status epilepticus and exhibiting anti-seizure properties.[1][4] This document provides detailed application notes and protocols for the long-term administration of this compound in two well-established chronic epilepsy models: the kainic acid (KA)-induced model and the amygdala kindling model.

Mechanism of Action

This compound is a potent and selective inhibitor of caspase-1, an enzyme crucial for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[1][3] In the context of epilepsy, excessive neuronal firing is thought to trigger the activation of the NLRP3 inflammasome in glial cells, leading to caspase-1 activation and subsequent release of IL-1β and IL-18. These cytokines can enhance glutamatergic neurotransmission and contribute to neuronal hyperexcitability, thus perpetuating seizure activity.[1][5] By inhibiting caspase-1, this compound is believed to disrupt this neuroinflammatory cascade, reduce glutamatergic transmission, and thereby exert its anti-seizure effects.[1]

Data Presentation

The following tables summarize the expected quantitative outcomes from long-term studies with this compound based on existing preclinical data.

Table 1: Efficacy of Long-Term this compound Administration in the Kainic Acid (KA) Chronic Epilepsy Model

Treatment GroupDosage (mg/kg/day, i.p.)Duration of TreatmentMean Seizure Frequency (Seizures/week)Mean Seizure Duration (seconds)
Vehicle-8 weeks15 ± 345 ± 8
This compound108 weeks8 ± 230 ± 5
This compound308 weeks5 ± 1 22 ± 4

*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical based on reported efficacy and should be confirmed experimentally.

Table 2: Efficacy of Long-Term this compound Administration in the Amygdala Kindling Chronic Epilepsy Model

Treatment GroupDosage (mg/kg/day, i.p.)Duration of TreatmentAfterdischarge Threshold (µA)Mean Seizure Stage (Racine Scale)
Vehicle-4 weeks150 ± 254.5 ± 0.5
This compound104 weeks250 ± 303.0 ± 0.7
This compound304 weeks350 ± 40 2.0 ± 0.5

*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical based on reported efficacy and should be confirmed experimentally.

Table 3: Long-Term Safety Profile of this compound in Rodents (12-week study)

ParameterVehicleThis compound (10 mg/kg/day)This compound (30 mg/kg/day)
Body Weight Gain (%)15 ± 214 ± 313 ± 2
Liver Function (ALT, U/L)35 ± 538 ± 640 ± 7
Kidney Function (Creatinine, mg/dL)0.4 ± 0.10.4 ± 0.10.5 ± 0.1
Gross PathologyNo abnormalitiesNo abnormalitiesNo abnormalities

Data are hypothetical based on reports of low toxicity and should be confirmed by a formal toxicology study.[6]

Experimental Protocols

Protocol 1: Long-Term Administration of this compound in the Kainic Acid (KA) Model of Chronic Epilepsy

This protocol describes the induction of chronic epilepsy using KA and the subsequent long-term treatment with this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Kainic acid (KA)

  • This compound

  • Vehicle (e.g., saline or as specified for this compound solubility)

  • Stereotaxic apparatus

  • EEG recording system with telemetry implants

  • Video monitoring system

Procedure:

  • Induction of Status Epilepticus (SE):

    • Anesthetize mice and place them in a stereotaxic frame.

    • Implant EEG electrodes for monitoring.

    • Following recovery from surgery, induce SE by a single intraperitoneal (i.p.) injection of KA (e.g., 20-30 mg/kg).

    • Monitor animals for behavioral seizures (Racine scale) and EEG activity to confirm SE onset.

    • After 90 minutes of SE, administer diazepam (10 mg/kg, i.p.) to control the seizure activity.

  • Chronic Phase and Treatment:

    • Allow a 2-week post-SE period for the development of spontaneous recurrent seizures (chronic epilepsy).

    • Monitor seizure frequency and duration for 1-2 weeks to establish a baseline.

    • Randomize animals into treatment groups (Vehicle, this compound 10 mg/kg, this compound 30 mg/kg).

    • Administer this compound or vehicle daily via i.p. injection for the desired study duration (e.g., 8 weeks).

    • Continuously monitor animals via video-EEG to quantify seizure frequency and duration.

  • Data Analysis:

    • Analyze EEG recordings to identify and quantify spontaneous recurrent seizures.

    • Compare seizure frequency and duration between treatment groups and their respective baselines.

    • At the end of the study, tissues can be collected for histological and biochemical analysis (e.g., neuronal damage, neuroinflammation markers).

Protocol 2: Long-Term Administration of this compound in the Amygdala Kindling Model

This protocol details the induction of a stable kindled state and subsequent long-term treatment with this compound.

Materials:

  • Male Wistar rats (250-300 g)

  • This compound

  • Vehicle

  • Stereotaxic apparatus

  • Bipolar stimulating and recording electrodes

  • Constant current stimulator

  • EEG recording system

Procedure:

  • Electrode Implantation:

    • Anesthetize rats and place them in a stereotaxic frame.

    • Implant a bipolar stimulating/recording electrode in the basolateral amygdala.

    • Implant cortical recording electrodes for EEG monitoring.

    • Secure the electrode assembly with dental cement.

    • Allow a 1-week recovery period.

  • Kindling Procedure:

    • Determine the afterdischarge threshold (ADT), which is the minimum current intensity required to elicit an afterdischarge of at least 3 seconds.

    • Stimulate the amygdala once daily with a 1-second train of 60 Hz constant current pulses at the ADT intensity.

    • Monitor behavioral seizure severity using the Racine scale.

    • Continue daily stimulations until animals reach a stable kindled state (e.g., 10 consecutive stage 4 or 5 seizures).

  • Treatment and Testing:

    • Once fully kindled, randomize animals into treatment groups.

    • Administer this compound or vehicle daily (i.p.) for the study duration (e.g., 4 weeks).

    • During the treatment period, continue to deliver the kindling stimulation at regular intervals (e.g., once every 3 days) to assess the effect of this compound on seizure threshold and severity.

    • Record the ADT and seizure stage for each stimulation.

  • Data Analysis:

    • Compare the ADT and seizure stage between the treatment groups.

    • Analyze the effect of long-term this compound administration on the stability of the kindled state.

Protocol 3: Long-Term Toxicology Assessment of this compound in Rodents

This protocol outlines a basic framework for a 12-week repeated-dose oral toxicity study in rats, based on FDA guidelines.[7]

Materials:

  • Young adult Sprague-Dawley rats

  • This compound

  • Vehicle (appropriate for oral administration)

  • Standard laboratory animal diet

Procedure:

  • Dose Selection and Administration:

    • Based on preliminary studies, select at least three dose levels (low, mid, high) and a control group.

    • Administer this compound or vehicle daily via oral gavage for 12 weeks.

  • In-life Observations:

    • Monitor animals daily for clinical signs of toxicity, changes in behavior, and mortality.

    • Record body weight and food consumption weekly.

    • Perform detailed clinical examinations weekly.

    • Conduct ophthalmological examinations at the beginning and end of the study.

    • Collect blood samples at baseline, 6 weeks, and 12 weeks for hematology and clinical chemistry analysis.

    • Collect urine samples for urinalysis.

  • Terminal Procedures:

    • At the end of the 12-week period, perform a complete necropsy on all animals.

    • Record organ weights.

    • Collect a comprehensive set of tissues for histopathological examination.

  • Data Analysis:

    • Analyze all collected data for dose-related changes and signs of toxicity.

    • Determine the No-Observed-Adverse-Effect Level (NOAEL).

Visualizations

G cluster_0 Experimental Workflow A Animal Model Induction (KA or Kindling) B Baseline Seizure Monitoring (Video-EEG) A->B C Randomization into Treatment Groups B->C D Long-Term this compound Administration (e.g., 8 weeks) C->D E Continuous Seizure Monitoring D->E F Data Analysis (Seizure Frequency & Duration) E->F G Terminal Tissue Collection (Histology, Biochemistry) F->G

Caption: Experimental workflow for long-term this compound efficacy studies.

G cluster_1 Caspase-1 Signaling Pathway in Epilepsy cluster_2 Glial Cell cluster_3 Neuron NLRP3 NLRP3 Inflammasome ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage ProIL1B Pro-IL-1β Casp1->ProIL1B cleaves IL1B IL-1β ProIL1B->IL1B maturation IL1R IL-1 Receptor IL1B->IL1R binds GluR Glutamate Receptor IL1R->GluR upregulates Hyperexcitability Neuronal Hyperexcitability GluR->Hyperexcitability Seizure Seizure Activity Hyperexcitability->Seizure perpetuates Seizure->NLRP3 activates This compound This compound This compound->Casp1 inhibits

Caption: this compound inhibits the caspase-1 inflammatory pathway in epilepsy.

References

Application Notes and Protocol: Establishing a Diazepam-Resistant Status Epilepticus (DRSE) Model for CZL80 Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Status Epilepticus (SE) is a neurological emergency defined by prolonged or recurrent seizures that can lead to significant neuronal damage and high mortality rates.[1] Benzodiazepines, such as diazepam (DZP), are the first-line treatment for SE.[2][3] However, their efficacy diminishes as seizure duration increases, leading to diazepam-resistant status epilepticus (DRSE), a critical clinical challenge.[3][4] Research into novel therapeutic agents for DRSE is therefore imperative.

CZL80 is a novel, brain-penetrant, small-molecule inhibitor of caspase-1.[1][5] The caspase-1/interleukin-1β (IL-1β) inflammatory pathway is implicated in the pathophysiology of epilepsy, contributing to neuronal hyperexcitability.[1][6] Studies have demonstrated that this compound can effectively terminate DRSE by inhibiting this pathway and subsequently blocking the surge in glutamatergic transmission that underlies prolonged seizures.[1][7] This document provides detailed protocols for establishing rodent models of DRSE and for evaluating the therapeutic potential of this compound.

Materials and Animal Models

Key Reagents and Equipment
Item Description/Specification
Chemicals Kainic Acid (KA), Lithium Chloride (LiCl), Pilocarpine HCl, Diazepam (DZP), this compound
Scopolamine Methyl Bromide (or Nitrate)
Saline (0.9% NaCl, sterile), Phosphate-Buffered Saline (PBS)
Animal Models Male C57BL/6J mice (8-10 weeks old) or Male Sprague-Dawley rats (200-250 g)
Equipment Stereotaxic apparatus (for KA model, optional), EEG recording system (amplifier, headstages, electrodes)
Video monitoring system, Animal scale, Syringes and needles (various gauges)
Anesthesia machine (e.g., isoflurane), Heating pad

Experimental Protocols

Two primary, well-validated models for inducing DRSE are presented: the Kainic Acid (KA) model and the Lithium-Pilocarpine model.[1][8] Resistance to diazepam is established by delaying its administration after the onset of SE.[1][4]

Protocol 1: Kainic Acid (KA)-Induced DRSE Model

This model uses the glutamate analog kainic acid to induce severe seizures. Delayed treatment with diazepam renders the SE refractory.[1][4]

Experimental Workflow for KA-Induced DRSE

G cluster_setup Phase 1: Setup cluster_induction Phase 2: SE Induction & DRSE Establishment cluster_testing Phase 3: this compound Testing A Animal Acclimation (1 week) B EEG Electrode Implantation (Optional, for detailed analysis) A->B C Administer Kainic Acid (KA) B->C D Monitor for SE Onset (Racine Stage ≥3) C->D E Wait 30-40 min post-SE Onset D->E F Administer Diazepam (DZP) (Establishes DRSE) E->F G Administer Vehicle or this compound F->G H Observe & Record (Behavioral & EEG Seizure Activity) G->H I Data Analysis (Seizure termination, duration, severity) H->I

Caption: Workflow for establishing KA-induced DRSE and testing this compound.

Procedure:

  • Animal Preparation: Allow animals to acclimate for at least one week before any procedures. For detailed electrophysiological studies, implant EEG electrodes stereotaxically over the cortex or hippocampus and allow for a one-week recovery period.[9]

  • SE Induction: Administer Kainic Acid intraperitoneally (i.p.). A titration study may be necessary to determine the optimal dose for the specific animal strain and supplier.

    • Mice: 20-30 mg/kg, i.p.[10]

    • Rats: 10-15 mg/kg, i.p.

  • SE Monitoring: Continuously monitor animals using video and EEG (if applicable). The onset of SE is defined as the first seizure reaching Stage 3 or higher on the Racine scale (see Table 2) that becomes continuous.

  • Establishment of DRSE: Delay the administration of diazepam for 30-40 minutes after the confirmed onset of SE.[1][4] Administer DZP (10 mg/kg, i.p.). At this delayed time point, DZP is often ineffective at terminating the SE, thus establishing the diazepam-resistant state.[1][4]

  • Proceed to this compound Testing as described in Protocol 3.

Protocol 2: Lithium-Pilocarpine-Induced DRSE Model

This model uses a cholinergic agonist (pilocarpine) in animals pre-treated with lithium to induce SE.[3][8]

Procedure:

  • Lithium Pre-treatment: Administer Lithium Chloride (LiCl) 16-24 hours prior to pilocarpine injection.

    • Rats: 3-5 mEq/kg (127 mg/kg), i.p.[8][11]

  • Scopolamine Administration: To reduce peripheral cholinergic effects, administer scopolamine methyl bromide (1 mg/kg, i.p.) approximately 30 minutes before pilocarpine.[8]

  • SE Induction: Administer Pilocarpine HCl.

    • Rats: 25-30 mg/kg, i.p. (Note: Dose can be significantly higher, up to 320 mg/kg, in some protocols, requiring careful titration).[8]

  • SE Monitoring & DRSE Establishment: Monitor for SE onset as described in Protocol 1. After 45 minutes of continuous SE, administer DZP (10 mg/kg, i.p.) to confirm and establish the resistant state.[3][12]

  • Proceed to this compound Testing as described in Protocol 3.

Protocol 3: Efficacy Testing of this compound in DRSE Models

This protocol outlines the administration of this compound after DRSE has been established.

Procedure:

  • Group Allocation: Once DRSE is confirmed (i.e., seizures persist after delayed DZP administration), randomly assign animals to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • This compound Administration: Administer this compound or vehicle control via i.p. injection.

    • Vehicle: Saline or other appropriate vehicle for this compound.

    • This compound Dosing: Studies have shown efficacy at doses of 10 mg/kg and 30 mg/kg.[1][6] A dose-response study is recommended. The therapeutic window for this compound has been shown to extend up to 3 hours following SE onset.[1]

  • Post-Treatment Monitoring: Continue to monitor the animals via video and EEG for at least 4-6 hours. Record the latency to seizure termination, duration of seizure activity post-treatment, and seizure severity.

  • Endpoint: The primary endpoint is the termination of all behavioral and electrographic seizure activity. Secondary endpoints can include reduction in seizure severity, mortality rate, and subsequent neuronal damage assessed via histology.

Data Presentation and Analysis

Table 1: Drug Dosages and Timelines
Parameter Kainic Acid Model Lithium-Pilocarpine Model
Animal Model C57BL/6J Mouse / Sprague-Dawley RatSprague-Dawley Rat
Pre-treatment N/ALiCl (3-5 mEq/kg, i.p.), 16-24h prior
SE Induction Agent Kainic Acid (20-30 mg/kg, mouse; 10-15 mg/kg, rat)Pilocarpine HCl (25-30 mg/kg, i.p.)
DZP Delay (post-SE onset) 30-40 min45 min
DZP Dose (for resistance) 10 mg/kg, i.p.10 mg/kg, i.p.
This compound Test Doses 10-30 mg/kg, i.p.10-30 mg/kg, i.p.
This compound Administration Time After DZP failure (up to 3h post-SE onset)After DZP failure (up to 3h post-SE onset)
Table 2: Modified Racine Scale for Behavioral Seizure Scoring
Stage Behavioral Manifestations
Stage 1 Mouth and facial movements, chewing, jaw-clonus
Stage 2 Head nodding, "wet dog shakes"
Stage 3 Forelimb clonus
Stage 4 Rearing with forelimb clonus
Stage 5 Rearing and falling (loss of postural control), generalized tonic-clonic seizure

This compound Mechanism of Action

This compound's therapeutic effect in DRSE is attributed to its inhibition of the caspase-1 neuroinflammatory pathway.[1] Prolonged seizures trigger neuroinflammation, leading to the activation of caspase-1. Activated caspase-1 cleaves pro-IL-1β into its active form, IL-1β. This cytokine enhances glutamatergic transmission, further fueling seizure activity and creating a vicious cycle.[1][6] this compound breaks this cycle by directly inhibiting caspase-1, thereby preventing the downstream increase in glutamatergic excitability.[1]

G SE Status Epilepticus (Prolonged Seizures) Neuroinflam Neuroinflammation SE->Neuroinflam Casp1 Caspase-1 Activation Neuroinflam->Casp1 IL1B Pro-IL-1β → Active IL-1β Casp1->IL1B Cleavage Glutam ↑ Glutamatergic Transmission (Enhanced Neuronal Excitability) IL1B->Glutam Perpet Seizure Perpetuation (Diazepam Resistance) Glutam->Perpet Perpet->SE Positive Feedback This compound This compound This compound->Inhibit Inhibit->Casp1 Inhibition

References

Troubleshooting & Optimization

Navigating CZL80 Formulation Challenges: A Technical Support Guide for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals utilizing the novel caspase-1 inhibitor, CZL80, in in vivo studies may encounter challenges related to its solubility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these issues and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving properly for in vivo administration. What solvents are recommended?

A1: Achieving a stable and soluble formulation is critical for the bioavailability and efficacy of this compound in vivo. Based on published studies, two primary solvent systems have been successfully used:

  • Propylene Glycol-Based Vehicle: A common and effective method involves dissolving this compound in a mixed solvent system of propylene glycol, ethanol, and water at a 5:1:4 ratio. This stock solution is then further diluted in saline for administration.[1]

  • DMSO-Based Vehicle: For some applications, this compound has been dissolved in a vehicle of 2% Dimethyl Sulfoxide (DMSO) in saline.[2]

It is crucial to start with a small amount of the compound and gradually add the solvent while vortexing to ensure complete dissolution.

Q2: I'm observing precipitation of this compound after dilution in saline. How can I prevent this?

A2: Precipitation upon dilution can be a common issue. Here are some troubleshooting steps:

  • Ensure Complete Initial Dissolution: Before diluting with saline, ensure that this compound is fully dissolved in the initial solvent mixture (e.g., propylene glycol:ethanol:water). Any undissolved particles can act as seeds for precipitation.

  • Control Temperature: Temperature can influence solubility. Gently warming the initial solvent mixture may aid dissolution, but be cautious of potential compound degradation. Conversely, ensure the saline diluent is at a compatible temperature.

  • Optimize Final Concentration: The final concentration of the organic solvent (propylene glycol, ethanol, DMSO) in the administered dose should be kept as low as possible while maintaining this compound solubility to minimize potential toxicity. You may need to perform a dose-response curve to find the optimal balance between efficacy and solubility.

  • Fresh Preparations: It is recommended to prepare the this compound solution fresh for each experiment to avoid potential stability issues and precipitation over time.

Q3: What are the typical dosages of this compound used in in vivo studies?

A3: The effective dose of this compound can vary depending on the animal model and the specific research question. The following table summarizes dosages reported in recent literature:

Animal ModelDosing RangeAdministration RouteReference
Kainic Acid-Induced SE (Mice)3 or 10 mg/kgIntraperitoneal (i.p.)[3]
Photothrombotic Stroke (Mice)10 or 30 mg·kg⁻¹·d⁻¹Intraperitoneal (i.p.)[1]
Febrile Seizures (Mice)0.0075, 0.075, 0.75, and 7.5 mg·kg⁻¹Intravenous (i.v.)[2]
Pilocarpine-Induced SE (Mice)10 or 30 mg/kgIntraperitoneal (i.p.)[3]

Q4: Are there any known contraindications or negative effects of the recommended solvents?

A4: While generally considered safe for preclinical studies at low concentrations, both propylene glycol and DMSO can have physiological effects. It is essential to include a vehicle-only control group in your experiments to account for any effects of the solvent system itself. High concentrations of DMSO can have anti-inflammatory and neuroprotective effects, which could confound results. Always use the lowest possible concentration of organic solvents.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection (Propylene Glycol-Based) [1]

  • Prepare the Vehicle: Mix propylene glycol, ethanol, and water in a 5:1:4 ratio.

  • Dissolve this compound: Weigh the desired amount of this compound and add the vehicle dropwise while vortexing until the compound is completely dissolved.

  • Dilute in Saline: Further dilute the this compound stock solution in sterile saline to the final desired concentration for injection.

  • Administration: Administer the solution intraperitoneally to the animal model.

Protocol 2: Preparation of this compound for Intravenous Injection (DMSO-Based) [2]

  • Prepare the Vehicle: Prepare a solution of 2% DMSO in sterile saline.

  • Dissolve this compound: Dissolve the required amount of this compound in the 2% DMSO/saline vehicle. Ensure complete dissolution.

  • Administration: Administer the solution intravenously to the animal model.

Visualizing the Mechanism and Workflow

To aid in understanding the experimental context and the mechanism of action of this compound, the following diagrams are provided.

CZL80_Signaling_Pathway cluster_inflammation Inflammatory Stimulus cluster_caspase1 Caspase-1 Activation cluster_cytokines Cytokine Maturation Inflammatory Stimulus Inflammatory Stimulus Pro-Caspase-1 Pro-Caspase-1 Inflammatory Stimulus->Pro-Caspase-1 Caspase-1 (active) Caspase-1 (active) Pro-Caspase-1->Caspase-1 (active) Activation Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β Pro-IL-18 Pro-IL-18 Caspase-1 (active)->Pro-IL-18 IL-1β (mature) IL-1β (mature) Pro-IL-1β->IL-1β (mature) IL-18 (mature) IL-18 (mature) Pro-IL-18->IL-18 (mature) This compound This compound This compound->Caspase-1 (active) Inhibition Troubleshooting_Workflow start Start: this compound Insolubility Issue q1 Is the initial solvent correct? (e.g., Propylene Glycol mix or 2% DMSO) start->q1 sol_prep Prepare fresh vehicle: - PG:EtOH:H2O (5:1:4) - 2% DMSO in saline q1->sol_prep No diss_check Is this compound fully dissolved before dilution? q1->diss_check Yes sol_prep->diss_check vortex Vortex thoroughly. Consider gentle warming. diss_check->vortex No precip_check Precipitation after saline dilution? diss_check->precip_check Yes vortex->diss_check dilution_strategy Review dilution strategy: - Check temperature - Optimize final solvent concentration precip_check->dilution_strategy Yes success Soluble this compound solution for in vivo study precip_check->success No dilution_strategy->precip_check fail Consult further literature or technical support dilution_strategy->fail Still precipitates

References

potential off-target effects of CZL80 in neuronal cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CZL80, a novel Caspase-1 inhibitor, in neuronal cultures. The focus is to address potential off-target effects and ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound?

A1: this compound was developed through structural virtual screening against the active site of Caspase-1 and is described as a highly selective inhibitor.[1][2] Studies have shown that the therapeutic effects of this compound are abolished in Caspase-1 knockout (Caspase-1-/-) mice in the context of progressive ischemic stroke, indicating high specificity for its intended target in this model.[3] However, some studies have suggested the possibility of non-specific targets, as co-administration of this compound with diazepam showed some effect even in Caspase-1-/- mice during status epilepticus.[1]

Q2: I am observing a phenotype in my neuronal cultures that is not consistent with Caspase-1 inhibition. Could this be an off-target effect?

A2: While this compound is highly selective, unexpected phenotypes could potentially arise from off-target effects. It is crucial to systematically rule out other experimental variables first. If the phenotype persists and is not observed with other Caspase-1 inhibitors, or if it is present in Caspase-1 knockout neurons, an off-target effect is a possibility that warrants further investigation.[1]

Q3: What are the first steps to troubleshoot unexpected results with this compound in neuronal cultures?

A3:

  • Confirm Compound Integrity: Ensure your this compound stock is correctly prepared, stored, and has not undergone degradation.

  • Optimize Concentration: Perform a dose-response curve to ensure you are using the optimal concentration for Caspase-1 inhibition without inducing general toxicity.

  • Control for Solvent Effects: Run vehicle controls with the same concentration of solvent (e.g., DMSO) used to dissolve this compound.

  • Validate Culture Health: Ensure your neuronal cultures are healthy and viable. Stressed or unhealthy cultures can respond unpredictably to small molecule inhibitors.

  • Use Positive and Negative Controls: Include a well-characterized Caspase-1 inhibitor (if available) and/or use neurons from Caspase-1 knockout animals to confirm on-target engagement.

Q4: How can I definitively determine if the observed effect is off-target?

A4: A multi-pronged approach is recommended:

  • Use a Structurally Unrelated Caspase-1 Inhibitor: If a different, validated Caspase-1 inhibitor recapitulates the phenotype, it is more likely an on-target effect.

  • Genetic Knockdown/Knockout: The most definitive method is to use siRNA, shRNA, or CRISPR to reduce or eliminate Caspase-1 expression. If the this compound-induced phenotype persists in the absence of Caspase-1, it is likely an off-target effect.

  • Rescue Experiments: If a specific off-target is identified, overexpressing a drug-resistant mutant of that target should rescue the phenotype.

  • Broad-Panel Screening: Techniques like kinase profiling or proteomics can help identify potential off-target binding partners.

Troubleshooting Guides

Issue 1: Unexpected Neuronal Toxicity or Cell Death
  • Possible Cause 1: High Concentration of this compound.

    • Troubleshooting Step: Perform a detailed dose-response analysis to determine the IC50 for Caspase-1 inhibition and the concentration at which cytotoxicity is observed. Use concentrations at or below the IC50 for your experiments.

  • Possible Cause 2: Solvent Toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% in your culture medium. Run a vehicle-only control to assess solvent toxicity.

  • Possible Cause 3: Off-Target-Mediated Toxicity.

    • Troubleshooting Step: If toxicity is observed at concentrations that are not toxic with the vehicle alone and are in the expected range for Caspase-1 inhibition, consider an off-target effect. Consult publicly available kinase or safety pharmacology panels if available for this compound. If no data is available, consider performing your own off-target screening (see Experimental Protocols).

Issue 2: Inconsistent or Non-Reproducible Experimental Results
  • Possible Cause 1: Variability in Neuronal Culture Health.

    • Troubleshooting Step: Standardize your neuronal culture protocol, including cell density, media changes, and the age of the cultures (days in vitro). Ensure cultures are consistently healthy before each experiment.

  • Possible Cause 2: Instability of this compound in Culture Media.

    • Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the time the compound is in the incubator before analysis.

  • Possible Cause 3: Fluctuation in On-Target or Off-Target Engagement.

    • Troubleshooting Step: Ensure consistent pre-incubation times with this compound. For signaling studies, the timing of stimulation relative to this compound treatment is critical and should be optimized and standardized.

Quantitative Data on Off-Target Effects

As of the latest literature review, a comprehensive public screening panel detailing the specific off-target interactions of this compound is not available. However, for the purpose of guiding experimental design and data interpretation, the following table provides a hypothetical representation of what such data might look like.

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Kinase Target% Inhibition @ 1 µMIC50 (nM)Potential Implication of Off-Target Inhibition
Caspase-1 (On-Target) 98% 15 Intended therapeutic effect
Kinase A75%250Regulation of neurite outgrowth
Kinase B60%800Involvement in synaptic plasticity
Kinase C25%>10,000Unlikely to be physiologically relevant
Kinase D10%>10,000Unlikely to be physiologically relevant

Disclaimer: The data in this table is purely illustrative and intended to provide a framework for interpreting potential off-target screening results. It is not actual experimental data for this compound.

Experimental Protocols

Protocol 1: Kinase Profiling to Identify Potential Off-Targets

This protocol describes a general method for screening a compound against a panel of kinases to identify potential off-target interactions.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, prepare a 100 µM working solution.

  • Assay Plate Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot). These services typically provide plates with a large panel of purified kinases.

  • Binding Competition Assay (Example: KINOMEscan™):

    • Kinases are tagged with DNA and incubated with an immobilized ligand that binds to the active site.

    • This compound is added at a fixed concentration (e.g., 1 µM) to compete with the immobilized ligand.

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A low signal indicates that this compound has displaced the kinase from the immobilized ligand.

  • Data Analysis: Results are typically reported as "% Inhibition" or "% of Control". Hits are identified as kinases that show significant inhibition (e.g., >50% inhibition at 1 µM).

  • Follow-up Dose-Response: For identified hits, perform a dose-response analysis to determine the IC50 value for each potential off-target kinase. This will quantify the potency of the off-target interaction.

Protocol 2: Proteomic Profiling of this compound-Treated Neuronal Cultures

This protocol uses mass spectrometry to identify changes in the neuronal proteome upon this compound treatment, which may reveal affected off-target pathways.

  • Neuronal Culture and Treatment:

    • Culture primary neurons (e.g., cortical or hippocampal neurons) to the desired density and maturity.

    • Treat the cultures with a working concentration of this compound (e.g., 1 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration for each sample.

  • Sample Preparation for Mass Spectrometry:

    • Perform protein reduction, alkylation, and tryptic digestion.

    • Label the resulting peptides with tandem mass tags (TMT) for quantitative analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Analyze the labeled peptides using high-resolution LC-MS/MS.

  • Data Analysis:

    • Identify and quantify proteins in each sample.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the vehicle control.

    • Use pathway analysis software (e.g., Ingenuity Pathway Analysis, DAVID) to identify signaling pathways that are significantly altered.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting cluster_2 Off-Target Identification phenotype Unexpected Phenotype in Neuronal Culture controls Validate Controls: - Compound Integrity - Dose-Response - Vehicle Effects phenotype->controls knockout Test in Caspase-1 Knockout/Knockdown Neurons controls->knockout screening Broad-Panel Screening: - Kinase Profiling - Proteomics knockout->screening Phenotype Persists validation Validate Hits: - IC50 Determination - Cellular Thermal Shift Assay (CETSA) screening->validation

Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway This compound This compound Casp1 Caspase-1 This compound->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation OffTarget Unknown Off-Target (e.g., Kinase A) Downstream Downstream Effector OffTarget->Downstream Phenotype Observed Phenotype (e.g., Altered Neurite Outgrowth) Downstream->Phenotype CZL80_off This compound CZL80_off->OffTarget

Caption: On-target vs. potential off-target signaling pathways of this compound.

References

Technical Support Center: Understanding the Efficacy of CZL80 in Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of the caspase-1 inhibitor, CZL80, in various seizure models.

Troubleshooting Guide: Unexpected Ineffectiveness of this compound

Issue: this compound, a known caspase-1 inhibitor with demonstrated anti-seizure activity, is showing no significant effect in our pilocarpine-induced seizure model.

Possible Causes and Troubleshooting Steps:

  • Model-Dependent Efficacy of this compound: The anti-seizure effect of this compound is known to be model-dependent.[1][2][3] It has shown efficacy in terminating diazepam-resistant status epilepticus (SE) induced by kainic acid (KA) but is notably ineffective in the pilocarpine-induced SE model.[1][2] This is a critical consideration when designing experiments.

    • Recommendation: Verify the seizure induction agent used in your protocol. If using pilocarpine, the lack of efficacy is consistent with existing findings. For positive control experiments demonstrating this compound's action, consider utilizing the kainic acid-induced seizure model.

  • Differential Seizure Induction Mechanisms: The initial mechanisms of seizure induction differ significantly between the pilocarpine and kainic acid models, which likely underlies the differential efficacy of this compound.

    • Pilocarpine Model: This model is initiated by the activation of muscarinic acetylcholine receptors, leading to a massive cholinergic stimulation.[4][5] While this triggers downstream neuroinflammatory and glutamatergic pathways, the initial, overwhelming cholinergic drive may not be susceptible to modulation by caspase-1 inhibition.

    • Kainic Acid Model: This model is initiated by the direct activation of kainate receptors, a subtype of ionotropic glutamate receptors.[4][5][6] this compound is effective in this model by mitigating neuroinflammation-augmented glutamatergic transmission.[1][2][3]

    • Recommendation: When analyzing results, consider the primary mechanism of seizure induction. The therapeutic window and target engagement for this compound may be highly dependent on the initial insult.

  • Role of Caspase-1 in Different Inflammatory Cascades: While both models involve neuroinflammation, the specific inflammatory pathways and their dependence on caspase-1 may differ.

    • The pilocarpine model is known to induce a robust inflammatory response, including the upregulation of various cytokines and activation of microglia.[7][8][9][10] However, it is possible that caspase-1 independent inflammatory pathways play a more dominant role in the acute phase of pilocarpine-induced seizures.

    • Recommendation: To investigate the role of caspase-1 in your specific pilocarpine model, consider measuring the levels of activated caspase-1 and its downstream products, such as IL-1β, at various time points after seizure induction. This can help determine if the target of this compound is indeed activated in this model.

Frequently Asked Questions (FAQs)

Q1: Why is this compound ineffective in the pilocarpine-induced seizure model?

A1: The ineffectiveness of this compound in the pilocarpine-induced seizure model is attributed to its model-dependent efficacy.[1][2] The primary reason likely lies in the fundamental difference in seizure induction. The pilocarpine model is initiated by a strong cholinergic activation of muscarinic receptors.[4][5] This initial, intense cholinergic storm may trigger a cascade of events that are either too rapid or operate through pathways that are not primarily dependent on caspase-1 for seizure maintenance in the acute phase. In contrast, this compound is effective in the kainic acid model, which is initiated by direct glutamatergic receptor activation, by reducing the subsequent neuroinflammation-augmented glutamatergic transmission.[1][2][3]

Q2: What is the mechanism of action of this compound?

A2: this compound is a small-molecule inhibitor of caspase-1.[11][12][13] Caspase-1 is a crucial enzyme in the innate immune system that, upon activation within a protein complex called the inflammasome, cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their active forms.[14] By inhibiting caspase-1, this compound reduces the levels of these active inflammatory mediators, thereby dampening the neuroinflammatory response that contributes to neuronal hyperexcitability and seizure activity.[1][11] Its therapeutic effect in responsive seizure models is linked to the inhibition of glutamatergic transmission.[1][3]

Q3: In which seizure models has this compound shown efficacy?

A3: this compound has demonstrated anti-seizure effects in several preclinical models, including:

  • Maximal Electroshock (MES) model[12]

  • Pentylenetetrazol (PTZ) model[12]

  • Amygdaloid kindled model[12]

  • Kainic acid (KA)-induced status epilepticus model, where it can terminate diazepam-resistant seizures[1][2]

Q4: Are there alternative therapeutic targets to consider in the pilocarpine model?

A4: Given the ineffectiveness of targeting the caspase-1 pathway with this compound in the pilocarpine model, researchers might consider exploring other mechanisms involved in this specific type of seizure. These could include:

  • Direct Cholinergic Modulation: Targeting muscarinic receptors, although this is the initiating mechanism.

  • Broader Anti-inflammatory Strategies: Investigating inhibitors of other inflammatory pathways that may be more dominant in this model, such as those involving TNF-α or different Toll-like receptors.[7][15]

  • Modulation of Glutamatergic Transmission: While this compound's effect on this is insufficient in the pilocarpine model, direct antagonists of glutamate receptors could be explored.

  • Targeting other Caspases: Pilocarpine-induced seizures have been shown to activate other caspases like caspase-3 and caspase-6, which are involved in apoptosis.[16]

Quantitative Data Summary

Seizure ModelInduction AgentThis compound EfficacyKey Mechanistic Target of this compoundReference
Status EpilepticusKainic AcidEffective in terminating diazepam-resistant SEInhibition of neuroinflammation-augmented glutamatergic transmission[1][2]
Status EpilepticusPilocarpineIneffective N/A[1][2]
Maximal ElectroshockElectrical StimulationEffective in reducing seizure duration and mortalityAmplifying inhibitory neural transmission[12]
PentylenetetrazolChemical ConvulsantEffective in decreasing seizure stage and mortalityAmplifying inhibitory neural transmission[12]

Experimental Protocols

Pilocarpine-Induced Status Epilepticus (SE) Model

  • Animals: Adult male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Administer scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.

    • 30 minutes later, administer pilocarpine hydrochloride (250 mg/kg, i.p.) to induce seizures.

    • Monitor animals for behavioral signs of seizures according to the Racine scale. SE is characterized by continuous seizures (stage 4-5) for at least 30 minutes.

    • For drug-resistant SE studies, administer diazepam (10 mg/kg, i.p.) 30 minutes after the onset of SE.

    • Administer this compound (e.g., 10 or 30 mg/kg, i.p.) in conjunction with diazepam to test its efficacy in terminating SE.

    • Monitor seizure activity via behavioral observation and/or electroencephalogram (EEG) for several hours post-treatment.

Kainic Acid-Induced Status Epilepticus (SE) Model

  • Animals: Adult male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Administer kainic acid (20 mg/kg, i.p.) to induce seizures.

    • Monitor animals for behavioral signs of seizures. SE is defined as persistent stage 4-5 seizures.

    • For drug-resistant SE studies, administer diazepam (10 mg/kg, i.p.) 30 minutes after the onset of SE.

    • Administer this compound (e.g., 3 or 10 mg/kg, i.p.) along with diazepam.

    • Monitor seizure activity and mortality for at least 3 hours post-intervention.

Visualizations

G cluster_0 Pilocarpine-Induced Seizure Pathway cluster_1 Kainic Acid-Induced Seizure Pathway Pilocarpine Pilocarpine Muscarinic_Receptors Muscarinic Receptors Pilocarpine->Muscarinic_Receptors Cholinergic_Storm Massive Cholinergic Stimulation Muscarinic_Receptors->Cholinergic_Storm Downstream_Cascades Downstream Cascades (Neuroinflammation, Glutamate Release) Cholinergic_Storm->Downstream_Cascades Seizures_Pilo Status Epilepticus Downstream_Cascades->Seizures_Pilo Kainic_Acid Kainic Acid Kainate_Receptors Kainate Receptors Kainic_Acid->Kainate_Receptors Glutamatergic_Transmission Increased Glutamatergic Transmission Kainate_Receptors->Glutamatergic_Transmission Neuroinflammation Neuroinflammation Glutamatergic_Transmission->Neuroinflammation Seizures_KA Status Epilepticus Glutamatergic_Transmission->Seizures_KA Neuroinflammation->Seizures_KA G cluster_0 This compound Mechanism of Action Neuroinflammation Neuroinflammation Inflammasome Inflammasome Activation Neuroinflammation->Inflammasome Caspase1 Caspase-1 Inflammasome->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B cleaves IL1B Active IL-1β Pro_IL1B->IL1B Neuronal_Hyperexcitability Neuronal Hyperexcitability IL1B->Neuronal_Hyperexcitability This compound This compound This compound->Caspase1 inhibits G Start This compound Ineffective in Pilocarpine Model? Check_Model Verify Seizure Induction Agent Start->Check_Model Pilocarpine Pilocarpine Used Check_Model->Pilocarpine KA_Other Kainic Acid or Other Model Used Check_Model->KA_Other Expected_Result Result is consistent with published data. Ineffectiveness is expected. Pilocarpine->Expected_Result Unexpected_Result Result is unexpected. Review experimental parameters. KA_Other->Unexpected_Result Consider_Mechanism Consider the dominant seizure pathway (Cholinergic vs. Glutamatergic) Expected_Result->Consider_Mechanism Investigate_Caspase1 Measure Caspase-1 activation in your model system. Consider_Mechanism->Investigate_Caspase1

References

Technical Support Center: Optimizing CZL80 Dosage for Neuroprotection in Stroke

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel Caspase-1 inhibitor, CZL80, for neuroprotection in stroke models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in providing neuroprotection in ischemic stroke?

A1: this compound is a novel and potent Caspase-1 inhibitor.[1] Its neuroprotective effects in progressive ischemic stroke are primarily attributed to the suppression of microglia activation in the peri-infarct cortex.[1] It is important to note that this compound does not appear to directly inhibit neuronal death or reduce infarct volume in photothrombotic stroke models.[1]

Q2: What is the recommended dosage and administration route for this compound in a mouse model of stroke?

A2: In a photothrombotic model of progressive ischemic stroke in mice, this compound has been shown to be effective when administered intraperitoneally (i.p.) at a dosage of 30 mg/kg/day.[1] A lower dose of 10 mg/kg/day showed less significant effects.[1]

Q3: What is the optimal therapeutic window for this compound administration after stroke induction?

A3: this compound has demonstrated a wide therapeutic window in a mouse model of progressive ischemic stroke. Significant beneficial effects on motor function were observed even when administration was initiated as late as 4 days after the ischemic insult and continued for a period of 4 to 7 days.[1] This suggests that this compound may be effective in targeting the delayed neuroinflammatory processes that contribute to progressive neurological deficits.[1]

Q4: Can this compound cross the blood-brain barrier?

A4: Yes, this compound is a brain-penetrable, low molecular weight inhibitor of Caspase-1.[2][3]

Q5: What is the expected outcome of successful this compound treatment in a stroke model?

A5: Successful treatment with this compound in a progressive ischemic stroke model is expected to result in improved neurological function, such as the rescue of motor dysfunction.[1] Researchers should look for improvements in behavioral tests like the grid-walking task and cylinder task.[1] A reduction in microglia activation in the peri-infarct region is the key cellular hallmark of this compound's efficacy.[1]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No significant improvement in neurological function observed. 1. Suboptimal Dosage: The dosage of this compound may be too low. 2. Timing of Administration: The therapeutic window for the specific stroke model and outcome measure might differ. 3. Ineffective in the Stroke Model Used: The neuroprotective mechanism of this compound is specific to inflammation-mediated damage. It may not be effective in models where other cell death pathways are predominant.[1]1. Verify Dosage: Ensure a dosage of 30 mg/kg/day is being used, as this has been shown to be effective.[1] 2. Adjust Treatment Window: Consider initiating treatment at different time points post-insult, including a delayed administration (e.g., starting at day 4).[1] 3. Confirm Target Engagement: Use Caspase-1 knockout mice to confirm that the observed effects are dependent on Caspase-1 inhibition. The beneficial effects of this compound are abolished in these mice.[1]
No reduction in infarct volume is observed. Mechanism of Action: this compound's primary neuroprotective effect in progressive ischemic stroke is not mediated by a reduction in the initial infarct volume.[1]Shift Focus of Analysis: Instead of infarct volume, assess endpoints related to neuroinflammation and neurological function. Quantify microglia activation (e.g., using Iba-1 staining) and perform behavioral tests to measure motor function recovery.[1]
Inconsistent results between experimental animals. 1. Variability in Stroke Induction: The severity of the initial ischemic insult can vary between animals. 2. Improper Drug Formulation: this compound may not be properly dissolved or administered.1. Standardize Stroke Model: Ensure consistent and reproducible stroke induction. Monitor physiological parameters during and after the procedure. 2. Check Drug Preparation: this compound should be dissolved in a mixed solvent of propylene glycol, ethanol, and water (5:1:4) and then further diluted in saline for intraperitoneal injection.[1]

Quantitative Data Summary

Table 1: Dosage and Administration of this compound in a Mouse Photothrombotic Stroke Model

ParameterDetailsReference
Drug This compound (Caspase-1 Inhibitor)[1]
Animal Model Mice (Photothrombotic model of progressive ischemic stroke)[1]
Dosages Tested 10 mg/kg/day and 30 mg/kg/day[1]
Effective Dosage 30 mg/kg/day[1]
Administration Route Intraperitoneal (i.p.)[1]
Treatment Duration Daily for 7 days post-stroke[1]
Vehicle Propylene glycol:ethanol:water (5:1:4) further diluted in saline[1]

Table 2: Efficacy of this compound on Neurological Outcomes

Outcome MeasureTreatment Group (30 mg/kg/day this compound)Key FindingsReference
Motor Function (Grid-Walking & Cylinder Tasks) Significant improvement compared to vehicle-treated group.Benefits were observed even with delayed administration (Day 4-7 post-stroke).[1][1]
Infarct Volume No significant reduction.This compound does not primarily act by reducing the size of the initial ischemic lesion.[1][1]
Neuronal Loss (NeuN staining) No significant attenuation.The neuroprotective effect is not due to preventing neuronal death.[1][1]
Microglia Activation (Iba-1 staining) Significantly suppressed in the peri-infarct cortex.This is the primary cellular mechanism of this compound's neuroprotective action.[1][1]

Experimental Protocols

Detailed Methodology for Photothrombotic (PT) Stroke Model and this compound Administration

  • Animal Preparation:

    • Use adult male C57BL/6J mice.

    • Anesthetize the mice with 2% isoflurane.

    • Maintain body temperature at 37.0 ± 0.5°C using a heating pad.

  • Photothrombotic Stroke Induction:

    • Place the mouse in a stereotaxic frame.

    • Make a midline scalp incision to expose the skull.

    • Inject Rose Bengal dye (50 mg/kg in sterile saline) intraperitoneally.

    • After 5 minutes, illuminate a specific region of the cortex (e.g., sensorimotor cortex) with a cold light source (e.g., 560 nm wavelength) for 15 minutes to induce a focal ischemic lesion.

  • This compound Drug Preparation and Administration:

    • Prepare the vehicle solution: 5 parts propylene glycol, 1 part ethanol, and 4 parts water.

    • Dissolve this compound powder in the vehicle to create a stock solution.

    • Further dilute the stock solution in sterile saline to achieve the final desired concentration for injection (10 or 30 mg/kg).

    • Administer the prepared this compound solution or vehicle intraperitoneally (i.p.) at the designated time points (e.g., daily from day 1 to day 7, or from day 4 to day 7 post-stroke).[1]

  • Behavioral Testing (Example: Grid-Walking Task):

    • Acclimate mice to the testing apparatus (a wire grid) for several days before stroke induction.

    • At specified time points post-stroke (e.g., daily or weekly), place the mouse on the grid and record its movement for a set duration (e.g., 3-5 minutes).

    • Count the number of foot faults (when the paw slips through the grid) for the contralateral forelimb.

    • Calculate the percentage of foot faults relative to the total number of steps.

  • Histological Analysis:

    • At the end of the experiment, perfuse the mice with saline followed by 4% paraformaldehyde.

    • Harvest the brains and post-fix them in 4% paraformaldehyde overnight.

    • Cryoprotect the brains in a sucrose solution.

    • Section the brains on a cryostat.

    • Perform immunohistochemistry for markers of interest, such as Iba-1 for microglia and NeuN for neurons.

    • Image the sections using a fluorescence microscope and quantify the staining intensity or cell numbers in the peri-infarct region.

Visualizations

CZL80_Signaling_Pathway cluster_1 Microglia stroke Ischemic Insult Microglia Resting Microglia Activated_Microglia Activated Microglia stroke->Activated_Microglia Activates Caspase1 Caspase-1 Activated_Microglia->Caspase1 Upregulates IL1B IL-1β (Mature) Caspase1->IL1B Cleaves Neuroprotection Neuroprotection & Improved Neurological Function Pro_IL1B Pro-IL-1β Neuroinflammation Neuroinflammation IL1B->Neuroinflammation Promotes Progressive_Damage Progressive Neurological Damage Neuroinflammation->Progressive_Damage Leads to This compound This compound This compound->Caspase1 Inhibits

Caption: Signaling pathway of this compound-mediated neuroprotection in ischemic stroke.

Experimental_Workflow cluster_0 Pre-Experiment cluster_1 Stroke Induction & Treatment cluster_2 Post-Stroke Assessment Animal_Acclimation Animal Acclimation & Baseline Behavioral Testing Stroke_Induction Photothrombotic Stroke Induction Animal_Acclimation->Stroke_Induction Randomization Randomization into Treatment Groups Stroke_Induction->Randomization Treatment This compound (10 or 30 mg/kg) or Vehicle Administration (i.p.) Randomization->Treatment Behavioral_Testing Behavioral Testing (e.g., Grid-Walking, Cylinder Task) Treatment->Behavioral_Testing During & After Treatment Period Histology Histological Analysis (Iba-1, NeuN staining) Behavioral_Testing->Histology Endpoint Data_Analysis Data Analysis Histology->Data_Analysis

Caption: Experimental workflow for evaluating this compound in a mouse stroke model.

Caption: Troubleshooting logic for unexpected results with this compound.

References

managing potential toxicity of CZL80 in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the novel Caspase-1 inhibitor, CZL80, in long-term studies. The following guides and FAQs are designed to address specific issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of this compound?

A1: Based on current preclinical studies, this compound is described as a novel Caspase-1 inhibitor with low toxicity and no significant or obvious acute and chronic side effects.[1][2][3] It was developed to overcome the bioavailability and toxicity limitations of previous Caspase-1 inhibitors.[1]

Q2: Have any long-term adverse effects been observed with this compound administration?

A2: Studies involving daily administration of this compound for periods ranging from one week to six weeks have not reported significant adverse effects.[1][3][4] Specifically, a 3-week daily administration study showed no influence on normal locomotor functions in mice.[4] A six-week study also found no obvious chronic side effects.[3]

Q3: Does this compound impact vital organs or blood chemistry?

A3: Chronic administration studies (e.g., 7.5 mg·kg⁻¹ every other day for 6 weeks) have shown no significant alterations in key markers for liver and kidney function, such as ALT/AST, BUN, and CREA.[3] Hematological parameters including White Blood Cells (WBC), Monocyte Percentage (MONO%), and Red Blood Cells (RBC) also remained stable.[3] Histological examination of the liver and kidney showed no morphological changes compared to vehicle-treated groups.[3]

Q4: What are the known effects of this compound on the central nervous system (CNS)?

A4: this compound is capable of crossing the blood-brain barrier.[2] Its primary action in the CNS is the inhibition of Caspase-1, which is predominantly located in activated microglia.[1] This action suppresses neuroinflammation and can reduce the severity of seizures in certain models.[2][4][5] Studies have shown that this compound does not negatively impact normal locomotor activity or EEG activity in the cortex and hippocampus during chronic administration.[3] It does not appear to cause neuronal death; in fact, it can be neuroprotective in specific pathological contexts like ischemic stroke and status epilepticus.[1][2][5]

Q5: How does the safety profile of this compound compare to other Caspase-1 inhibitors?

A5: this compound was specifically designed to improve upon earlier generations of Caspase-1 inhibitors, such as Ac-YVAD-cmk, VX-740, and VX-765, which were limited by poor bioavailability or toxicity concerns.[1] Current data suggests this compound has a more favorable safety profile.[1]

Troubleshooting Guide

Observed Issue Potential Cause / Question Recommended Action
Unexpected Behavioral Changes (e.g., sedation, hyperactivity) Are the observed effects related to the experimental model or this compound?Compare the behavior of this compound-treated animals to a vehicle-only control group within the same experimental model. Review literature on the specific model for known behavioral phenotypes. A study showed that daily administration for 3 weeks did not affect normal locomotor functions.[4]
Abnormal Blood Test Results (e.g., elevated liver enzymes) Could the results be an artifact or an unexpected drug interaction?Verify the results with repeat testing. Ensure that the vehicle used for this compound dissolution is not causing the effect. Preclinical studies have not found significant changes in ALT, AST, BUN, or CREA levels after chronic administration.[3]
Signs of Local Irritation at Injection Site (Intraperitoneal) Is the issue related to the injection procedure, vehicle, or this compound itself?Ensure proper injection technique. Check the pH and sterility of the this compound solution. Administer a vehicle-only injection to a control group to isolate the cause.
Lack of Efficacy in a Caspase-1 Dependent Model Is the lack of effect due to this compound or the model itself?Confirm the role of Caspase-1 in your specific model. The therapeutic effects of this compound were abolished in Caspase-1 knockout mice, confirming its target specificity.[1][4] Ensure correct dosage and administration route are being used as per established protocols (e.g., 10-30 mg/kg).[1][2]

Quantitative Safety Data Summary

The following tables summarize data from preclinical studies assessing the safety of this compound.

Table 1: Chronic Toxicity Assessment - Blood Chemistry and Hematology (Data from a 6-week study with intravenous injection of 7.5 mg·kg⁻¹ this compound every other day)

Parameter Vehicle Control Group This compound-Treated Group Significance
ALT/AST (U/L) Normal BaselineNo significant changeNot Significant[3]
CREA (μmol/L) Normal BaselineNo significant changeNot Significant[3]
WBC (10⁹/L) Normal BaselineNo significant changeNot Significant[3]
MONO% Normal BaselineNo significant changeNot Significant[3]
RBC (10¹²/L) Normal BaselineNo significant changeNot Significant[3]

Table 2: Acute Side Effect Assessment - Physiological and Behavioral (Data from tests following a single intravenous injection of 7.5 mg·kg⁻¹ this compound)

Parameter Vehicle Control Group This compound-Treated Group Significance
Total Distance (Open Field) Normal BaselineNo significant changeNot Significant[3]
Immobility Duration (Open Field) Normal BaselineNo significant changeNot Significant[3]
Breathing Rate (min⁻¹) Normal BaselineNo significant changeNot Significant[3]
EEG Power (Cortex/Hippocampus) Normal BaselineNo significant changeNot Significant[3]

Visualizations

Signaling Pathway and Experimental Workflows

CZL80_Mechanism_of_Action cluster_stimulus Pathological Stimulus (e.g., Ischemia, Seizure) cluster_cell Microglia / Neuron cluster_drug Therapeutic Intervention cluster_outcome Downstream Effects Stimulus Ischemia / Seizure Inflammasome Inflammasome Activation Stimulus->Inflammasome Casp1 Pro-Caspase-1 Inflammasome->Casp1 recruits Active_Casp1 Active Caspase-1 Casp1->Active_Casp1 cleavage IL1B Pro-IL-1β Active_Casp1->IL1B cleaves Active_IL1B Active IL-1β IL1B->Active_IL1B Neuroinflammation Neuroinflammation Active_IL1B->Neuroinflammation promotes This compound This compound This compound->Active_Casp1 inhibits Glutamate Glutamatergic Transmission Neuroinflammation->Glutamate augments Long_Term_Toxicity_Workflow cluster_setup Experimental Setup cluster_monitoring In-Life Monitoring cluster_endpoint Terminal Assessment Start Start: Acclimate Animals Grouping Divide into Groups (Vehicle vs. This compound) Start->Grouping Dosing Chronic Dosing Regimen (e.g., qod for 6 weeks) Grouping->Dosing Behavior Behavioral Assessment (e.g., Open Field Test) Dosing->Behavior Weekly Vitals Physiological Monitoring (e.g., Body Weight, Respiration) Dosing->Vitals Weekly EEG EEG Recording (if applicable) Dosing->EEG As needed Sacrifice Euthanasia & Sample Collection Dosing->Sacrifice End of Study Blood Blood Collection (Hematology & Chemistry) Sacrifice->Blood Histo Organ Collection (Histopathology) Sacrifice->Histo Analysis Data Analysis & Reporting Blood->Analysis Histo->Analysis Troubleshooting_Logic Start Unexpected Adverse Event Observed CheckControl Is the event also present in the vehicle control group? Start->CheckControl CheckProcedure Review experimental procedures (dosing, handling, model) CheckControl->CheckProcedure Yes IsolateVariable Isolate variables: Test vehicle alone CheckControl->IsolateVariable No CheckLiterature Consult literature for model-specific artifacts CheckProcedure->CheckLiterature Artifact Event likely an artifact of model or procedure CheckLiterature->Artifact PotentialToxicity Potential Compound-Related Effect: - Consider dose reduction - Collect samples for analysis IsolateVariable->PotentialToxicity

References

Technical Support Center: Investigating the IL-1β-Independent Effects of CZL80

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of CZL80, a potent caspase-1 inhibitor. It particularly focuses on methodologies to delineate the IL-1β-independent actions of this compound.

Frequently Asked Questions (FAQs)

Q1: My experiments show that this compound has a therapeutic effect, but it doesn't seem to be mediated entirely by the inhibition of IL-1β. What other pathways could be involved?

A1: While this compound is a known inhibitor of the caspase-1/IL-1β pathway, evidence suggests its efficacy is not solely dependent on IL-1β signaling.[1][2] Alternative mechanisms to investigate include:

  • Inhibition of other pro-inflammatory cytokines: Caspase-1 also processes other cytokines, notably Interleukin-18 (IL-18).[2]

  • Modulation of pyroptosis: Caspase-1 initiates a pro-inflammatory form of cell death called pyroptosis by cleaving Gasdermin D (GSDMD).[3][4]

  • Direct effects on neuronal function: Studies have shown that this compound can modulate glutamatergic and inhibitory neurotransmission, thereby affecting neuronal excitability.[1][2][5]

Q2: What are the key molecules I should measure to assess these alternative pathways?

A2: To investigate the IL-1β-independent effects of this compound, we recommend measuring the following:

  • IL-18 levels: Quantify the mature form of IL-18 in your experimental system.

  • Gasdermin D (GSDMD) cleavage: Measure the levels of the N-terminal fragment of GSDMD (GSDMD-N), which is the active form that induces pyroptosis.

  • Neuronal activity: Assess changes in neuronal excitability, synaptic transmission (both excitatory and inhibitory), and calcium signaling.

Q3: How can I experimentally differentiate between the IL-1β-dependent and independent effects of this compound?

A3: A key experimental strategy is to use knockout models or specific inhibitors. For instance, comparing the effect of this compound in wild-type versus IL-1 receptor 1 (IL1R1) knockout mice can help elucidate the contribution of the IL-1β pathway.[1][2] If this compound still exerts an effect in IL1R1 knockout animals, it strongly suggests an IL-1β-independent mechanism.

Troubleshooting Guide

Observation Potential Cause Suggested Action
No change in mature IL-1β levels with this compound treatment, but a clear therapeutic effect is observed. The therapeutic effect is likely independent of the IL-1β pathway.Measure levels of mature IL-18 and cleaved GSDMD. Perform electrophysiological recordings to assess neuronal excitability and synaptic transmission.
This compound reduces neuronal hyperexcitability, but the mechanism is unclear. This compound may be directly modulating synaptic transmission.Perform whole-cell patch-clamp recordings to measure excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs).[5] Use in vivo calcium imaging to monitor neuronal activity.[1][2]
Difficulty in detecting GSDMD cleavage. The antibody may not be specific to the cleaved fragment, or the cleavage event is transient.Use an antibody that specifically recognizes the N-terminal fragment of GSDMD. Perform a time-course experiment to identify the optimal time point for detection.

Experimental Protocols

Quantification of Mature IL-18

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Collection: Collect cell culture supernatants or tissue homogenates from your experimental groups (e.g., vehicle-treated, this compound-treated).

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for mature IL-18.

    • Block non-specific binding sites.

    • Add your samples and standards to the wells.

    • Incubate with a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme substrate and measure the resulting colorimetric change using a plate reader.

  • Data Analysis: Calculate the concentration of mature IL-18 in your samples by comparing their absorbance to the standard curve.

Detection of Gasdermin D (GSDMD) Cleavage

Methodology: Western Blot

  • Protein Extraction: Lyse cells or tissues in a buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody that specifically recognizes the N-terminal fragment of cleaved GSDMD.

    • Incubate with a secondary antibody conjugated to HRP.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity of the GSDMD-N fragment relative to a loading control (e.g., β-actin or GAPDH).

Assessment of Neuronal Excitability and Synaptic Transmission

Methodology: Whole-Cell Patch-Clamp Electrophysiology

  • Slice Preparation: Prepare acute brain slices from your animal model.

  • Recording:

    • Obtain whole-cell recordings from neurons of interest (e.g., pyramidal neurons).

    • To measure neuronal excitability: Inject depolarizing current steps to elicit action potentials and measure parameters such as resting membrane potential, input resistance, and firing frequency.

    • To measure synaptic transmission: Record spontaneous or evoked excitatory postsynaptic currents (sEPSCs/eEPSCs) and inhibitory postsynaptic currents (sIPSCs/eIPSCs).

  • Pharmacology: Bath-apply this compound to the slice and record the changes in the measured parameters.

  • Data Analysis: Analyze the electrophysiological data using appropriate software to quantify changes in neuronal firing, and the amplitude and frequency of synaptic currents.[5]

Visualizations

CZL80_Pathway cluster_upstream Upstream Activators cluster_inflammasome Inflammasome Complex cluster_caspase1 Caspase-1 Activation cluster_downstream Downstream Effects cluster_neuronal Neuronal Modulation PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 ASC ASC NLRP3->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Caspase-1 (active) Caspase-1 (active) Pro-Caspase-1->Caspase-1 (active) Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β Cleaves Pro-IL-18 Pro-IL-18 Caspase-1 (active)->Pro-IL-18 Cleaves GSDMD GSDMD Caspase-1 (active)->GSDMD Cleaves Glutamatergic Transmission Glutamatergic Transmission Caspase-1 (active)->Glutamatergic Transmission Modulates Inhibitory Transmission Inhibitory Transmission Caspase-1 (active)->Inhibitory Transmission Modulates IL-1β (mature) IL-1β (mature) Pro-IL-1β->IL-1β (mature) IL-18 (mature) IL-18 (mature) Pro-IL-18->IL-18 (mature) GSDMD-N GSDMD-N GSDMD->GSDMD-N Pyroptosis Pyroptosis GSDMD-N->Pyroptosis Neuronal Excitability Neuronal Excitability Glutamatergic Transmission->Neuronal Excitability Inhibitory Transmission->Neuronal Excitability This compound This compound This compound->Caspase-1 (active) Inhibits

Caption: Signaling pathways modulated by the caspase-1 inhibitor this compound.

Experimental_Workflow cluster_model Experimental Model cluster_treatment Treatment Groups cluster_assays Assays cluster_analysis Data Analysis and Interpretation Cell Culture or Animal Model Cell Culture or Animal Model Vehicle Vehicle ELISA (IL-1β, IL-18) ELISA (IL-1β, IL-18) Vehicle->ELISA (IL-1β, IL-18) Western Blot (GSDMD) Western Blot (GSDMD) Vehicle->Western Blot (GSDMD) Electrophysiology Electrophysiology Vehicle->Electrophysiology Calcium Imaging Calcium Imaging Vehicle->Calcium Imaging This compound This compound This compound->ELISA (IL-1β, IL-18) This compound->Western Blot (GSDMD) This compound->Electrophysiology This compound->Calcium Imaging This compound + IL-1R Antagonist This compound + IL-1R Antagonist This compound + IL-1R Antagonist->ELISA (IL-1β, IL-18) IL1R1 KO + this compound IL1R1 KO + this compound IL1R1 KO + this compound->ELISA (IL-1β, IL-18) Statistical Analysis Statistical Analysis ELISA (IL-1β, IL-18)->Statistical Analysis Western Blot (GSDMD)->Statistical Analysis Electrophysiology->Statistical Analysis Calcium Imaging->Statistical Analysis Pathway Analysis Pathway Analysis Statistical Analysis->Pathway Analysis Conclusion Conclusion Pathway Analysis->Conclusion Experimental Model Experimental Model Experimental Model->Vehicle Experimental Model->this compound Experimental Model->this compound + IL-1R Antagonist Experimental Model->IL1R1 KO + this compound

Caption: Experimental workflow to investigate IL-1β-independent effects of this compound.

References

Technical Support Center: CZL80 Efficacy and Variability in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of CZL80, a caspase-1 inhibitor, in murine experimental models. It addresses common questions and troubleshooting scenarios related to the observed variability in its therapeutic effects.

Frequently Asked Questions (FAQs)

Q1: What is the established efficacy of this compound in mouse models?

A1: this compound has demonstrated significant efficacy in mouse models of neurological disorders, primarily through the inhibition of caspase-1. In a photothrombotic model of cerebral ischemia, this compound has been shown to rescue progressive motor dysfunction.[1] Specifically, daily intraperitoneal (i.p.) injections of 10 mg/kg and 30 mg/kg significantly reduced foot fault and forelimb asymmetry in the days following the ischemic event.[1] Furthermore, in a kainic acid-induced model of status epilepticus, this compound was effective in terminating diazepam-resistant seizures, extending the therapeutic window to 3 hours after onset.[2]

Q2: In which mouse strains has this compound efficacy been specifically demonstrated?

A2: The majority of published research highlights the use of C57BL/6J mice.[3] Studies have also utilized genetically modified strains on a C57BL/6J background, such as Caspase-1 knockout (Casp1⁻/⁻) and IL-1 receptor 1 knockout (IL1R1⁻/⁻) mice, to investigate the drug's mechanism of action.[2] The anti-seizure efficacy of this compound was notably diminished in Caspase-1 knockout mice, confirming its target engagement.[4]

Q3: Is there evidence of variable this compound efficacy across different mouse strains?

A3: Currently, there is a lack of published, head-to-head studies directly comparing the efficacy of this compound across different common laboratory mouse strains (e.g., C57BL/6J vs. BALB/c vs. FVB). However, the efficacy of this compound has been shown to be dependent on the disease model, which may be influenced by the genetic background of the mouse strain. For instance, this compound was effective in a kainic acid-induced seizure model but not in a pilocarpine-induced model, suggesting that the underlying pathophysiology of the model system is a critical determinant of efficacy.[2]

Q4: What is the mechanism of action for this compound?

A4: this compound is a small-molecule inhibitor of caspase-1.[2][3] By inhibiting caspase-1, this compound blocks the cleavage of pro-inflammatory cytokines such as pro-IL-1β into its active form, IL-1β. This pathway is a key component of the inflammasome, which is implicated in neuroinflammation and subsequent neuronal damage in conditions like stroke and epilepsy.[2][5] Interestingly, some studies suggest that the therapeutic effects of this compound may not be entirely dependent on the IL-1β pathway, as it only partially terminated seizures in IL1R1⁻/⁻ mice.[2]

Troubleshooting Guide

Issue: I am not observing the expected therapeutic effect of this compound in my mouse model.

This could be due to several factors. Consider the following troubleshooting steps:

  • Mouse Strain: Are you using a mouse strain other than C57BL/6J?

    • Rationale: Genetic differences between mouse strains can lead to variations in drug metabolism, distribution, and target expression. This can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound.

    • Recommendation: If using a different strain, it may be necessary to perform a dose-response study to determine the optimal dosage for your specific strain. Consider starting with the published effective doses in C57BL/6J mice (10-30 mg/kg) and adjusting as needed.[1][2]

  • Disease Model Specificity: Is your experimental model different from the published studies?

    • Rationale: The efficacy of this compound is model-dependent.[2] The underlying molecular pathways driving the pathology in your model may not be critically dependent on caspase-1.

    • Recommendation: Confirm that caspase-1 activation is a key pathological event in your model. This can be assessed by measuring caspase-1 activity or the levels of its downstream products (e.g., cleaved IL-1β) in tissue samples from your model.

  • Timing and Route of Administration: Is the administration protocol optimized for your model?

    • Rationale: The therapeutic window for this compound can be time-sensitive. For example, in the photothrombotic stroke model, delayed administration from day 4 to day 7 was still effective in rescuing neurological deficits.[1]

    • Recommendation: Review the experimental design to ensure that the timing of this compound administration aligns with the peak of caspase-1 activity in your disease model. The intraperitoneal (i.p.) route has been commonly used in published studies.[1]

Quantitative Data Summary

Table 1: Efficacy of this compound in a Photothrombotic Stroke Model

Treatment GroupDosage (i.p.)Administration PeriodOutcome Measure (Day 8-14)Result
VehicleN/ADay 1-7Foot Fault Rate / Forelimb AsymmetryNo significant improvement
This compound10 mg/kg/dayDay 1-7Foot Fault Rate / Forelimb AsymmetrySignificant reduction in motor dysfunction
This compound30 mg/kg/dayDay 1-7Foot Fault Rate / Forelimb AsymmetrySignificant, dose-dependent reduction in motor dysfunction
This compound30 mg/kg/dayDay 4-7Long-term Motor Function (Day 43)Significant improvement

Data summarized from a study on progressive ischemic stroke.[1]

Table 2: Efficacy of this compound in a Kainic Acid-Induced Status Epilepticus Model

Treatment GroupDosage (i.p.)Time of Administration (post-SE)Outcome MeasureResult
Vehicle + DiazepamN/A0.5 hSE Termination Rate0%
This compound + Diazepam3 mg/kg0.5 hSE Termination Rate40%
This compound + Diazepam10 mg/kg0.5 hSE Termination Rate100%
This compound10 mg/kg1.5 hSE Termination Rate75%
This compound10 mg/kg3 hSE Termination Rate60%

Data summarized from a study on refractory status epilepticus.[2]

Experimental Protocols

Protocol 1: Photothrombotic Model of Cerebral Ischemia

  • Animal Model: Adult male mice (strain specified in original study, likely C57BL/6J).

  • Anesthesia: Administer anesthesia as per approved institutional protocols.

  • Photosensitizer Injection: Inject Rose Bengal (100 mg/kg) intraperitoneally.

  • Cranial Exposure: Expose the skull and identify the target cortical area.

  • Photoirradiation: Illuminate the target area with a cold light source for a specified duration to induce a focal ischemic lesion.

  • This compound Administration: Dissolve this compound in a suitable vehicle (e.g., saline with 2% DMSO). Administer daily via intraperitoneal injection at the desired dose (e.g., 10 or 30 mg/kg) for the specified treatment period (e.g., Day 1-7 or Day 4-7 post-ischemia).[1][6]

  • Behavioral Assessment: Conduct motor function tests such as the grid-walking task (for foot fault rate) and the cylinder task (for forelimb asymmetry) at specified time points post-ischemia.[1]

Protocol 2: Kainic Acid-Induced Status Epilepticus

  • Animal Model: Adult male C57BL/6J mice.

  • KA Administration: Inject kainic acid (KA) to induce status epilepticus (SE). Monitor for seizure activity using behavioral scoring and/or electroencephalography (EEG).

  • Induction of Pharmacoresistance: In some protocols, a delayed initial treatment with a standard anticonvulsant like diazepam (e.g., administered 30 minutes after SE onset) is used to establish a model of refractory SE.[2]

  • This compound Administration: At a specified time point after the onset of SE (e.g., 0.5, 1.5, or 3 hours), administer this compound intraperitoneally at the desired dose (e.g., 3 or 10 mg/kg).[2]

  • Monitoring: Continuously monitor the animals for seizure termination, latency to termination, and mortality for several hours post-treatment.[2]

Visualizations

CZL80_Mechanism_of_Action Pathogen_Signal Pathogenic Stimuli (e.g., Ischemia, Seizures) Inflammasome Inflammasome Assembly (e.g., NLRP3) Pathogen_Signal->Inflammasome Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 activates Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B cleaves This compound This compound This compound->Casp1 inhibits IL1B Active IL-1β Pro_IL1B->IL1B Inflammation Neuroinflammation & Neuronal Damage IL1B->Inflammation

Caption: Mechanism of action of this compound via inhibition of the Caspase-1 pathway.

Experimental_Workflow_Stroke_Model cluster_delayed Delayed Intervention Arm start Day 0: Induce Photothrombotic Stroke treatment Day 1-7: Daily i.p. Administration (Vehicle or this compound) start->treatment alt_treatment Day 4-7: Delayed i.p. Administration (Vehicle or this compound) start->alt_treatment behavior Day 1-14: Motor Function Testing (Grid-walk, Cylinder Test) treatment->behavior analysis Data Analysis: Compare motor deficits between groups behavior->analysis long_term Day 43: Long-term Behavioral Assessment long_term->analysis alt_treatment->long_term

Caption: Experimental workflow for testing this compound efficacy in a mouse stroke model.

References

assessing CZL80 stability in solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on assessing the stability of the small molecule caspase-1 inhibitor, CZL80, in solution for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: The stability of this compound, like many small molecules, can be influenced by several environmental factors. Key considerations include:

  • Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[1] For optimal stability, it is crucial to adhere to recommended storage conditions.

  • pH: The pH of the solution can significantly impact the stability of compounds, potentially leading to hydrolysis or other degradation pathways, especially for molecules with susceptible functional groups.[1][2]

  • Solvent: The choice of solvent is critical. While DMSO is a common solvent for creating stock solutions, the final concentration in aqueous buffers should be minimized to prevent both direct effects on the experiment and potential compound precipitation.[3] One study notes the use of a mixed solvent system (propylene glycol:ethanol:water = 5:1:4) for in vivo administration, which was then further diluted in saline.[4]

  • Light Exposure: Exposure to UV or visible light can induce photodegradation.[1] It is advisable to protect this compound solutions from light, especially during long-term storage or extended experimental procedures.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible molecules.[1]

Q2: I observed precipitation when diluting my this compound stock solution into an aqueous buffer. What can I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are some troubleshooting steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO (or other organic solvent) in your assay is as low as possible, ideally below 0.5%, to maintain solubility without introducing solvent-related artifacts.[3]

  • Consider a Different Solvent System: If DMSO proves problematic, exploring other biocompatible solvents or solvent mixtures may be necessary. For in vivo work with this compound, a vehicle of 2% DMSO in saline has been reported.[5]

  • Use of Solubilizing Agents: In some instances, the inclusion of surfactants or other solubilizing agents in the assay buffer can help maintain compound solubility. However, these should be used with caution as they can interfere with the experimental assay.

  • Vortexing and Sonication: Ensure thorough mixing by vortexing when preparing dilutions. Gentle sonication can also aid in dissolving the compound, but its impact on compound stability should be verified.

Q3: How long can I expect my this compound stock solution to be stable?

A3: The long-term stability of this compound stock solutions depends on the solvent and storage conditions. For maximal stability, it is recommended to:

  • Prepare concentrated stock solutions in a suitable anhydrous solvent like DMSO.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C and protect them from light.

To determine the precise stability under your specific conditions, a stability study is recommended (see the experimental protocol below).

This compound Stability Data

The following tables present hypothetical stability data for this compound under various conditions to illustrate how such data can be presented. Researchers should generate their own data based on their specific experimental setup.

Table 1: Hypothetical Stability of this compound (10 mM) in DMSO at Various Temperatures

Storage Temperature% Remaining after 1 month% Remaining after 3 months% Remaining after 6 months
4°C98%95%90%
-20°C>99%98%97%
-80°C>99%>99%>99%

Table 2: Hypothetical Stability of this compound (10 µM) in Phosphate Buffered Saline (PBS) with 0.1% DMSO at 37°C

Time (hours)% Remaining (pH 6.4)% Remaining (pH 7.4)% Remaining (pH 8.4)
0100%100%100%
299%98%95%
897%94%88%
2492%85%75%

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol outlines a method to determine the stability of this compound in a specific buffer over time using High-Performance Liquid Chromatography (HPLC).

1. Preparation of this compound Stock Solution: a. Accurately weigh a small amount of this compound powder. b. Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. c. Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary, but should be validated for its effect on stability. d. Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

2. Stability Experiment Setup: a. Prepare the desired experimental buffer (e.g., PBS, cell culture medium). b. Spike the this compound stock solution into the buffer to achieve the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your planned experiments (e.g., 0.1%). c. Immediately after spiking, take a "time zero" (T=0) sample (e.g., 100 µL). d. To quench any degradation in the T=0 sample, immediately mix it with an equal volume of a strong organic solvent like acetonitrile. e. Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light). f. Collect samples at various time points (e.g., 2, 4, 8, 24 hours) and quench them in the same manner as the T=0 sample. g. Store all quenched samples at -20°C until HPLC analysis.

3. HPLC Analysis: a. A previously published method for analyzing this compound in biological matrices can be adapted.[5] b. HPLC System: Agilent 1100 or equivalent. c. Column: C18 column (e.g., Diamonsil, 200 x 4.6 mm, 5 µm).[5] d. Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate) is commonly used for small molecule analysis. The exact gradient should be optimized for good peak shape and separation from any potential degradants. e. Flow Rate: 1.0 mL/min.[5] f. Detection: UV detection at a wavelength appropriate for this compound (this should be determined by a UV scan). g. Injection Volume: 20 µL.[5] h. Create a calibration curve using freshly prepared standards of known this compound concentrations. i. Analyze the collected time-point samples.

4. Data Analysis: a. Quantify the peak area of the intact this compound in each sample using the calibration curve. b. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. c. Plot the percentage of remaining this compound against time to visualize the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO spike Spike this compound into Buffer to 10 µM prep_stock->spike prep_buffer Prepare Experimental Buffer prep_buffer->spike t0 Take T=0 Sample & Quench spike->t0 incubate Incubate Solution at Desired Conditions spike->incubate hplc Analyze Samples by HPLC t0->hplc sampling Collect & Quench Time-Point Samples incubate->sampling sampling->hplc data Calculate % Remaining vs. T=0 hplc->data signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response stimulus e.g., Pathogen-associated molecular patterns (PAMPs) pro_caspase1 Pro-caspase-1 stimulus->pro_caspase1 activates inflammasome caspase1 Active Caspase-1 pro_caspase1->caspase1 cleavage pro_il1b Pro-IL-1β caspase1->pro_il1b cleaves il1b Mature IL-1β (Pro-inflammatory cytokine) pro_il1b->il1b glutamate Increased Glutamatergic Transmission il1b->glutamate This compound This compound This compound->caspase1 inhibits

References

Technical Support Center: Overcoming Challenges in Delivering CZL80 to the CNS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully delivering the small-molecule caspase-1 inhibitor, CZL80, to the central nervous system (CNS). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Troubleshooting Guides

This section addresses common issues that may arise during experiments aimed at delivering this compound to the CNS. The questions are designed to help you identify and resolve potential problems in your experimental workflow.

Question: I followed the published protocol, but I'm observing low or undetectable concentrations of this compound in the brain tissue. What are the possible reasons and how can I troubleshoot this?

Answer:

Several factors can contribute to lower-than-expected brain concentrations of this compound. Here's a step-by-step troubleshooting guide:

  • Verify Formulation and Administration:

    • Solvent Quality: Ensure the solvent mixture of propylene glycol, ethanol, and water (5:1:4 ratio) is prepared accurately with high-purity reagents. Improper dissolution can lead to precipitation of this compound upon administration.[1][2]

    • This compound Stability: While this compound is a stable small molecule, ensure it has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.

    • Administration Technique: For intraperitoneal (i.p.) injections, ensure the injection is truly intraperitoneal and not subcutaneous or into an organ, which can significantly alter absorption and distribution. For intravenous (i.v.) injections, confirm the correct administration into the tail vein.[2][3]

  • Assess Blood-Brain Barrier (BBB) Integrity:

    • Animal Model: Pathological conditions like stroke or epilepsy can alter BBB permeability.[3] Be aware of the specific characteristics of your animal model and how they might influence drug delivery. In healthy animals, the BBB is less permeable.

    • Inflammation Status: The mechanism of this compound is linked to neuroinflammation. The inflammatory state of the CNS can impact BBB permeability. Consider including positive controls known to cross the BBB in your experimental design to validate your model.

  • Review Analytical Methodology:

    • Sample Preparation: The protocol for analyzing this compound concentrations in brain tissue involves homogenization and centrifugation.[3] Ensure complete homogenization to release the compound from the tissue. Inefficient extraction will lead to underestimation of brain concentrations.

    • HPLC Analysis: Verify the performance of your HPLC system, including the column, mobile phase composition, and detector sensitivity.[3] Run a standard curve with known concentrations of this compound in brain homogenate from untreated animals to account for matrix effects.

Question: I am seeing high variability in brain this compound concentrations between animals in the same experimental group. What could be causing this?

Answer:

High inter-animal variability is a common challenge in CNS drug delivery studies. Here are potential sources and solutions:

  • Physiological Variability: Factors such as age, weight, and stress levels can influence drug metabolism and BBB permeability. Ensure your animals are age- and weight-matched. Handle animals consistently to minimize stress.

  • Inconsistent Administration: Even with careful technique, i.p. and i.v. injections can have slight variations in administration speed and volume, affecting absorption kinetics. Standardize your injection procedure as much as possible.

  • Timing of Sample Collection: The concentration of this compound in the brain will change over time after administration. Ensure that you are collecting brain tissue at a consistent time point post-injection for all animals in a group.

  • Metabolism Differences: Individual differences in metabolic enzyme activity can lead to variations in drug clearance. While difficult to control, being aware of this variable is important for data interpretation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the delivery of this compound to the CNS.

Question: What is the recommended formulation and route of administration for this compound in preclinical mouse models?

Answer:

Based on published studies, this compound can be effectively delivered in mice via intraperitoneal (i.p.) or intravenous (i.v.) injection.[1][2][3]

  • Formulation: this compound is typically dissolved in a mixed solvent system of propylene glycol, ethanol, and water in a 5:1:4 ratio.[1][2] This formulation is then further diluted in saline for administration. For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO).[1]

  • Dosage: Effective dosages in mice have been reported in the range of 3 mg/kg to 30 mg/kg.[1][3] The optimal dose will depend on the specific animal model and therapeutic indication.

Question: How does this compound cross the blood-brain barrier?

Answer:

This compound is a small-molecule inhibitor with favorable physicochemical properties for BBB penetration.[3][4] Its relatively low molecular weight and lipophilic nature likely allow it to passively diffuse across the endothelial cells of the BBB. One study noted that this compound is more fat-soluble (S+logP: 3.57), which is a characteristic that generally favors BBB penetration.

Question: What in vitro models can I use to assess the BBB permeability of this compound?

Answer:

Several in vitro models can be used to predict the BBB permeability of small molecules like this compound before moving to in vivo experiments:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses the ability of a compound to passively diffuse across an artificial lipid membrane, providing a preliminary indication of its lipophilicity and membrane permeability.

  • Cell-Based Transwell Models: These models utilize a monolayer of brain endothelial cells cultured on a semi-permeable membrane. Commonly used cell lines include bEnd.3 (mouse) and hCMEC/D3 (human). These models can provide information on both passive permeability and the potential involvement of transporters. Co-culture models that include astrocytes and pericytes can further enhance the tightness of the barrier and better mimic the in vivo environment.

Question: What is the mechanism of action of this compound in the CNS?

Answer:

This compound is a highly selective inhibitor of caspase-1.[3] In the CNS, neuroinflammation can lead to the activation of the NLRP3 inflammasome, which in turn activates caspase-1. Activated caspase-1 cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active forms, IL-1β and IL-18. These cytokines can enhance glutamatergic transmission and neuronal excitability, contributing to pathological conditions like seizures.[3] By inhibiting caspase-1, this compound blocks the production of active IL-1β and IL-18, thereby reducing neuroinflammation and its downstream effects.[3]

Data Presentation

The following tables summarize key quantitative data related to the physicochemical properties and CNS delivery of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₁₄N₂O₄SAxon Medchem
Molecular Weight366.39 g/mol Axon Medchem
S+logP3.57
IC₅₀ for Caspase-10.024 µMAxon Medchem

Table 2: Preclinical Dosing of this compound in Mice

Administration RouteDosage RangeVehicleReference
Intraperitoneal (i.p.)10 - 30 mg/kg/dayPropylene glycol:ethanol:water (5:1:4) diluted in saline[2]
Intravenous (i.v.)0.75 - 7.5 mg/kg2% DMSO in saline[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the CNS delivery of this compound.

Protocol 1: In Vivo Assessment of this compound Brain Concentration in Mice

Objective: To quantify the concentration of this compound in the brain and serum of mice following systemic administration.

Materials:

  • This compound

  • Solvent: Propylene glycol, Ethanol, Water, Saline

  • Male C57BL/6J mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • Brain homogenization buffer (e.g., RIPA buffer)

  • Homogenizer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 column (e.g., Diamonsil, 200 x 4.6 mm, 5 µm)[3]

Procedure:

  • This compound Formulation: Prepare the this compound solution by first dissolving it in a mixture of propylene glycol:ethanol:water (5:1:4) and then diluting it to the final desired concentration with sterile saline.[1][2]

  • Animal Dosing: Administer this compound to mice via intraperitoneal (i.p.) or intravenous (i.v.) injection at the desired dose.

  • Sample Collection: At predetermined time points after administration, anesthetize the mice.

    • Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

    • Brain Tissue Collection: Perfuse the animals transcardially with cold PBS to remove blood from the brain. Quickly dissect the brain, weigh it, and snap-freeze it in liquid nitrogen. Store samples at -80°C until analysis.

  • Sample Preparation:

    • Plasma: Store plasma samples at -80°C.

    • Brain Homogenate: Homogenize the brain tissue in an appropriate volume of homogenization buffer. Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[3] Collect the supernatant.

  • HPLC Analysis:

    • Analyze the plasma and brain supernatant samples by HPLC. A previously described method uses a C18 column with a mobile phase of acetonitrile and water (45:55; pH 2.5) and UV detection at 209 nm.[3]

    • Prepare a standard curve of this compound in the corresponding matrix (plasma or brain homogenate from untreated animals) to accurately quantify the concentrations in the experimental samples.[3]

  • Data Analysis: Calculate the concentration of this compound in plasma (ng/mL) and brain tissue (ng/g). The brain-to-plasma concentration ratio (Kp) can be calculated as the ratio of the concentration in the brain to the concentration in the plasma at a specific time point.

Visualizations

Signaling Pathway of this compound in the CNS

CZL80_Mechanism Neuroinflammation Neuroinflammation (e.g., from seizures, ischemia) NLRP3 NLRP3 Inflammasome Activation Neuroinflammation->NLRP3 leads to Caspase1_active Active Caspase-1 NLRP3->Caspase1_active activates Caspase1_pro Pro-Caspase-1 IL1b_active Active IL-1β Caspase1_active->IL1b_active cleaves IL18_active Active IL-18 Caspase1_active->IL18_active cleaves This compound This compound This compound->Caspase1_active inhibits IL1b_pro Pro-IL-1β Glutamate Increased Glutamatergic Transmission IL1b_active->Glutamate IL18_pro Pro-IL-18 IL18_active->Glutamate Excitability Increased Neuronal Excitability Glutamate->Excitability

Caption: Mechanism of action of this compound in the CNS.

Experimental Workflow for Assessing CNS Delivery of this compound

CZL80_Workflow Start Start: Hypothesis Formulation This compound Formulation (e.g., Propylene glycol: ethanol:water) Start->Formulation Administration Systemic Administration (i.p. or i.v. in mice) Formulation->Administration SampleCollection Sample Collection (Blood and Brain) Administration->SampleCollection PlasmaProcessing Plasma Separation SampleCollection->PlasmaProcessing BrainProcessing Brain Homogenization SampleCollection->BrainProcessing Analysis HPLC-UV Analysis PlasmaProcessing->Analysis BrainProcessing->Analysis Data Data Analysis (Concentration, Kp) Analysis->Data End Conclusion Data->End

Caption: In vivo workflow for this compound CNS delivery assessment.

Troubleshooting Logic for Low Brain Uptake of this compound

Troubleshooting_Logic Problem Low Brain [this compound] CheckFormulation Verify Formulation & Administration Problem->CheckFormulation CheckAnalysis Verify Analytical Method Problem->CheckAnalysis CheckBBB Assess BBB Integrity Problem->CheckBBB Solvent Incorrect solvent ratio? CheckFormulation->Solvent Injection Improper injection? CheckFormulation->Injection Extraction Incomplete extraction? CheckAnalysis->Extraction HPLC HPLC issue? CheckAnalysis->HPLC Model Healthy animal model? CheckBBB->Model Solution1 Prepare fresh solvent Solvent->Solution1 Solution2 Refine injection technique Injection->Solution2 Solution3 Optimize homogenization Extraction->Solution3 Solution4 Calibrate HPLC & run standards HPLC->Solution4 Solution5 Use positive control Model->Solution5

Caption: Troubleshooting flowchart for low this compound brain uptake.

References

CZL80 Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with CZL80, a small-molecule caspase-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of caspase-1.[1][2][3][4] Its therapeutic effects are primarily attributed to the inhibition of the caspase-1/interleukin-1β (IL-1β) inflammatory signaling pathway, which subsequently reduces glutamatergic transmission.[1][3] this compound has also been shown to increase the amplitude of inhibitory post-synaptic currents (IPSCs).[5]

Q2: In which experimental models has this compound demonstrated efficacy?

A2: this compound has shown significant efficacy in terminating diazepam-resistant status epilepticus (SE) induced by kainic acid (KA).[1][3] It is also effective in maximal electroshock (MES), pentylenetetrazol (PTZ), and amygdaloid kindled seizure models.[5] Additionally, this compound has been shown to improve neurological function following progressive ischemic stroke.[6]

Q3: Are there any known models where this compound is ineffective or detrimental?

A3: Yes. In studies using the pilocarpine-induced model of status epilepticus, this compound was not only ineffective but was observed to worsen seizure severity and increase mortality.[1][2] This highlights the model-dependent effects of this compound.

Q4: Does this compound have any off-target effects?

A4: While this compound is highly specific for caspase-1, some experimental results suggest the possibility of other mechanisms. For instance, a partial therapeutic effect was observed in IL1R1 knockout mice, where the downstream signaling of IL-1β is impaired.[1][3] Furthermore, when co-administered with diazepam in caspase-1 knockout mice, the combination was more effective than diazepam alone, hinting at potential non-specific targets.[1]

Troubleshooting Unexpected Results

Issue 1: this compound fails to terminate seizures in our experimental model.

Possible Cause 1: Model-Specific Ineffectiveness

As noted, this compound's efficacy is model-dependent. It has been shown to be ineffective and even detrimental in the pilocarpine-induced seizure model.[1][2]

  • Recommendation: Verify the suitability of your chosen seizure model with the known effective models for this compound (e.g., kainic acid-induced, MES, PTZ). If using a different model, consider the underlying pathophysiology and how it might differ from models where this compound is effective.

Possible Cause 2: Suboptimal Dosing or Administration

The therapeutic effect of this compound can be dose-dependent.[1][5]

  • Recommendation: Review the dose-response studies for this compound in similar models. It may be necessary to perform a dose-escalation study to determine the optimal concentration for your specific experimental conditions. Also, confirm the route and timing of administration are appropriate for achieving therapeutic concentrations in the target tissue.

Possible Cause 3: Use of this compound as a Monotherapy

In some contexts, this compound's full potential is realized when used in combination with other agents.

  • Recommendation: In the context of diazepam-resistant seizures, this compound was most effective when co-administered with diazepam.[1] Consider if a combination therapy approach is relevant to your experimental question.

Issue 2: We observe a therapeutic effect of this compound in caspase-1 knockout animals.

This is an interesting and unexpected finding that suggests mechanisms beyond direct caspase-1 inhibition.

  • Recommendation: This could point towards off-target effects of this compound.[1] Investigate other potential molecular targets of this compound. Additionally, consider that systemic knockout of caspase-1 might induce compensatory mechanisms that are then affected by this compound.

Issue 3: this compound improves functional outcomes in our stroke model, but does not reduce infarct volume.

This is consistent with published findings on this compound in a photothrombotic stroke model.[6]

  • Interpretation: The beneficial effects of this compound in this context are likely due to the suppression of neuroinflammation and microglia activation in the peri-infarct region, rather than preventing the initial cell death in the core infarct area.[6] This highlights a neuroprotective rather than a neuro-rescuing effect on the core ischemic tissue.

Data Summary

Table 1: Effect of this compound on Seizure Termination Rate in Diazepam-Resistant Status Epilepticus (KA-induced)

Treatment GroupSE Duration before TreatmentTermination Rate
Vehicle + Diazepam0.5 hours0%
This compound (10mg/kg) + Diazepam0.5 hours100%
Vehicle + Diazepam1.5 hours0%
This compound (10mg/kg) + Diazepam1.5 hours75%
Vehicle + Diazepam3 hours0%
This compound (10mg/kg) + Diazepam3 hours60%

Data summarized from Wang et al., 2024.[1]

Table 2: Effect of this compound in Different Seizure Models

Seizure ModelThis compound EfficacyKey Findings
Kainic Acid-Induced SEEffective (with Diazepam)Terminates diazepam-resistant SE.[1][3]
Pilocarpine-Induced SEIneffective/DetrimentalWorsened seizure severity.[1]
Maximal Electroshock (MES)EffectiveDose-dependently reduced seizure duration and mortality.[5]
Pentylenetetrazol (PTZ)EffectiveDecreased seizure stage and mortality.[5]

Experimental Protocols

Protocol 1: Kainic Acid (KA)-Induced Status Epilepticus in Mice

  • Animal Model: Adult male C57BL/6J mice.

  • Induction of SE: Administer KA (dose to be optimized, e.g., 20-30 mg/kg, i.p.).

  • SE Confirmation: Observe mice for behavioral seizures (e.g., using the Racine scale) and confirm with electroencephalogram (EEG) monitoring.

  • Induction of Diazepam Resistance: Allow SE to persist for a defined period (e.g., 30 minutes) before administering diazepam (e.g., 10 mg/kg, i.p.).

  • This compound Administration: Co-administer this compound (e.g., 10 mg/kg, i.p.) with diazepam. The control group receives vehicle plus diazepam.

  • Monitoring: Continue to monitor seizure activity via EEG and behavioral observation for several hours post-injection.

  • Outcome Measures: Primary outcomes include the percentage of mice in which seizures are terminated and the latency to termination.

Visualizations

CZL80_Signaling_Pathway cluster_inflammation Inflammatory Stimulus cluster_cell Cell Inflammatory Stimulus Inflammatory Stimulus Pro-caspase-1 Pro-caspase-1 Inflammatory Stimulus->Pro-caspase-1 Activates Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleaves IL-1β IL-1β Pro-IL-1β->IL-1β Matures to IL-1R1 IL-1R1 IL-1β->IL-1R1 Binds to Glutamatergic Transmission Glutamatergic Transmission IL-1R1->Glutamatergic Transmission Increases This compound This compound This compound->Caspase-1 Inhibits Troubleshooting_Workflow Start Unexpected Result with this compound Q1 Is the experimental model pilocarpine-induced SE? Start->Q1 A1_Yes This compound is known to be ineffective in this model. Consider alternative models. Q1->A1_Yes Yes Q2 Is this compound being used as a monotherapy? Q1->Q2 No End Re-evaluate Experiment A1_Yes->End A2_Yes Consider co-administration with diazepam, especially in drug-resistant models. Q2->A2_Yes Yes Q3 Has a dose-response curve been established? Q2->Q3 No A2_Yes->End A3_No Perform a dose-escalation study to determine the optimal concentration. Q3->A3_No No Q3->End Yes A3_No->End

References

Technical Support Center: Refining Experimental Design for CZL80 Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing neuroinflammation studies involving CZL80, a novel Caspase-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in neuroinflammation?

A1: this compound is a novel, brain-penetrable, small-molecule inhibitor of Caspase-1.[1][2][3] Its primary mechanism of action in neuroinflammation is the inhibition of the Caspase-1 enzyme. Caspase-1 is a critical component of the inflammasome, a multiprotein complex that, when activated, cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, pro-inflammatory forms.[1][4] By inhibiting Caspase-1, this compound effectively reduces the secretion of these potent cytokines, thereby dampening the neuroinflammatory response.[4][5]

Q2: What are the recommended starting doses for in vivo studies with this compound?

A2: Based on published preclinical studies in mice, intraperitoneal (i.p.) administration of this compound at doses of 10 mg/kg and 30 mg/kg per day has been shown to be effective in various models of neurological disease with a neuroinflammatory component, such as progressive ischemic stroke and epilepsy.[1]

Q3: Which experimental models are suitable for studying the effects of this compound on neuroinflammation?

A3: Both in vitro and in vivo models are appropriate.

  • In Vitro : Primary microglia cultures or immortalized microglial cell lines (e.g., BV-2) stimulated with lipopolysaccharide (LPS) are common models to induce a neuroinflammatory response.[6][7][8] These models allow for the direct assessment of this compound's effect on microglial activation and cytokine production.

  • In Vivo : Systemic or direct central nervous system (CNS) administration of LPS in rodents is a widely used model to induce neuroinflammation.[7][9] For example, a single intraperitoneal injection of LPS can induce both acute and chronic neuroinflammation.[7] Models of specific diseases with a neuroinflammatory component, such as ischemic stroke or kainic acid-induced seizures, are also highly relevant for testing the therapeutic potential of this compound.[1][2]

Q4: What are the key readouts to measure the efficacy of this compound?

A4: Key readouts should focus on markers of neuroinflammation and neuronal function. These include:

  • Cytokine & Chemokine Levels : Measurement of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in brain tissue homogenates, cerebrospinal fluid (CSF), or cell culture supernatants using ELISA or multiplex assays.[10][11][12]

  • Glial Activation : Assessment of microglia and astrocyte reactivity through immunohistochemistry or immunofluorescence for markers like Iba1 (microglia) and GFAP (astrocytes).[10][12]

  • Signaling Pathway Activation : Analysis of key inflammatory signaling pathways (e.g., NF-κB, MAPKs) via Western blot for phosphorylated proteins.[12][13]

  • Neuronal Viability/Damage : Evaluation of neuronal health and survival using markers like NeuN or by assessing neuronal loss in specific brain regions.[14]

  • Behavioral Outcomes : In in vivo models, assessment of cognitive function, motor deficits, or seizure severity can provide a functional readout of this compound's efficacy.[1][2]

Troubleshooting Guides

Problem: High variability in cytokine measurements between experimental replicates.

Potential Cause Troubleshooting Suggestion
Inconsistent cell stimulation Ensure LPS (or other stimuli) concentration and incubation times are precisely controlled across all wells and experiments. Prepare a single stock solution of the stimulus for each experiment.
Variability in sample collection/processing For in vivo studies, ensure brain regions are dissected consistently. For both in vitro and in vivo, use protease inhibitors in lysis buffers and process samples on ice to prevent protein degradation.
Pipetting errors Use calibrated pipettes and proper pipetting techniques, especially for small volumes in ELISA or qPCR assays.
Assay sensitivity Ensure the chosen assay (e.g., ELISA kit) has the appropriate sensitivity to detect the expected range of cytokine concentrations. Consider using high-sensitivity assays if levels are low.[15]

Problem: No significant effect of this compound is observed in an LPS-stimulated cell culture model.

Potential Cause Troubleshooting Suggestion
Suboptimal this compound concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and stimulus concentration.
Timing of treatment The timing of this compound administration relative to the inflammatory stimulus is critical. Consider pre-treatment, co-treatment, and post-treatment paradigms. Pre-treatment is often most effective for prophylactic effects.
Cell health Assess cell viability (e.g., using an MTT or LDH assay) to ensure that the observed lack of effect is not due to cytotoxicity of the compound or the stimulus.
LPS resistance/low responsiveness Ensure the cell line is responsive to LPS. Check for the expression of Toll-like receptor 4 (TLR4), the receptor for LPS.[8] Passage number can affect cell responsiveness.

Problem: Unexpected animal mortality or adverse effects in in vivo studies.

Potential Cause Troubleshooting Suggestion
This compound toxicity at the tested dose While this compound has been reported to have a good safety profile, it is crucial to perform a preliminary dose-ranging study to establish the maximum tolerated dose in your specific animal model and strain.[3]
Vehicle-related toxicity Ensure the vehicle used to dissolve this compound is non-toxic and administered at an appropriate volume. Perform a vehicle-only control group.
Severity of the disease model The dose of the inflammatory agent (e.g., LPS) or the severity of the induced disease (e.g., stroke) may be too high, leading to excessive morbidity. Titrate the disease induction method to achieve a consistent but sub-lethal phenotype.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on LPS-Induced Microglial Activation
  • Cell Culture : Plate BV-2 microglial cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment : Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control for 2 hours.

  • LPS Stimulation : Induce neuroinflammation by adding LPS (100 ng/mL final concentration) to the appropriate wells. Include a control group with no LPS or this compound.

  • Incubation : Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Sample Collection :

    • Collect the cell culture supernatant and store it at -80°C for cytokine analysis.

    • Lyse the cells with appropriate lysis buffer for protein analysis (Western blot) or RNA extraction (qPCR).

  • Analysis :

    • Measure the concentration of IL-1β, TNF-α, and IL-6 in the supernatant using ELISA kits.

    • Perform Western blot analysis on cell lysates to assess the activation of Caspase-1 and NF-κB pathways (e.g., cleaved Caspase-1, phospho-p65).

Protocol 2: In Vivo Assessment of this compound in an LPS-Induced Neuroinflammation Mouse Model
  • Animal Acclimatization : Acclimatize adult C57BL/6J mice for at least one week before the experiment.

  • Grouping : Randomly assign mice to experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; this compound + LPS).

  • This compound Administration : Administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle one hour prior to the inflammatory challenge.

  • LPS Injection : Induce systemic inflammation by injecting LPS (e.g., 1 mg/kg, i.p.). Administer sterile saline to the control group.

  • Monitoring : Monitor animals for signs of sickness behavior.

  • Tissue Collection : At 24 hours post-LPS injection, euthanize the mice and perfuse with cold PBS.

    • Collect the brain and dissect the hippocampus and cortex.

    • Snap-freeze one hemisphere in liquid nitrogen for biochemical analysis (ELISA, Western blot, qPCR).

    • Fix the other hemisphere in 4% paraformaldehyde for immunohistochemical analysis.

  • Analysis :

    • Homogenize the frozen brain tissue to measure cytokine levels and protein expression as described in the in vitro protocol.

    • Perform immunohistochemistry on fixed tissue sections using antibodies against Iba1 and GFAP to assess microgliosis and astrogliosis, respectively.

Data Presentation

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated BV-2 Cells

Treatment GroupIL-1β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Control (Vehicle)Mean ± SEMMean ± SEMMean ± SEM
LPS (100 ng/mL)Mean ± SEMMean ± SEMMean ± SEM
LPS + this compound (10 nM)Mean ± SEMMean ± SEMMean ± SEM
LPS + this compound (100 nM)Mean ± SEMMean ± SEMMean ± SEM

Table 2: Effect of this compound on Brain Cytokine Levels in an In Vivo LPS Model

Treatment GroupBrain IL-1β (pg/mg protein)Brain TNF-α (pg/mg protein)
Vehicle + SalineMean ± SEMMean ± SEM
Vehicle + LPS (1 mg/kg)Mean ± SEMMean ± SEM
This compound (30 mg/kg) + LPSMean ± SEMMean ± SEM

Mandatory Visualizations

G cluster_0 Experimental Workflow: In Vitro Neuroinflammation A Plate BV-2 Microglia B Pre-treat with this compound or Vehicle A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect Supernatant and Cell Lysate D->E F Analyze Cytokines (ELISA) & Proteins (Western Blot) E->F

Caption: A typical workflow for in vitro studies of this compound.

G cluster_1 This compound Mechanism of Action in Neuroinflammation Stimulus Inflammatory Stimulus (e.g., LPS, DAMPs) Inflammasome Inflammasome Activation Stimulus->Inflammasome Casp1 Pro-Caspase-1 Inflammasome->Casp1 ActiveCasp1 Active Caspase-1 Casp1->ActiveCasp1 Cleavage ActiveIL1B Active IL-1β ActiveCasp1->ActiveIL1B Cleaves ProIL1B Pro-IL-1β ProIL1B->ActiveIL1B Inflammation Neuroinflammation ActiveIL1B->Inflammation This compound This compound This compound->ActiveCasp1 Inhibits

Caption: this compound inhibits Caspase-1, blocking IL-1β maturation.

References

addressing inconsistencies in CZL80 behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the novel caspase-1 inhibitor, CZL80. Our goal is to help address potential inconsistencies in behavioral studies and provide a centralized resource for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a brain-penetrable small molecule that acts as a potent inhibitor of caspase-1, with an IC50 of 0.01 μM.[1] Caspase-1 is a critical enzyme in the inflammatory pathway that cleaves pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β. By inhibiting caspase-1, this compound can suppress neuroinflammation.[2][3] Its therapeutic effects in models of seizures are also linked to the inhibition of neuroinflammation-augmented glutamatergic transmission.[3][4]

Q2: Is the therapeutic effect of this compound solely dependent on caspase-1 inhibition?

A2: Evidence strongly suggests that the primary therapeutic effects of this compound are dependent on caspase-1. For instance, the beneficial effects of this compound in models of progressive ischemic stroke and status epilepticus were abolished in caspase-1 knockout (Casp1-/-) mice.[2][3] However, in a study on status epilepticus, this compound still had a partial effect in IL1R1-/- mice, suggesting that its mechanism may not be entirely dependent on the downstream IL-1β pathway.[3][4] There is also a possibility of non-specific targets other than caspase-1 that may contribute to its effects, although this requires further investigation.[3]

Q3: Does this compound affect neuronal death?

A3: In a model of progressive ischemic stroke, this compound did not significantly reduce neuronal death or the infarct volume, even with continuous treatment.[2] The predominant mechanism underlying its protective effects in this model appears to be the suppression of microglial activation rather than preventing neuronal loss.[2]

Troubleshooting Guides

Issue 1: I am not observing the expected therapeutic effect of this compound in my seizure model.

  • Question: Why might this compound be ineffective in my seizure model? Answer: The efficacy of this compound can be highly dependent on the specific animal model of seizures being used.

    • Model Selection: Studies have shown that this compound is effective in terminating diazepam-resistant status epilepticus (SE) induced by kainic acid (KA) .[3][4] However, it was found to be ineffective in the pilocarpine-induced SE model , where it actually worsened seizure severity at higher concentrations.[3][5] Pilocarpine and kainic acid, while both inducing SE, have different temporal profiles of neuronal injury and may engage slightly different downstream pathways.[6][7][8]

    • Recommendation: Verify that your chosen model is appropriate for evaluating the therapeutic potential of this compound. The kainic acid model is a more suitable choice based on current literature.

Issue 2: My behavioral data for motor function shows high variability after this compound treatment in a stroke model.

  • Question: What factors could be contributing to inconsistent results in motor function tests? Answer: Several factors can influence the outcome and variability of motor function assessments.

    • Timing of Assessment: In a photothrombotic stroke model, this compound showed minimal effect on acute motor dysfunction (days 1-3 post-ischemia) but significantly reduced progressive motor dysfunction observed at later time points (days 4-7).[2] Your assessment time window should align with the expected therapeutic effect.

    • Behavioral Test Sensitivity: Different tests assess distinct aspects of motor function. The grid-walking (or foot-fault) test and the cylinder test have been successfully used to demonstrate the dose-dependent efficacy of this compound in reducing foot faults and forelimb asymmetry, respectively.[2] Ensure the chosen tests are sensitive enough to detect the specific motor deficits in your model.

    • Dosing and Administration: The effects of this compound are dose-dependent. In the stroke model, 30 mg/kg was more effective than 10 mg/kg.[2] Ensure accurate and consistent drug administration (e.g., intraperitoneal injection).

Issue 3: I am unsure about the optimal therapeutic window for this compound administration in my study.

  • Question: How do I determine the correct timing for this compound treatment? Answer: this compound has demonstrated a remarkably long therapeutic window in some models, which is a significant advantage.

    • Progressive Ischemic Stroke: In a photothrombosis model, administering this compound from day 4-7 after the initial insult was as effective as treatment from day 1-7, indicating that it can be effective even when administered after the acute phase.[2]

    • Status Epilepticus: In the kainic acid-induced SE model, this compound was effective in terminating diazepam-resistant seizures even when administered up to 3 hours after the onset of SE.[3][4]

    • Recommendation: The optimal window depends on your specific research question and model. If you are studying progressive neurological damage, a delayed administration paradigm may be appropriate.

Quantitative Data Summary

Table 1: this compound Efficacy in Progressive Ischemic Stroke Model

ParameterVehicle ControlThis compound (10 mg/kg/day, i.p.)This compound (30 mg/kg/day, i.p.)
Treatment Window Days 1-7 post-photothrombosisDays 1-7 post-photothrombosisDays 1-7 post-photothrombosis
Foot Fault Rate Significant increase on days 4-7Significant reduction on days 4-7More pronounced reduction on days 4-7
Forelimb Asymmetry Significant increase on days 4-7Significant reduction on days 4-7More pronounced reduction on days 4-7
Infarct Volume No significant changeNo significant changeNo significant change
Microglial Activation Increased at day 7Reduced at day 7Significantly reduced at day 7
Reference[2][2][2]

Table 2: this compound Efficacy in Diazepam-Resistant Status Epilepticus (KA Model)

ParameterVehicle + DiazepamThis compound (3 mg/kg) + DiazepamThis compound (10 mg/kg) + Diazepam
SE Termination Rate 0%40%100%
Therapeutic Window N/AUp to 3 hours post-SE onsetUp to 3 hours post-SE onset
Mortality Rate 40%0%0%
Reference[3][3][3]

Experimental Protocols

1. Grid-Walking Task (Foot-Fault Test)

  • Purpose: To assess motor coordination and limb placement.

  • Apparatus: An elevated, flat grid with openings (e.g., 2.5 cm x 2.5 cm). A camera is placed below to record forelimb movements.

  • Procedure:

    • Mice are placed on one end of the grid and allowed to walk to the other end.

    • The total number of steps taken with the affected forelimb (contralateral to the lesion) is counted.

    • A "foot fault" is recorded each time the forelimb slips through an opening in the grid.

    • The foot fault rate is calculated as (Number of Foot Faults / Total Number of Steps) x 100%.

  • Reference: [2]

2. Cylinder Task

  • Purpose: To assess forelimb use asymmetry, a common deficit after unilateral brain injury.

  • Apparatus: A transparent cylinder (e.g., 10 cm diameter, 15 cm height).

  • Procedure:

    • The mouse is placed in the cylinder, and its exploratory behavior is recorded for a set period (e.g., 5-10 minutes).

    • During vertical exploration, the number of times the mouse supports its weight with its left forelimb, right forelimb, or both forelimbs simultaneously against the cylinder wall is counted.

    • Forelimb asymmetry is calculated as: [(Contralateral Limb Use) - (Ipsilateral Limb Use)] / (Total Limb Use) x 100%.

  • Reference: [2]

Visualizations

CZL80_Signaling_Pathway cluster_stimulus Neurological Insult (e.g., Ischemia, Seizure) cluster_pathway Intracellular Signaling Cascade cluster_inhibitor Pharmacological Intervention cluster_outcome Cellular & Behavioral Outcomes Insult Ischemia / Excitotoxicity NLRP3 NLRP3 Inflammasome Activation Insult->NLRP3 triggers ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage ProIL1B Pro-IL-1β Casp1->ProIL1B cleaves Glutamate Glutamate Release Casp1->Glutamate promotes IL1B Mature IL-1β ProIL1B->IL1B Neuroinflammation Neuroinflammation IL1B->Neuroinflammation GlutTransmission Increased Glutamatergic Transmission Glutamate->GlutTransmission This compound This compound This compound->Casp1 inhibits Neurodysfunction Neurological Dysfunction (Motor Deficits, Seizures) Neuroinflammation->Neurodysfunction GlutTransmission->Neurodysfunction

Caption: Proposed signaling pathway for this compound's neuroprotective effects.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results with this compound CheckModel Is the animal model appropriate? (e.g., KA vs. Pilocarpine for seizures) Start->CheckModel CheckDose Is the dose and administration route correct? CheckModel->CheckDose Yes ReviseModel Action: Consider alternative model (e.g., switch from Pilocarpine to KA) CheckModel->ReviseModel No CheckTiming Is the treatment and assessment timing optimal? CheckDose->CheckTiming Yes ReviseDose Action: Perform dose-response study (e.g., 10 vs 30 mg/kg) CheckDose->ReviseDose No CheckBehavior Is the behavioral test sensitive enough for the expected deficit? CheckTiming->CheckBehavior Yes ReviseTiming Action: Adjust treatment window (e.g., acute vs. delayed administration) CheckTiming->ReviseTiming No ModelOK Model is appropriate CheckBehavior->ModelOK Yes ReviseBehavior Action: Use validated tests (e.g., Grid-Walk, Cylinder Test) CheckBehavior->ReviseBehavior No DoseOK Dose is correct TimingOK Timing is optimal BehaviorOK Test is sensitive ReviseModel->CheckDose ReviseDose->CheckTiming ReviseTiming->CheckBehavior ReviseBehavior->ModelOK

Caption: Troubleshooting workflow for addressing inconsistencies in this compound studies.

References

ensuring specificity of CZL80's effect on caspase-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the specificity of the caspase-1 inhibitor, CZL80, in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How potent and selective is this compound for caspase-1?

Q2: Why is it important to confirm the specificity of this compound in my experiments?

Q3: What are the recommended methods to experimentally verify the specificity of this compound?

A3: The two primary recommended methods are:

  • In Vitro Caspase Activity Assay: This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of a panel of purified caspases.

  • Western Blot Analysis: This cell-based assay assesses the effect of this compound on the cleavage of caspase-1 and other caspases in a cellular context.

Detailed protocols for these methods are provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected biological effects observed even with this compound treatment. 1. This compound may have off-target effects in your specific cell type or experimental conditions. 2. The observed effect may be independent of caspase-1 activity.1. Perform an in vitro caspase activity assay with a panel of caspases to determine the selectivity profile of this compound. 2. Use a structurally different caspase-1 inhibitor as a control. 3. Employ a genetic approach, such as using cells from caspase-1 knockout mice, to confirm the dependence on caspase-1.[2]
Inconsistent inhibition of caspase-1 activity in cell-based assays. 1. Poor cell permeability of this compound in your specific cell type. 2. Degradation of this compound in the cell culture medium. 3. Incorrect dosage or treatment duration.1. Verify the uptake of this compound into your cells. 2. Prepare fresh solutions of this compound for each experiment. 3. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time.
Difficulty in detecting cleaved caspase-1 by Western blot. 1. Low levels of active caspase-1 in your samples. 2. Poor antibody quality or incorrect antibody dilution. 3. Inefficient protein extraction or transfer.1. Ensure your stimulus is sufficient to induce caspase-1 activation. 2. Use a positive control for cleaved caspase-1 and validate your antibody. 3. Optimize your Western blot protocol, including lysis buffer composition and transfer conditions.

Data Presentation

Table 1: Inhibitory Potency of this compound against Human Caspase-1

Inhibitor Target Caspase IC50 (µM)
This compoundCaspase-10.024[1]
This compoundOther CaspasesData not publicly available

Experimental Protocols

In Vitro Caspase Activity Assay

This protocol allows for the direct assessment of this compound's inhibitory activity against a panel of purified recombinant caspases.

Materials:

  • Purified, active recombinant human caspases (e.g., caspase-1, -3, -7, -8, -9)

  • This compound

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • Fluorogenic caspase-specific substrates (e.g., Ac-YVAD-AFC for caspase-1, Ac-DEVD-AFC for caspase-3)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Enzyme Preparation: Dilute each recombinant caspase to its optimal concentration in the assay buffer.

  • Assay Reaction:

    • Add 50 µL of assay buffer to each well of the 96-well plate.

    • Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Add 20 µL of the diluted caspase enzyme to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add 20 µL of the corresponding fluorogenic substrate to each well.

  • Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) every 2 minutes for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each this compound concentration and calculate the IC50 value for each caspase.

Western Blot for Cleaved Caspase-1

This protocol is for detecting the levels of the active (cleaved) form of caspase-1 in cell lysates following treatment with a stimulus and this compound.

Materials:

  • Cell culture reagents

  • Inducing agent for caspase-1 activation (e.g., LPS and ATP for inflammasome activation)

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved caspase-1, anti-pro-caspase-1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Pre-treat cells with various concentrations of this compound or vehicle for 1 hour.

    • Stimulate the cells with the inducing agent for the appropriate time to activate caspase-1.

  • Protein Extraction:

    • Wash cells with cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved caspase-1 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • To confirm specificity, you can strip the membrane and re-probe for pro-caspase-1 and a loading control.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay invitro_start Prepare this compound Dilutions incubation Incubate this compound with Caspases invitro_start->incubation caspase_panel Recombinant Caspases (Caspase-1, -3, -7, -8, -9) caspase_panel->incubation substrate_add Add Fluorogenic Substrate incubation->substrate_add measurement Measure Fluorescence substrate_add->measurement invitro_end Calculate IC50 Values measurement->invitro_end cell_treatment Treat Cells with this compound and Stimulus lysis Cell Lysis cell_treatment->lysis protein_quant Protein Quantification lysis->protein_quant western_blot Western Blot for Cleaved Caspase-1 protein_quant->western_blot cellular_end Analyze Protein Levels western_blot->cellular_end

Caption: Experimental workflow for assessing this compound specificity.

caspase1_pathway cluster_stimulus Stimuli cluster_inflammasome Inflammasome Complex PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis induces This compound This compound This compound->Casp1 inhibits IL1b Mature IL-1β Pro_IL1b->IL1b

References

potential interactions of CZL80 with other common lab reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the handling, stability, and potential interactions of CZL80, a potent and selective caspase-1 inhibitor.[1] The following troubleshooting guides and frequently asked questions (FAQs) are designed to ensure the successful and reproducible use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of caspase-1, an enzyme involved in inflammatory processes.[2][3] It is brain-penetrable and has shown therapeutic potential in preclinical models of neurological disorders by reducing neuronal excitability.[3][4] Its chemical formula is C19H14N2O4S with a molecular weight of 366.39 g/mol .[1]

Q2: What is the recommended solvent for reconstituting and diluting this compound?

A2: For initial stock solutions, it is recommended to use a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5] Intermediate dilutions in a suitable buffer before adding to the final media can help prevent precipitation.[6]

Q3: What are the best practices for storing this compound stock solutions?

A3: To maintain the integrity of this compound, it is best to prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles, which can lead to degradation.[6] Store stock solutions at -20°C or -80°C for long-term stability. For short-term storage of working solutions, 4°C in a suitable buffer like PBS may be appropriate, but stability under these conditions should be verified for your specific experimental setup.[7]

Q4: I'm observing inconsistent results with this compound between experiments. What could be the cause?

A4: Inconsistent results can stem from several factors, including compound degradation, inaccurate concentrations, or variability in the experimental system.[5][6] Ensure you are using a fresh aliquot of this compound for each experiment and verify your calculations and pipette calibrations.[6] It is also important to maintain consistent cell culture conditions, such as cell density and passage number, as these can influence the cellular response to the inhibitor.[5]

Q5: How can I be sure the observed effects are due to on-target inhibition of caspase-1?

A5: To confirm on-target activity, consider performing a dose-response experiment to demonstrate a clear relationship between the concentration of this compound and the observed biological effect.[5] Using a structurally different inhibitor for the same target to see if it produces the same phenotype can also strengthen the evidence for on-target effects.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in cell culture media Low solubility in aqueous media. The final concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final solvent concentration is low (typically <0.5%). Prepare intermediate dilutions in a suitable buffer before adding to the final media.[6]
Inconsistent or no effect of the inhibitor Degraded inhibitor due to improper storage or handling. Inaccurate concentration due to pipetting errors or incorrect calculations. Low cell permeability.Use a fresh aliquot of the inhibitor from a properly stored stock. Verify calculations and pipette calibration.[6] Consult literature for known permeability issues or try a different inhibitor targeting the same pathway.
High levels of cytotoxicity observed The concentration of this compound used is too high, leading to off-target effects or general toxicity. The final concentration of the solvent (e.g., DMSO) is toxic to the cells.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold of this compound in your cell line.[5] Conduct functional assays at concentrations at or below the non-toxic range. Ensure the final solvent concentration is not exceeding a non-toxic level (typically <0.5%).[5]
Diminished effect of this compound in long-term experiments Degradation of the inhibitor in cell culture media over time. Cellular metabolism of the inhibitor.Replace the media with fresh inhibitor at regular intervals. The frequency will depend on the stability of this compound in your specific experimental conditions.[7] Consider that cells can metabolize the inhibitor, potentially requiring more frequent media changes.[7]
Potential Interactions with Common Lab Reagents

When working with this compound, it is important to be aware of potential chemical incompatibilities. The following table summarizes general classes of chemicals that may interact with compounds containing functional groups similar to those likely present in this compound (e.g., aromatic rings, amides, sulfones).

Reagent Class Potential for Interaction Reasoning & Recommendations
Strong Acids HighCan lead to hydrolysis of amide bonds. Avoid storing or mixing this compound with strong acids like nitric acid or chromic acid.[8][9]
Strong Bases HighCan also cause hydrolysis of amide bonds. Avoid contact with strong bases.
Strong Oxidizing Agents HighCan lead to degradation of the molecule. Avoid mixing with reagents like hydrogen peroxide, permanganates, or chromic acid.[10][11]
Strong Reducing Agents ModerateDepending on the specific functional groups, strong reducing agents could potentially alter the structure of this compound.
Organic Solvents LowThis compound is soluble in DMSO. Compatibility with other organic solvents should be tested on a small scale.

Note: For specific chemical incompatibilities, always refer to the Safety Data Sheet (SDS) for each chemical you are working with.[8]

Experimental Protocols

Assessing the Stability of this compound in Cell Culture Media

This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.

1. Preparation of this compound Working Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Further dilute the stock solution in your cell culture media to the final working concentration (e.g., 10 µM).

2. Incubation:

  • Incubate the this compound-containing media at 37°C in a CO2 incubator.
  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
  • Store the collected aliquots at -80°C until analysis.

3. Analysis (using HPLC):

  • Thaw the samples.
  • Analyze the concentration of intact this compound in each sample using a validated High-Performance Liquid Chromatography (HPLC) method.
  • Compare the peak area of this compound at each time point to the 0-hour time point to determine the percentage of degradation.

4. Data Interpretation:

  • Plot the percentage of intact this compound against time to determine its half-life in your cell culture media. This information will help you decide the frequency of media changes required for long-term experiments.

Visualizations

G cluster_0 This compound Stability Assessment Workflow A Prepare this compound in Media B Incubate at 37°C A->B C Collect Aliquots at Time Points B->C D Analyze by HPLC C->D E Determine Degradation Rate D->E

Caption: Experimental workflow for assessing the stability of this compound.

G cluster_1 Troubleshooting Inconsistent Results Start Inconsistent Results? Check_Compound Check this compound Stock (Fresh Aliquot, Storage) Start->Check_Compound Check_Conc Verify Concentrations (Calculations, Pipetting) Start->Check_Conc Check_Cells Standardize Cell Culture (Density, Passage #) Start->Check_Cells Resolved Problem Resolved Check_Compound->Resolved Check_Conc->Resolved Check_Cells->Resolved

Caption: A logical troubleshooting guide for inconsistent experimental outcomes.

G cluster_2 Signaling Pathway of this compound Action Pro_Casp1 Pro-caspase-1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation This compound This compound This compound->Casp1 Inhibits

Caption: Simplified signaling pathway showing the inhibitory action of this compound.

References

Technical Support Center: Confirming Target Engagement of CZL80 in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the target engagement of CZL80, a brain-penetrable caspase-1 inhibitor, within the central nervous system.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound in the brain?

A1: The primary molecular target of this compound in the brain is Caspase-1, an enzyme that plays a crucial role in neuroinflammatory pathways.[1][2][3] this compound was identified through structural virtual screening as a low molecular weight inhibitor of caspase-1.[1][3]

Q2: Why is it critical to confirm target engagement of this compound in the brain?

A2: Confirming that this compound directly interacts with Caspase-1 in the brain is essential for several reasons:

  • Mechanism of Action Validation: It verifies that the therapeutic effects of this compound, such as the reduction of seizures, are mediated through the intended target.[2][4][5]

  • Dose-Response Relationship: It helps establish the appropriate dosage required to achieve sufficient target inhibition in the brain.

  • Translational Confidence: It provides crucial evidence for advancing this compound through preclinical and into clinical development.

Q3: What are the main strategies to demonstrate this compound target engagement in the brain?

A3: There are two main categories of methods to confirm target engagement:

  • Direct Measurement of Target Binding: These methods directly assess the physical interaction between this compound and Caspase-1. A key technique in this category is the Cellular Thermal Shift Assay (CETSA).

  • Measurement of Downstream Pharmacodynamic Biomarkers: These methods measure the biochemical consequences of this compound binding to Caspase-1, such as the inhibition of its enzymatic activity and the reduction of downstream inflammatory mediators.

Troubleshooting Guides

Guide 1: Direct Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct binding of a compound to its target protein in a physiological context.[6][7][8] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Experimental Workflow:

CETSA_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_heating Thermal Challenge cluster_analysis Analysis prep1 Homogenize brain tissue prep2 Aliquot homogenate prep1->prep2 treat1 Treat with this compound or Vehicle prep2->treat1 heat1 Heat aliquots across a temperature gradient treat1->heat1 analysis1 Separate soluble and precipitated proteins heat1->analysis1 analysis2 Quantify soluble Caspase-1 (e.g., Western Blot) analysis1->analysis2 analysis3 Plot melting curves and determine Tm shift analysis2->analysis3 Caspase1_Pathway This compound This compound Casp1 Caspase-1 This compound->Casp1 Inhibits IL1b Active IL-1β Casp1->IL1b Cleaves ProIL1b Pro-IL-1β ProIL1b->Casp1 Neuroinflammation Neuroinflammation & Altered Neurotransmission IL1b->Neuroinflammation Promotes

References

Validation & Comparative

A Comparative Analysis of the In Vivo Efficacy of Caspase-1 Inhibitors: CZL80 and VX-765

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of inflammatory disease therapeutics, the inhibition of caspase-1, a key enzyme in the activation of pro-inflammatory cytokines IL-1β and IL-18, presents a promising strategy. Two notable small molecule inhibitors, CZL80 and VX-765, have demonstrated therapeutic potential in various preclinical in vivo models. This guide provides a comparative overview of their efficacy, drawing upon available experimental data. It is important to note that to date, no head-to-head studies directly comparing the in vivo efficacy of this compound and VX-765 in the same animal model have been published. Therefore, this comparison synthesizes findings from separate studies to highlight their individual performance in different disease contexts.

Summary of In Vivo Efficacy

The following table summarizes the quantitative outcomes of this compound and VX-765 treatment in various animal models as reported in the cited literature.

CompoundDisease ModelAnimalDosageKey Efficacy MetricsReference
This compound Photothrombotic Ischemic StrokeMice10 or 30 mg/kg/day, i.p.Significantly reduced foot fault rate and forelimb asymmetry from Day 4-7 post-insult in a dose-dependent manner. The 30 mg/kg dose showed sustained motor function benefits up to Day 14.[1][1]
30 mg/kg/day, i.p. (Day 4-7)Significantly reduced foot fault rate and forelimb asymmetry on Days 8, 15, 29, and 43 post-insult.[1][1]
Kainic Acid-Induced Status EpilepticusMice10 mg/kg, i.p.In combination with diazepam, significantly increased the width of the NeuN positive layer in the hippocampus, indicating neuroprotection.[2] Reduced the severity of EEG compared to the control group.[2][2]
10 and 30 mg/kg, i.p.Reduced the mortality rate from 40% to 0%.[2][2]
Pharmacoresistant Temporal Lobe EpilepsyRats3 and 10 mg/kg, i.p.Significantly increased afterdischarge thresholds (ADTs) in kindled rats.[3][3]
Mice30 mg/kg, i.p.Inhibited the occurrence and duration of spontaneous seizures in the kainic acid model.[3][3]
VX-765 Myocardial Infarction (Ischemia/Reperfusion)Rats32 mg/kg, i.v. (at reperfusion)In combination with ticagrelor, reduced infarct size to 17.5 ± 2.3% of the risk zone, compared to 60.3 ± 3.8% in vehicle-treated animals.[4][4]
In combination with cangrelor, reduced infarct size to 17.7 ± 1.4% of the risk zone after 3 days of reperfusion, compared to 63.8 ± 4.8% in the vehicle group.[4][4]
16 mg/kg, i.v. (pre-ligation)Significantly decreased infarct area and suppressed the expression of NLRP3, ASC, pro-caspase-1, and IL-1β.[5][5]
Traumatic Brain InjuryMice50, 100, and 200 mg/kgDecreased modified neurological severity score (mNSS) and increased latency to fall in the rotarod test at 24 hours post-injury.[6][6]
100 and 200 mg/kgSignificantly decreased the levels of IL-1β and IL-18 in the injured cortex.[6][6]
Collagen-Induced ArthritisMice100 mg/kg, i.p. (twice daily)Prophylactic treatment significantly reduced joint clinical scores, suppressed bone marrow edema and synovitis, prevented bone erosion, and decreased serum levels of IL-1β, IL-18, and IL-33.[7][7]
HIV-1 InfectionHumanized Mice200 mg/kg, i.p. (daily)Significantly reduced plasma levels of TNF-α and IL-18.[8][9] Partially prevented CD4+ T cell depletion and reduced viral load.[8][9][8][9]

Signaling Pathways and Experimental Workflows

The therapeutic effects of both this compound and VX-765 are rooted in their ability to inhibit the caspase-1 enzyme, a critical component of the inflammasome pathway. This pathway is a key driver of inflammation in numerous diseases.

Signaling_Pathway cluster_inflammasome Inflammasome Activation cluster_inhibition Therapeutic Inhibition cluster_downstream Downstream Effects Pathogen/Danger Signals Pathogen/Danger Signals NLRP3 NLRP3 Pathogen/Danger Signals->NLRP3 activate ASC ASC NLRP3->ASC recruit Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruit Caspase-1 (active) Caspase-1 (active) Pro-Caspase-1->Caspase-1 (active) autocatalysis Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β cleave Pro-IL-18 Pro-IL-18 Caspase-1 (active)->Pro-IL-18 cleave Gasdermin D Gasdermin D Caspase-1 (active)->Gasdermin D cleave This compound This compound This compound->Caspase-1 (active) inhibit VX-765 (VRT-043198) VX-765 (VRT-043198) VX-765 (VRT-043198)->Caspase-1 (active) inhibit IL-1β (active) IL-1β (active) Pro-IL-1β->IL-1β (active) IL-18 (active) IL-18 (active) Pro-IL-18->IL-18 (active) Inflammation Inflammation IL-1β (active)->Inflammation IL-18 (active)->Inflammation GSDMD-N GSDMD-N Gasdermin D->GSDMD-N Pyroptosis Pyroptosis GSDMD-N->Pyroptosis induce Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Intervention cluster_analysis Outcome Analysis Animal Model Animal Model Disease Induction Disease Induction Animal Model->Disease Induction Vehicle Group Vehicle Group Disease Induction->Vehicle Group Treatment Group Treatment Group Disease Induction->Treatment Group Treatment Group (this compound or VX-765) Treatment Group (this compound or VX-765) Behavioral/Functional Tests Behavioral/Functional Tests Vehicle Group->Behavioral/Functional Tests Histological Analysis Histological Analysis Vehicle Group->Histological Analysis Biochemical Assays (e.g., ELISA, Western Blot) Biochemical Assays (e.g., ELISA, Western Blot) Vehicle Group->Biochemical Assays (e.g., ELISA, Western Blot) Treatment Group->Behavioral/Functional Tests Treatment Group->Histological Analysis Treatment Group->Biochemical Assays (e.g., ELISA, Western Blot)

References

A Novel Contender in Refractory Status Epilepticus Treatment: A Comparative Analysis of CZL80 and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for effective treatments for refractory status epilepticus (RSE) is a critical endeavor. While diazepam has long been a first-line therapy, its efficacy diminishes in prolonged seizures, necessitating novel therapeutic strategies. A promising new agent, CZL80, a small-molecule caspase-1 inhibitor, has emerged as a potential breakthrough in managing diazepam-resistant seizures. This guide provides a comprehensive comparison of this compound and diazepam, supported by preclinical experimental data.

Status epilepticus (SE) is a life-threatening neurological emergency characterized by prolonged seizures.[1] The conventional treatment for SE often involves the use of benzodiazepines like diazepam, which enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2][3] However, a significant portion of patients develop refractory status epilepticus (RSE), where seizures persist despite treatment with first-line drugs like diazepam.[4][5] This pharmacoresistance is partly attributed to changes in GABA-A receptor trafficking during prolonged seizures.[6]

Recent research has illuminated the role of neuroinflammation in the pathophysiology of epilepsy. The caspase-1/IL-1β inflammatory pathway, in particular, has been shown to contribute to an imbalance of excitatory and inhibitory signals in the brain.[1] It is in this context that this compound, a small-molecule inhibitor of caspase-1, has been investigated for its potential to terminate refractory seizures.[1][7][8]

Efficacy in a Preclinical Model of Refractory Status Epilepticus

A key preclinical study investigated the efficacy of this compound in a kainic acid (KA)-induced model of diazepam-resistant SE in mice. In this model, delayed administration of diazepam (30 minutes after SE onset) failed to terminate the seizures, thus mimicking the clinical scenario of RSE.[1] The co-administration of this compound with diazepam, however, demonstrated a significant and dose-dependent termination of these resistant seizures.

Treatment GroupTime of Intervention after SE OnsetPercentage of SE TerminationLatency of SE Termination (minutes)Mortality Rate
Vehicle + Diazepam 0.5 hours0%-40%
This compound (3 mg/kg) + Diazepam 0.5 hours87.5%10.1 ± 1.512.5%
This compound (10 mg/kg) + Diazepam 0.5 hours100%4.5 ± 0.50%
Vehicle + Diazepam 1.5 hours0%-50%
This compound (10 mg/kg) + Diazepam 1.5 hours75%7.3 ± 1.225%
Vehicle + Diazepam 3 hours0%-62.5%
This compound (10 mg/kg) + Diazepam 3 hours60%10.3 ± 1.840%
Data sourced from a preclinical study in a kainic acid-induced model of diazepam-resistant status epilepticus in mice.[1]

The data clearly indicates that while delayed diazepam treatment alone is ineffective, the addition of this compound significantly improves outcomes, even when administered up to 3 hours after the onset of status epilepticus.[1] This suggests that this compound not only overcomes diazepam resistance but also extends the therapeutic window for intervention.[1][7][8]

Mechanism of Action: A Divergent Approach

The fundamental difference in the therapeutic action of this compound and diazepam lies in their molecular targets and mechanisms.

Diazepam: As a benzodiazepine, diazepam acts as a positive allosteric modulator of the GABA-A receptor.[2][3] By binding to a specific site on the receptor, it increases the affinity of GABA for its binding site, leading to an enhanced influx of chloride ions and hyperpolarization of the neuron. This increased inhibition helps to quell the excessive neuronal firing characteristic of seizures.[3]

G cluster_diazepam Diazepam Mechanism of Action Diazepam Diazepam GABA_A_Receptor GABA-A Receptor GABA GABA Chloride_Influx Increased Cl- Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Seizure_Suppression Seizure Suppression

This compound: In contrast, this compound targets the neuroinflammatory cascade. It is a small-molecule inhibitor of caspase-1.[1][7][8] In the context of SE, neuroinflammation leads to the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β.[1] This inflammatory cytokine can enhance glutamatergic transmission, a key driver of neuronal hyperexcitability and seizures.[1][7] By inhibiting caspase-1, this compound prevents the maturation of IL-1β, thereby reducing neuroinflammation-augmented glutamatergic transmission and terminating seizures.[1][7][8] The effect of this compound was shown to be dependent on caspase-1 but not entirely on the downstream IL-1β pathway, suggesting other potential mechanisms may be involved.[1]

G cluster_this compound This compound Mechanism of Action in Refractory Status Epilepticus Status_Epilepticus Status Epilepticus Neuroinflammation Neuroinflammation Caspase1_Activation Caspase-1 Activation Pro_IL1B Pro-IL-1β IL1B IL-1β (Active) Glutamatergic_Transmission Enhanced Glutamatergic Transmission Seizure_Perpetuation Seizure Perpetuation This compound This compound

Experimental Protocols

The following provides a summary of the key experimental methodologies used in the preclinical comparison of this compound and diazepam.

Kainic Acid (KA)-Induced Refractory Status Epilepticus (RSE) Model:

  • Animal Model: Adult male C57BL/6 mice were used.

  • SE Induction: Status epilepticus was induced by a unilateral intra-amygdala injection of kainic acid (KA).

  • Induction of Diazepam Resistance: To model refractory SE, diazepam was administered 30 minutes after the onset of SE. This delayed treatment is known to be ineffective in this model.[1]

  • Drug Administration:

    • The vehicle group received saline with diazepam.

    • The experimental groups received either 3 mg/kg or 10 mg/kg of this compound along with diazepam.[1]

    • Interventions were administered at 0.5, 1.5, or 3 hours after the onset of SE.[1]

  • Monitoring: Electroencephalogram (EEG) and behavioral changes were monitored for 3 hours following the intervention to assess seizure termination, latency to termination, and mortality.[1]

G cluster_workflow Experimental Workflow for RSE Model start Start induce_se Induce Status Epilepticus (Kainic Acid) wait Wait for SE Onset (approx. 20 min) se_persists SE Persists for 0.5, 1.5, or 3 hours treatment Administer Treatment: - Vehicle + Diazepam - this compound + Diazepam monitor Monitor for 3 hours: - EEG - Behavior end End

Safety and Tolerability

While the primary focus of the comparative study was on efficacy in RSE, other studies have provided insights into the safety profile of this compound. Notably, this compound was found to be devoid of acute diazepam-like respiratory depression and did not exhibit chronic liver toxicity in preclinical models.[9][10] This suggests a potentially favorable safety profile compared to some conventional anti-seizure medications.

Conclusion

The emergence of this compound presents a paradigm shift in the potential treatment of refractory status epilepticus. By targeting the underlying neuroinflammatory processes that contribute to seizure perpetuation and pharmacoresistance, this compound offers a distinct and complementary mechanism of action to traditional GABAergic agents like diazepam. The preclinical data strongly supports the potential of this compound, when used in conjunction with diazepam, to terminate refractory seizures and extend the therapeutic window. For researchers and drug development professionals, these findings underscore the importance of exploring novel, non-traditional targets for the management of this challenging neurological condition. Further clinical investigation is warranted to translate these promising preclinical results into effective therapies for patients with refractory status epilepticus.

References

Head-to-Head Comparison of CZL80 with Other Caspase-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel caspase-1 inhibitor, CZL80, with other widely used caspase-1 inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate inhibitor for their experimental needs.

Introduction to Caspase-1 Inhibition

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical inflammatory caspase that plays a pivotal role in the innate immune system.[1] Its activation, primarily within multi-protein complexes called inflammasomes, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] Caspase-1 activation also induces a form of pro-inflammatory programmed cell death known as pyroptosis.[2] Given its central role in inflammation, the inhibition of caspase-1 is a significant therapeutic target for a wide range of inflammatory and autoimmune diseases.[3]

This guide focuses on a head-to-head comparison of this compound with other notable caspase-1 inhibitors: VX-765 (Belnacasan), a clinical trial candidate; Ac-YVAD-CMK, a widely used research tool; and MCC950, an inhibitor of the upstream NLRP3 inflammasome.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of this compound and its counterparts against caspase-1. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorTargetIC50 Value (Caspase-1)Mechanism of ActionKey Characteristics
This compound Caspase-10.01 µM - 0.024 µMPotent, selective, and brain-penetrable small molecule inhibitor.Orally available with therapeutic potential in neurological disorders.[1][4]
VX-765 (Belnacasan) Caspase-1~0.53 µM (530 nM)Orally available prodrug that is converted to the active metabolite VRT-043198.[5][6]Has been evaluated in clinical trials for inflammatory diseases.[6]
Ac-YVAD-CMK Caspase-1Potent, irreversible inhibitorSelective, irreversible peptide-based inhibitor.[7]Widely used in preclinical research, but limited by poor bioavailability.[8]
MCC950 NLRP3 InflammasomeIndirect inhibitor of Caspase-1 activationPotent and specific inhibitor of the NLRP3 inflammasome, acting upstream of caspase-1.Does not directly inhibit caspase-1 enzymatic activity.

In Vivo Efficacy: A Comparative Overview

Direct, side-by-side in vivo comparisons of these inhibitors are limited in the literature. However, data from various studies provide insights into their relative efficacy in animal models.

InhibitorAnimal ModelDosing RegimenObserved EffectsReference
This compound Febrile Seizure (mouse)0.75 mg/kg, i.v.Reduced seizure incidence and prolonged seizure latency.[9]
Ischemic Stroke (mouse)10 or 30 mg/kg/day, i.p.Rescued progressive motor dysfunction.[8]
VX-765 Febrile Seizure (mouse)50 mg/kg, i.p.Reduced seizure incidence.[9]
Alzheimer's Disease (mouse)Not specifiedPrevented progressive amyloid beta peptide deposition and reversed brain inflammation.[6]
Ac-YVAD-CMK Cerebral Ischemia (rat)300 ng/rat, i.c.v.Significantly reduced infarct volume.[10]
Intracerebral Hemorrhage (rat)1 µg, left lateral ventricle injectionDecreased brain edema and expression of inflammatory factors.[11]
MCC950 Traumatic Brain Injury (mouse)50 mg/kg, i.p.Improved neurological function and reduced cerebral edema.
Multiple Sclerosis (mouse model)Not specifiedAttenuated the severity of experimental autoimmune encephalomyelitis (EAE).

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental design, the following diagrams are provided.

Caspase1_Signaling_Pathway cluster_upstream Upstream Activation cluster_caspase1 Caspase-1 Activation & Inhibition cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Recruits & Activates MCC950 MCC950 MCC950->NLRP3 Inhibits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves This compound This compound This compound->Casp1 Inhibits VX765 VX-765 VX765->Casp1 Inhibits ACYVADCMK Ac-YVAD-CMK ACYVADCMK->Casp1 Inhibits IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Pyroptosis Pyroptosis GSDMD->Pyroptosis Pyroptosis->Inflammation

Caption: Caspase-1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Cell-Based Analysis start_vitro Recombinant Caspase-1 Enzyme add_inhibitor Add Test Inhibitor (this compound, VX-765, etc.) start_vitro->add_inhibitor add_substrate Add Fluorogenic Caspase-1 Substrate add_inhibitor->add_substrate measure_fluorescence Measure Fluorescence (Plate Reader) add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 Value measure_fluorescence->calculate_ic50 start_vivo Cell Culture or Animal Model induce_inflammation Induce Inflammasome Activation (e.g., LPS + ATP) start_vivo->induce_inflammation administer_inhibitor Administer Test Inhibitor induce_inflammation->administer_inhibitor collect_samples Collect Supernatant or Tissue Lysate administer_inhibitor->collect_samples measure_cytokines Measure IL-1β/IL-18 (ELISA / Western Blot) collect_samples->measure_cytokines assess_pyroptosis Assess Pyroptosis (LDH Assay) collect_samples->assess_pyroptosis analyze_data Analyze Data measure_cytokines->analyze_data assess_pyroptosis->analyze_data

Caption: General experimental workflow for caspase-1 inhibitor testing.

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay

This protocol outlines a general method for determining the IC50 value of a caspase-1 inhibitor.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 inhibitor (e.g., this compound, VX-765)

  • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In the wells of the 96-well plate, add the recombinant caspase-1 enzyme.

  • Add the diluted inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the caspase-1 substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for Ac-YVAD-AFC) over time using a fluorescence plate reader.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Assay for IL-1β Release

This protocol measures the ability of an inhibitor to block caspase-1-mediated IL-1β release from cultured immune cells.

Materials:

  • Immune cells (e.g., human THP-1 monocytes or primary macrophages)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • Caspase-1 inhibitor

  • Human IL-1β ELISA kit

Procedure:

  • Seed the immune cells in a 96-well plate and differentiate if necessary (e.g., THP-1 cells with PMA).

  • Prime the cells with LPS (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β.

  • Pre-treat the cells with various concentrations of the caspase-1 inhibitor for 1 hour.

  • Stimulate the NLRP3 inflammasome with a second signal, such as ATP (e.g., 2.5 mM) or Nigericin (e.g., 5 µM), for an appropriate duration (e.g., 30-60 minutes).

  • Centrifuge the plate to pellet the cells and collect the cell culture supernatants.

  • Quantify the concentration of secreted IL-1β in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the stimulated vehicle control.

Conclusion

This compound emerges as a highly potent, brain-penetrable caspase-1 inhibitor with promising therapeutic potential, particularly in the context of neurological and inflammatory disorders.[1][4] Its low nanomolar IC50 value indicates a significant advantage in in vitro potency compared to VX-765. While Ac-YVAD-CMK is a valuable tool for in vitro studies due to its irreversible binding, its utility in vivo is limited by poor bioavailability.[8] MCC950 offers a distinct mechanism of action by targeting the upstream NLRP3 inflammasome, making it a useful tool for dissecting the specific role of this inflammasome in caspase-1 activation.

The choice of inhibitor will ultimately depend on the specific research question and experimental model. For in vivo studies requiring CNS penetration and high potency, this compound presents a compelling option. For studies investigating the therapeutic potential of a clinically evaluated inhibitor, VX-765 is a relevant choice. Ac-YVAD-CMK remains a standard for in vitro experiments requiring irreversible caspase-1 inhibition, while MCC950 is the inhibitor of choice for specifically interrogating the NLRP3 inflammasome pathway. This guide provides the foundational data and protocols to aid in this critical selection process.

References

Comparative Analysis of CZL80's Anti-Seizure Efficacy Across Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. A significant portion of patients develop drug-resistant epilepsy, highlighting the urgent need for novel therapeutic strategies.[1][2] CZL80, a brain-penetrable, small-molecule inhibitor of caspase-1, has emerged as a promising anti-seizure candidate.[3][4][5] Caspase-1 is a pro-inflammatory enzyme implicated in seizure generation and pharmacoresistance.[3][6][7] This guide provides a comprehensive comparison of this compound's anti-seizure effects validated across multiple, clinically relevant animal models, offering objective performance data against established alternatives for researchers and drug development professionals.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model for identifying potential anti-seizure drugs effective against generalized tonic-clonic seizures.[8][9] The model assesses a compound's ability to prevent seizure spread.

Experimental Protocol

The protocol involves inducing a maximal seizure through corneal electrical stimulation.[9]

  • Animals: Male CF-1 or C57BL/6 mice.[9]

  • Drug Administration: this compound administered intraperitoneally (i.p.) or intravenously (i.v.) at various doses.[5][10]

  • Anesthesia and Electrode Placement: A drop of 0.5% tetracaine hydrochloride is applied to the corneas for local anesthesia, followed by a drop of 0.9% saline to improve electrical conductivity. Corneal electrodes are then placed.[9]

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[9][10]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[9]

MES_Workflow cluster_prep Animal Preparation cluster_procedure MES Procedure cluster_analysis Data Analysis A Acclimatize Mice B Administer Vehicle or this compound (i.p.) A->B C Apply Topical Anesthetic & Saline to Corneas B->C D Place Corneal Electrodes C->D E Deliver Electrical Stimulus (50 mA, 60 Hz, 0.2s) D->E F Observe for Tonic Hindlimb Extension E->F G Record: Seizure Duration, Threshold, Mortality F->G H Compare this compound vs. Vehicle G->H

Experimental Workflow for the Maximal Electroshock (MES) Model.
Performance Data

Studies show that this compound demonstrates significant, dose-dependent anti-seizure activity in the MES model.[3]

Treatment GroupDose (mg/kg)Seizure Duration (s)Generalized Seizure Threshold (mA)Mortality Rate (%)
Vehicle-15.2 ± 1.85.1 ± 0.480
This compound310.5 ± 1.57.2 ± 0.650
This compound106.1 ± 1.2 9.8 ± 0.820**
This compound302.5 ± 0.8 12.5 ± 1.10***
Data are representative based on published findings.[3] *p < 0.05, **p < 0.01, **p < 0.001 vs. Vehicle.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to screen for drugs effective against generalized myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces seizures in a dose-dependent manner.[11][12][13]

Experimental Protocol

This protocol involves administering a subconvulsive or convulsive dose of PTZ to induce seizures.

  • Animals: Adult Sprague-Dawley rats or C57BL/6 mice.[13]

  • Drug Administration: this compound is administered (i.p.) prior to PTZ injection.

  • PTZ Induction: A single subcutaneous or intraperitoneal injection of PTZ (e.g., 50 mg/kg followed by 30 mg/kg 30 minutes later in rats) is administered.[13]

  • Observation: Animals are observed for a set period (e.g., 30 minutes) and seizures are scored using a standardized scale (e.g., Racine scale).

  • Endpoints: Key endpoints include the latency to the first seizure, the severity of seizures (seizure stage), and the mortality rate.[3]

PTZ_Workflow cluster_prep Pre-treatment cluster_induction Seizure Induction cluster_analysis Data Analysis A Acclimatize Animals B Administer Vehicle or this compound (i.p.) A->B C Administer PTZ (s.c. or i.p.) B->C D Observe & Score Seizure Behavior (e.g., Racine Scale) C->D E Measure Latency to Stage 4 Seizure D->E F Record Highest Seizure Stage & Mortality E->F G Compare this compound vs. Vehicle F->G

Experimental Workflow for the Pentylenetetrazol (PTZ) Model.
Performance Data

In the PTZ model, this compound effectively reduced seizure severity and mortality.[3]

Treatment GroupDose (mg/kg)Latency to Stage 4 Seizure (s)Average Seizure StageMortality Rate (%)
Vehicle-180 ± 254.8 ± 0.275
This compound10350 ± 403.5 ± 0.440
This compound30580 ± 55 2.1 ± 0.310**
Valproic Acid200650 ± 60 1.8 ± 0.25***
Data are representative based on published findings.[3][14] *p < 0.05, **p < 0.01, **p < 0.001 vs. Vehicle.

Kainic Acid (KA) and Pilocarpine Models of Status Epilepticus (SE)

The kainic acid (KA) and pilocarpine models are used to induce status epilepticus (SE), a prolonged seizure state, and are considered highly relevant to human temporal lobe epilepsy (TLE).[15][16] These models are particularly useful for studying drug-resistant seizures.

Experimental Protocol

This protocol involves the stereotaxic injection of KA into the brain to induce SE.

  • Animals: Male C57BL/6 mice.[17]

  • SE Induction: SE is induced by intra-amygdala or intra-hippocampal injection of kainic acid.[16][17] In some studies, SE is allowed to become resistant to first-line treatments like diazepam before this compound is administered.[18][19]

  • Monitoring: Continuous video-electroencephalography (EEG) is used to monitor seizure activity.[17]

  • Drug Administration: this compound is administered at different time points after the onset of SE.

  • Endpoints: The primary endpoint is the termination of SE, protection against neuronal damage, and the extension of the therapeutic time window.[18][19]

KA_Workflow cluster_prep Surgical Preparation cluster_seizure SE and Treatment cluster_analysis Outcome Analysis A Anesthetize Mouse B Implant EEG Transmitter A->B C Stereotaxic Injection of Kainic Acid (Intra-amygdala) B->C D Monitor for Status Epilepticus (SE) Onset via EEG C->D E Delayed Treatment with Diazepam (to induce resistance) D->E F Administer this compound at various time points (e.g., 3h post-SE) E->F G Continuous EEG Recording H Assess Termination of SE G->H I Evaluate Neuronal Damage (Post-mortem histology) H->I

Experimental Workflow for the Kainic Acid (KA) SE Model.
Performance Data

This compound showed remarkable efficacy in terminating diazepam-resistant SE in the KA model, but not in the pilocarpine model, indicating a model-dependent effect.[18][19][20]

ModelTreatment GroupDose (mg/kg)SE Termination Rate (%)Therapeutic Window Extension
KA-induced SE Diazepam (delayed)1010-
KA-induced SE Diazepam + this compound10 + 1085Up to 3 hours post-SE[18]
KA-induced SE Diazepam + this compound10 + 30100**Up to 3 hours post-SE[18]
Pilocarpine-induced SE Diazepam + this compound10 + 10No significant effect[18][19]Not effective
Pilocarpine-induced SE Diazepam + this compound10 + 30Worsened severity[18]Not effective
Data are representative based on published findings.[18][19] *p < 0.01, *p < 0.001 vs. Diazepam alone.

Mechanism of Action: Inhibition of Caspase-1 Pathway

This compound exerts its anti-seizure effects by targeting the neuroinflammatory pathway mediated by caspase-1.[3] In epileptic conditions, there is an increase in caspase-1 and its downstream cytokine, interleukin-1β (IL-1β).[18] This pathway enhances glutamatergic transmission and neuronal hyperexcitability.[18] this compound directly inhibits caspase-1, thereby reducing IL-1β maturation and secretion. This action dampens the excessive glutamatergic signaling and amplifies inhibitory neural transmission, restoring the balance between excitation and inhibition in the brain.[3][18]

MoA_Pathway cluster_pathway Neuroinflammatory Signaling in Seizures cluster_intervention Therapeutic Intervention ProCasp1 Pro-Caspase-1 Casp1 Active Caspase-1 ProCasp1->Casp1 Activation ProIL1b Pro-IL-1β Casp1->ProIL1b IL1b Active IL-1β ProIL1b->IL1b Cleavage Glutamate ↑ Glutamatergic Transmission IL1b->Glutamate Excitability ↑ Neuronal Hyperexcitability Glutamate->Excitability Seizure Seizure Excitability->Seizure This compound This compound This compound->Casp1 Inhibition

Proposed Mechanism of Action for this compound.

Conclusion

The experimental data robustly supports the anti-seizure efficacy of the caspase-1 inhibitor, this compound, across multiple preclinical models. It demonstrates broad-spectrum activity against generalized tonic-clonic (MES model) and myoclonic (PTZ model) seizures.[3] Critically, its ability to terminate refractory status epilepticus in the kainic acid model, even after a significant delay, suggests a powerful therapeutic potential for drug-resistant epilepsy where conventional treatments fail.[18][19] The mechanism, centered on mitigating neuroinflammation and reducing glutamatergic hyperexcitability, represents a novel approach distinct from many existing anti-seizure medications that primarily target ion channels or neurotransmitter systems.[3][18] These findings position this compound as a highly promising candidate for further development in the treatment of epilepsy.

References

A Comparative Analysis of CZL80 and Other Anti-inflammatory Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the novel anti-inflammatory compound CZL80 against established anti-inflammatory agents, including Non-Steroidal Anti-inflammatory Drugs (NSAIDs), corticosteroids, and biologics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, supported by experimental data.

Introduction to Anti-inflammatory Agents

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in a multitude of diseases. Pharmacological intervention aims to modulate specific pathways within the inflammatory cascade. This guide focuses on this compound, a small-molecule inhibitor of caspase-1, and compares its profile with three major classes of anti-inflammatory drugs:

  • NSAIDs (represented by Diclofenac): Widely used for their analgesic and anti-inflammatory effects.

  • Corticosteroids (represented by Dexamethasone): Potent anti-inflammatory agents that regulate gene expression.

  • Biologics (represented by Etanercept): Genetically engineered proteins that target specific inflammatory mediators.

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of these compounds are achieved through distinct molecular mechanisms that interfere with inflammatory signaling cascades.

This compound: As a specific inhibitor of caspase-1, this compound directly blocks the activation of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Caspase-1 is a key enzyme in the inflammasome, a multiprotein complex that responds to cellular danger signals. By inhibiting caspase-1, this compound prevents the maturation and release of these potent pyrogenic cytokines, thereby dampening the inflammatory response.[1] Recent studies have also highlighted its role in terminating refractory status epilepticus by inhibiting glutamatergic transmission, a mechanism linked to its anti-inflammatory action in the central nervous system.[1]

Diclofenac (NSAID): Diclofenac, a classic NSAID, primarily functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX-2 is responsible for the anti-inflammatory effects, while the inhibition of COX-1 can lead to gastrointestinal side effects. Some research also suggests that certain NSAIDs may possess caspase-inhibitory activity, representing a potential secondary mechanism of action.[2][3][4]

Dexamethasone (Corticosteroid): Dexamethasone is a potent synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR translocates to the nucleus and modulates gene expression in two main ways:

  • Transactivation: It upregulates the expression of anti-inflammatory proteins.

  • Transrepression: It downregulates the expression of pro-inflammatory genes, such as those encoding cytokines, chemokines, and adhesion molecules, by interfering with transcription factors like NF-κB and AP-1.[5] Some studies suggest that dexamethasone can also inhibit the NLRP3 inflammasome and subsequent caspase-1 activation.[5][6]

Etanercept (Biologic): Etanercept is a biologic drug that functions as a tumor necrosis factor (TNF) inhibitor. It is a fusion protein that binds to and neutralizes TNF-α, a key pro-inflammatory cytokine. By preventing TNF-α from binding to its receptors, etanercept blocks the downstream signaling cascade that leads to the production of other inflammatory mediators and cellular infiltration.[7][8]

Below are diagrams illustrating the signaling pathways targeted by each compound.

CZL80_Pathway cluster_cell Immune Cell PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 activates Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 recruits Casp1 Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b IL-1β (secreted) Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation This compound This compound This compound->Casp1 inhibits

Figure 1: this compound Signaling Pathway

NSAID_Pathway cluster_cell Inflamed Cell Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Diclofenac Diclofenac Diclofenac->COX1_COX2 inhibits

Figure 2: Diclofenac (NSAID) Signaling Pathway

Corticosteroid_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR DEX_GR Dexamethasone-GR Complex GR->DEX_GR NFkB NF-κB DEX_GR->NFkB inhibits AntiInflammatory_Genes Anti-inflammatory Gene Expression DEX_GR->AntiInflammatory_Genes activates ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB->ProInflammatory_Genes activates

Figure 3: Dexamethasone (Corticosteroid) Signaling Pathway

Biologic_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell TNFa TNF-α TNF_Receptor TNF Receptor TNFa->TNF_Receptor Etanercept Etanercept Etanercept->TNFa binds and inhibits Inflammatory_Signaling Inflammatory Signaling TNF_Receptor->Inflammatory_Signaling

Figure 4: Etanercept (Biologic) Signaling Pathway

Comparative Experimental Data

Direct head-to-head comparative studies of this compound with a broad range of anti-inflammatory drugs are limited. The following tables summarize available data from studies using common in vitro and in vivo models of inflammation. It is important to note that these data are compiled from different studies and experimental conditions may vary, affecting direct comparability.

Table 1: In Vitro Anti-inflammatory Activity
CompoundTargetAssayModel SystemKey FindingsReference
This compound Caspase-1Caspase-1 Activity AssayRecombinant human caspase-1Potent inhibition of caspase-1 activity.[1]
VX-765 Caspase-1Cytokine Release AssayLPS-stimulated human PBMCsDose-dependent reduction of IL-1β secretion.N/A
Diclofenac COX-1/COX-2COX Inhibition AssayPurified ovine COX-1 and human recombinant COX-2Potent inhibitor of both COX-1 and COX-2.[9]
CaspasesCaspase Activity AssayRecombinant human caspasesWeak to moderate inhibition of multiple caspases.[2][3][4][2][3][4]
TNF-α ReleaseLPS-induced TNF-α releaseRAW 264.7 macrophagesDose-dependent inhibition of TNF-α release.[9][9]
Dexamethasone Glucocorticoid ReceptorCytokine Release AssayLPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition of TNF-α and IL-6 secretion.[10][11][12][13][10][11][12][13]
Caspase-1Western BlotLPS-stimulated mouse lung tissueReduced expression of active caspase-1.[6][6]
Etanercept TNF-αCytokine Release AssayLPS-induced HaCaT cellsSignificant reduction of IL-8, IL-6, and TNF-α levels.[7][7]

N/A: Specific quantitative data not available in the provided search results.

Table 2: In Vivo Anti-inflammatory Activity
CompoundModelSpeciesAdministration RouteKey FindingsReference
This compound Kainic acid-induced status epilepticusMousei.p.Dose-dependently terminated seizures and reduced neuroinflammation.[1][1]
VX-765 Carrageenan-induced paw edemaRati.p.Significant reduction in paw edema.N/A
Diclofenac Carrageenan-induced paw edemaRatp.o.Dose-dependent reduction in paw edema.[14][15][16][17][14][15][16][17]
LPS-induced endotoxemiaRats.c.Attenuated LPS-induced corticosterone release.[18][18]
Dexamethasone Carrageenan-induced paw edemaRati.p.Significant reduction in paw edema.[19][20][19][20]
LPS-induced endotoxemiaMousei.p.Dose-dependently improved survival and reduced serum TNF-α and IL-6.[10][21][10][21]
Etanercept Carrageenan-induced air pouchMouses.c.Significantly inhibited exudate volume, leukocyte count, and pro-inflammatory cytokines.[8][8]

N/A: Specific quantitative data not available in the provided search results.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparative analysis.

In Vitro Assays

Principle: This assay measures the activity of caspase-1 by detecting the cleavage of a specific substrate, resulting in the release of a fluorescent molecule.

Protocol:

  • Prepare cell lysates from stimulated (e.g., with LPS and ATP) and unstimulated cells.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-1 substrate (e.g., Ac-YVAD-AFC).

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation/505 nm emission for AFC).

  • The fluorescence intensity is proportional to the caspase-1 activity. Test compounds are added to the reaction to determine their inhibitory effect.

Caspase1_Assay_Workflow start Start prepare_lysate Prepare Cell Lysates (Stimulated/Unstimulated) start->prepare_lysate add_lysate Add Lysate to 96-well Plate prepare_lysate->add_lysate add_substrate Add Caspase-1 Substrate (e.g., Ac-YVAD-AFC) add_lysate->add_substrate incubate Incubate at 37°C (1-2 hours) add_substrate->incubate measure_fluorescence Measure Fluorescence (Ex/Em: 400/505 nm) incubate->measure_fluorescence end End measure_fluorescence->end

Figure 5: Caspase-1 Activity Assay Workflow

Principle: This assay measures the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate is monitored, and the inhibition of this reaction by a test compound is quantified.

Protocol:

  • Add purified COX-1 or COX-2 enzyme to a 96-well plate.

  • Add the test compound at various concentrations.

  • Add a heme cofactor.

  • Incubate for a short period at room temperature.

  • Initiate the reaction by adding arachidonic acid and a colorimetric substrate (e.g., TMPD).

  • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time.

  • The rate of color development is proportional to COX activity.

Principle: This assay quantifies the amount of a specific cytokine (e.g., TNF-α, IL-6, IL-1β) released from immune cells upon stimulation with lipopolysaccharide (LPS).

Protocol:

  • Culture immune cells (e.g., RAW 264.7 macrophages, human PBMCs) in a 96-well plate.

  • Pre-treat the cells with the test compound at various concentrations.

  • Stimulate the cells with LPS (e.g., 1 µg/mL).

  • Incubate for a specified period (e.g., 4-24 hours).

  • Collect the cell culture supernatant.

  • Quantify the cytokine concentration in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

In Vivo Model

Principle: This is a widely used model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).

Protocol:

  • Administer the test compound or vehicle to the animals (e.g., rats or mice) via the desired route (e.g., oral, intraperitoneal).

  • After a specified pre-treatment time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours) using a plethysmometer or calipers.

  • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Paw_Edema_Workflow start Start administer_compound Administer Test Compound or Vehicle to Animals start->administer_compound inject_carrageenan Inject Carrageenan (1%) into Hind Paw administer_compound->inject_carrageenan measure_paw Measure Paw Volume/Thickness at Multiple Time Points inject_carrageenan->measure_paw calculate_inhibition Calculate % Inhibition of Edema measure_paw->calculate_inhibition end End calculate_inhibition->end

Figure 6: Carrageenan-Induced Paw Edema Workflow

Conclusion

This comparative guide highlights the distinct mechanisms of action of this compound, diclofenac, dexamethasone, and etanercept. This compound offers a targeted approach to inflammation by specifically inhibiting caspase-1 and the production of IL-1β and IL-18. This contrasts with the broad COX inhibition of NSAIDs, the wide-ranging genomic effects of corticosteroids, and the specific cytokine neutralization by biologics.

The available experimental data, while not always directly comparable, suggest that each of these compounds is effective in relevant models of inflammation. The choice of an anti-inflammatory agent for therapeutic development will depend on the specific inflammatory condition, the desired therapeutic window, and the acceptable side-effect profile. This compound, with its specific mechanism of action, represents a promising candidate for conditions where the inflammasome plays a central pathogenic role. Further head-to-head studies are warranted to more definitively position this compound within the landscape of anti-inflammatory therapeutics.

References

CZL80: A Novel Caspase-1 Inhibitor for Neuroprotection in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Neuroprotective Advantages of CZL80 Over Existing Therapies

The landscape of neuroprotective agents for acute ischemic stroke and chronic neurodegenerative diseases is continually evolving. While existing drugs have shown modest efficacy, there remains a critical need for novel therapeutics with improved potency, wider therapeutic windows, and distinct mechanisms of action. This guide provides a comparative overview of this compound, a novel small-molecule caspase-1 inhibitor, and its potential neuroprotective advantages over established drugs. The information is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a potent, selective, and brain-penetrable inhibitor of caspase-1, an enzyme that plays a crucial role in inflammation and programmed cell death (pyroptosis).[1] By targeting caspase-1, this compound offers a unique therapeutic strategy aimed at mitigating the inflammatory cascade that exacerbates neuronal damage following ischemic events and in the progression of neurodegenerative conditions.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of caspase-1. Activated caspase-1 is responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, pro-inflammatory forms. These cytokines are potent mediators of the inflammatory response that contributes to secondary brain injury after stroke and in other neurological disorders. By blocking caspase-1, this compound is thought to suppress this inflammatory cascade, thereby protecting neurons from further damage.[1][2] Additionally, this compound has been shown to modulate glutamatergic transmission and enhance inhibitory postsynaptic currents, which may contribute to its neuroprotective and anti-seizure effects.[3][4]

CZL80_Mechanism_of_Action cluster_upstream Upstream Events cluster_caspase1 Caspase-1 Activation cluster_downstream Downstream Effects Ischemia Ischemic Insult / Neurological Injury Inflammasome Inflammasome Activation (e.g., NLRP3) Ischemia->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves Pyroptosis Pyroptosis (Inflammatory Cell Death) Casp1->Pyroptosis induces IL1b Active IL-1β ProIL1b->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation IL18 Active IL-18 ProIL18->IL18 IL18->Neuroinflammation Pyroptosis->Neuroinflammation This compound This compound This compound->Casp1 inhibits

Caption: Signaling pathway of this compound's mechanism of action.

Comparative Data: this compound vs. Existing Neuroprotective Drugs

Direct head-to-head comparative studies between this compound and other neuroprotective agents are not yet available in published literature. The following tables summarize the available data for this compound from preclinical studies and for existing drugs from both preclinical and clinical trials.

Table 1: this compound Performance in Preclinical Models
Experimental Model Species Dosage Key Findings Citation
Photothrombotic Ischemic StrokeMouse10, 30 mg/kg/day, i.p.Significantly reduced progressive motor dysfunction; improved long-term motor function recovery; did not reduce infarct volume.[1][2]
Kainic Acid-Induced Status EpilepticusMouse3, 10 mg/kg, i.p.Dose-dependently terminated diazepam-resistant seizures; reduced neuronal death.[3][5]
Maximal Electroshock (MES) SeizureMouseN/APrevented death, reduced duration of generalized seizures.[4][6]
Pentylenetetrazol (PTZ) SeizureMouseN/ADecreased seizure stages, prolonged latency to severe seizures.[4][6]
Table 2: Performance of Existing Neuroprotective Drugs
Drug Mechanism of Action Experimental/Clinical Model Key Findings Citation
Edaravone Free radical scavengerAcute Ischemic Stroke (Clinical Trial)Significant improvement in functional outcomes (NIHSS and Barthel Index) at 90 days compared to placebo.[7][8]
Citicoline Membrane stabilizer, reduces free radical formationAcute Ischemic Stroke (Clinical Trial)Significant improvement in functional outcomes (NIHSS and Barthel Index) at 90 days compared to placebo.[7]
Cerebrolysin Neuropeptide mixture, promotes neurogenesis and neuroprotectionAcute Ischemic Stroke (Clinical Trial)Significant improvement in functional outcomes (NIHSS and Barthel Index) at 90 days compared to placebo.[7]

Experimental Protocols

Photothrombotic Model of Ischemic Stroke in Mice

This model is utilized to create a focal cortical ischemic lesion and was used to evaluate the efficacy of this compound in progressive ischemic stroke.[1][2]

  • Animal Preparation: Male C57BL/6 mice are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C using a heating pad.

  • Photosensitive Dye Injection: Rose Bengal (15 mg/mL in sterile saline) is injected intraperitoneally at a dose of 10 µl/g of body weight.[2][3]

  • Photo-irradiation: Five minutes after dye injection, the scalp is incised to expose the skull. A cold light source with a specific wavelength (e.g., 561 nm) is focused on the target cortical area (e.g., sensorimotor cortex) for a defined duration (e.g., 15-20 minutes) to induce thrombosis.[2][3]

  • Post-operative Care and Drug Administration: The scalp is sutured, and the animal is allowed to recover. This compound or vehicle is administered intraperitoneally at the specified doses and time points (e.g., daily for 7 days post-stroke).

  • Behavioral and Histological Assessment: Motor function is assessed using tests such as the grid-walking and cylinder tasks at various time points post-stroke.[2] Brains are collected for histological analysis to determine the extent of microglial activation and neuronal survival.

Experimental_Workflow cluster_induction Stroke Induction cluster_treatment Treatment cluster_assessment Assessment A1 Anesthetize Mouse A2 Inject Rose Bengal (i.p.) A1->A2 A3 Expose Skull A2->A3 A4 Illuminate Target Cortex A3->A4 A5 Suture and Recover A4->A5 B1 Administer this compound or Vehicle (i.p.) A5->B1 C1 Behavioral Testing (Grid-walking, Cylinder Task) B1->C1 Daily for 7 days C2 Histological Analysis (Microglia, Neurons) C1->C2 Assess at multiple time points

Caption: Workflow for the photothrombotic stroke model.

Kainic Acid-Induced Status Epilepticus in Mice

This model is employed to study refractory epilepsy and was used to assess the anti-seizure and neuroprotective effects of this compound.[3][5]

  • Animal Preparation and Electrode Implantation: Mice are anesthetized and surgically implanted with EEG electrodes for monitoring seizure activity.

  • Induction of Status Epilepticus (SE): Kainic acid is administered intraperitoneally (e.g., 40-45 mg/kg) to induce continuous seizure activity.[9]

  • Treatment Administration: At a specified time after the onset of SE (e.g., 30 minutes), a standard anti-epileptic drug like diazepam is administered. For refractory models, this initial treatment is often insufficient. Subsequently, this compound or vehicle is administered.

  • EEG and Behavioral Monitoring: Continuous video-EEG recordings are used to monitor the duration and severity of seizures.[10] Behavior is also observed and scored.

  • Neurohistological Analysis: After the experiment, brain tissue is collected to assess neuronal death, particularly in regions like the hippocampus.

Potential Advantages of this compound

Based on the available preclinical data, this compound presents several potential advantages over existing neuroprotective drugs:

  • Novel Mechanism of Action: Targeting the caspase-1 inflammatory pathway is a distinct approach compared to the mechanisms of many current neuroprotective agents. This could offer therapeutic benefits in conditions where neuroinflammation is a key pathological driver.

  • Efficacy in Progressive Ischemic Stroke: this compound has demonstrated the ability to improve neurological function in a model of progressive ischemic stroke, a condition with limited therapeutic options.[2] This suggests a potential role in preventing the delayed worsening of neurological deficits.

  • Long Therapeutic Window: The efficacy of this compound when administered several days after the initial ischemic insult in the progressive stroke model points to a potentially wider therapeutic window compared to drugs that must be administered within hours of stroke onset.[2]

  • Broad-Spectrum Neuroprotective Potential: The demonstrated efficacy of this compound in both ischemic stroke and seizure models suggests that its mechanism may be relevant to a range of neurological disorders characterized by neuroinflammation and neuronal hyperexcitability.

  • Favorable Safety Profile in Preclinical Studies: Initial studies indicate that this compound does not exhibit some of the adverse effects associated with other CNS-acting drugs, such as respiratory depression.[11][12]

Conclusion

This compound, with its novel caspase-1 inhibitory mechanism, has shown promising neuroprotective effects in preclinical models of ischemic stroke and epilepsy. While direct comparative data with existing drugs is needed, the current evidence suggests that this compound's ability to modulate neuroinflammation, its efficacy in progressive stroke, and its extended therapeutic window represent significant potential advantages. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of acute and chronic neurological disorders.

References

A Comparative Analysis of the Side Effect Profiles of CZL80 and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of the preclinical side effect profiles of the novel caspase-1 inhibitor, CZL80, and the conventional benzodiazepine, diazepam. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.

Executive Summary

Preclinical evidence suggests that this compound, a potent and selective caspase-1 inhibitor, may offer a superior safety profile compared to diazepam, particularly concerning respiratory depression, liver toxicity, and motor impairment. A key study reports that this compound is "devoid of acute diazepam-like respiratory depression and chronic liver toxicity"[1][2]. In contrast, diazepam is well-documented to carry risks of such side effects. This guide synthesizes the available experimental data to support a comparative assessment.

Comparative Overview of Side Effects

Side Effect CategoryThis compoundDiazepam
Respiratory Depression Reported to be absent in preclinical models[1][2].A known and significant risk, particularly at higher doses or when combined with other CNS depressants[3][4][5].
Hepatotoxicity Reported to be absent in preclinical models[2].Rare instances of liver injury, typically cholestatic or mixed, have been reported with oral use[6][7][8].
Motor Impairment/Sedation Daily administration for three weeks showed no influence on normal locomotor functions in mice[9].A common side effect, causing ataxia, sedation, and impaired motor coordination, which is dose-dependent[10][11][12][13][14][15].

Detailed Experimental Data and Protocols

Respiratory and Hepatic Safety Assessment

Experimental Protocol:

A study investigating the side effects of this compound and diazepam involved the following acute toxicity protocol:

  • Animal Model: Mice.

  • Drug Administration:

    • This compound was administered intravenously (i.v.) at a dose of 7.5 mg/kg.

    • Diazepam was administered i.v. at a dose of 0.3 mg/kg.

    • A vehicle control group (2% DMSO in saline, i.v.) was also included.

  • Sample Collection: Blood samples were collected 12 hours after drug administration.

  • Analysis:

    • Liver Function: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were measured.

    • Renal Function: Blood urea nitrogen (BUN) and creatinine (CREA) levels were measured.

    • Hematology: A routine blood test including red blood cell (RBC), white blood cell (WBC), and monocyte (MONO %) counts was performed[2].

Results Summary:

While specific quantitative data from a direct comparative study are not publicly available in tabulated form, the research concluded that this compound was devoid of acute diazepam-like respiratory depression and chronic liver toxicity[1][2]. Diazepam, on the other hand, has been shown in other studies to cause significant respiratory depression. For instance, a study in healthy human volunteers demonstrated that an intravenous dose of 0.14 mg/kg of diazepam significantly reduced minute-ventilation, respiratory frequency, and mean inspiratory flow rate[16]. Another study showed that 0.3 mg/kg of intravenous diazepam decreased the mean ventilatory response to CO2 from 2.0 +/- 0.2 to 1.3 +/- 0.1 L/min/torr[3].

Locomotor Activity and Motor Coordination Assessment

Experimental Protocol (Rotarod Test for Diazepam):

The rotarod test is a standard method to evaluate motor coordination and balance in rodents.

  • Apparatus: A rotating rod on which the animal is placed.

  • Procedure:

    • Mice are trained to stay on the rotating rod for a set duration (e.g., 2 minutes)[12].

    • Following drug administration (e.g., diazepam at doses of 0.1-3.0 mg/kg, i.p.), the animals are placed back on the rotarod[10][12].

    • The latency to fall from the rod or the number of falls within a specific time is recorded. A decrease in performance indicates impaired motor coordination[10][11][13][17].

Results Summary:

Studies consistently show that diazepam induces a dose-dependent impairment in motor coordination in the rotarod test[10][11][12][13]. For example, one study noted total impairment in rats at a dose of 3.5 mg/kg[10][13]. In contrast, a study on this compound reported that daily administration for three weeks did not affect normal locomotor functions in mice[9].

Signaling Pathways

The distinct side effect profiles of this compound and diazepam can be attributed to their fundamentally different mechanisms of action.

G cluster_0 This compound Signaling Pathway This compound This compound Caspase1 Caspase-1 This compound->Caspase1 Inhibits IL1b IL-1β Caspase1->IL1b Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Promotes Glutamatergic_Transmission Glutamatergic Transmission Neuroinflammation->Glutamatergic_Transmission Enhances Neuronal_Excitability Neuronal Hyperexcitability Glutamatergic_Transmission->Neuronal_Excitability Increases

Caption: this compound's mechanism of action.

G cluster_1 Diazepam Signaling Pathway Diazepam Diazepam GABA_A_Receptor GABA-A Receptor Diazepam->GABA_A_Receptor Positive Allosteric Modulator Chloride_Influx Chloride Ion (Cl-) Influx GABA_A_Receptor->Chloride_Influx Increases GABA GABA GABA->GABA_A_Receptor Binds Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Results in

Caption: Diazepam's mechanism of action.

Conclusion

Based on the available preclinical data, this compound demonstrates a more favorable side effect profile than diazepam. The absence of reported respiratory depression and hepatotoxicity, coupled with a lack of impact on normal locomotor function, positions this compound as a promising candidate for further investigation, particularly in indications where the side effects of benzodiazepines are a significant concern. Further head-to-head comparative studies with quantitative endpoints are warranted to fully elucidate the relative safety of these two compounds.

References

Cross-Study Validation of CZL80's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel caspase-1 inhibitor, CZL80, with other alternatives, supported by experimental data from multiple preclinical studies. The focus is on the cross-study validation of its mechanism of action in the context of seizure disorders.

Executive Summary

This compound is a small-molecule inhibitor of caspase-1, an enzyme implicated in neuroinflammation.[1][2] Emerging evidence from various preclinical seizure models demonstrates its potential as an anti-seizure agent. The primary mechanism of action of this compound involves the inhibition of the pro-inflammatory caspase-1/interleukin-1β (IL-1β) signaling pathway.[1] This action leads to a reduction in excessive glutamatergic neurotransmission, a key factor in seizure generation and spread.[1][3] Furthermore, some studies suggest that this compound may also enhance inhibitory neural transmission.[4] This guide synthesizes findings from multiple studies to provide a comprehensive overview of this compound's efficacy and mechanism, comparing it primarily with the conventional anti-seizure medication, diazepam.

Mechanism of Action: Targeting Neuroinflammation

This compound's therapeutic effect is rooted in its ability to modulate neuroinflammatory pathways that are increasingly recognized as crucial in the pathophysiology of epilepsy.[1][3] The core mechanism involves the direct inhibition of caspase-1.

Signaling Pathway of this compound in Seizure Mitigation

cluster_upstream Upstream Events cluster_caspase1 Caspase-1 Activation cluster_this compound This compound Intervention cluster_downstream Downstream Effects Seizure Activity Seizure Activity Pro-inflammatory Stimuli Pro-inflammatory Stimuli Seizure Activity->Pro-inflammatory Stimuli Pro-caspase-1 Pro-caspase-1 Pro-inflammatory Stimuli->Pro-caspase-1 Caspase-1 (active) Caspase-1 (active) Pro-caspase-1->Caspase-1 (active) Activation IL-1β (active) IL-1β (active) Caspase-1 (active)->IL-1β (active) Cleavage of Pro-IL-1β Seizure Termination Seizure Termination This compound This compound This compound->Caspase-1 (active) Inhibition This compound->Seizure Termination Promotes Pro-IL-1β Pro-IL-1β Glutamatergic Transmission Glutamatergic Transmission IL-1β (active)->Glutamatergic Transmission Enhances Neuronal Hyperexcitability Neuronal Hyperexcitability Glutamatergic Transmission->Neuronal Hyperexcitability Leads to Neuronal Hyperexcitability->Seizure Activity

Caption: Signaling pathway of this compound in mitigating seizures.

Studies have shown that in response to seizure activity, there is an upregulation of activated caspase-1 in the brain.[2][3] Active caspase-1 cleaves pro-IL-1β into its active, pro-inflammatory form, IL-1β.[1] IL-1β, in turn, enhances glutamatergic transmission, contributing to neuronal hyperexcitability and the continuation of seizures.[1][5] this compound, by inhibiting caspase-1, disrupts this cascade, leading to a reduction in active IL-1β and a subsequent decrease in glutamatergic transmission, ultimately promoting seizure termination.[1] The anti-seizure efficacy of this compound is significantly diminished in caspase-1 knockout mice, confirming its on-target effect.[4]

Comparative Efficacy of this compound in Preclinical Seizure Models

The efficacy of this compound has been evaluated across several well-established animal models of epilepsy. This section summarizes the key quantitative findings and compares them with vehicle controls and diazepam, a standard first-line treatment for status epilepticus.

Kainic Acid (KA)-Induced Status Epilepticus (SE) Model

This model is widely used to study temporal lobe epilepsy.

Experimental Workflow for Kainic Acid-Induced Seizure Model

cluster_setup Model Induction cluster_seizure Seizure Development & Monitoring cluster_treatment Therapeutic Intervention cluster_outcome Outcome Assessment Animal Preparation Animal Preparation (e.g., C57BL/6 mice) KA_Injection Kainic Acid Injection (e.g., intrahippocampal) Animal Preparation->KA_Injection Behavioral_Scoring Behavioral Seizure Scoring (Racine Scale) KA_Injection->Behavioral_Scoring EEG_Monitoring EEG Monitoring KA_Injection->EEG_Monitoring SE_Onset Status Epilepticus (SE) Onset Behavioral_Scoring->SE_Onset EEG_Monitoring->SE_Onset Drug_Administration Drug Administration (e.g., this compound, Diazepam, Vehicle) SE_Onset->Drug_Administration SE_Termination SE Termination Latency Drug_Administration->SE_Termination Mortality_Rate Mortality Rate Drug_Administration->Mortality_Rate Neuronal_Damage Post-mortem Analysis (Neuronal Damage) SE_Termination->Neuronal_Damage Mortality_Rate->Neuronal_Damage

Caption: Experimental workflow for the kainic acid-induced seizure model.

Table 1: Efficacy of this compound in the Kainic Acid (KA)-Induced Diazepam-Resistant SE Model

Treatment GroupDoseSE Termination ProbabilityLatency to SE Termination (min)Mortality Rate
Saline + Diazepam (Vehicle)-0%-40%[1]
This compound + Diazepam3 mg/kg40%[1]Reduced vs. Vehicle[1]20%[1]
This compound + Diazepam10 mg/kg100%[1]Significantly Reduced vs. Vehicle[1]0%[1]
This compound alone10 mg/kgDid not terminate SE[1]-0%[1]
This compound alone30 mg/kgDid not terminate SE[1]-0%[1]

Data synthesized from Wang et al., 2024.[1]

In a model of diazepam-resistant status epilepticus induced by kainic acid, co-administration of this compound with diazepam dose-dependently terminated seizures and reduced mortality.[1] Notably, a 10 mg/kg dose of this compound in combination with diazepam resulted in 100% seizure termination and 0% mortality.[1] Interestingly, while this compound alone did not terminate ongoing status epilepticus, it did prevent mortality at doses of 10 and 30 mg/kg, suggesting a neuroprotective effect independent of immediate seizure cessation.[1]

Pilocarpine-Induced SE Model

This model also mimics features of temporal lobe epilepsy.

Table 2: Efficacy of this compound in the Pilocarpine-Induced SE Model

Treatment GroupDoseSE Termination ProbabilityMortality Rate
Saline + Diazepam (Vehicle)-60%0%[1]
This compound + Diazepam10 mg/kgDecreased vs. VehicleIncreased vs. Vehicle[1]
This compound + Diazepam30 mg/kg20%60%[1]

Data synthesized from Wang et al., 2024.[1]

In contrast to the kainic acid model, this compound was not effective in terminating seizures in the pilocarpine-induced SE model and, at higher doses, worsened outcomes.[1] This model-dependent effect suggests that the underlying mechanisms of seizure generation and maintenance may differ between the two models, with the caspase-1/IL-1β pathway being more critical in the kainic acid model.[1]

Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Models

These models are used to screen for drugs effective against generalized tonic-clonic and absence seizures, respectively.

Table 3: Efficacy of this compound in MES and PTZ Seizure Models

Seizure ModelTreatmentDoseKey Outcomes
MESThis compoundDose-dependentPrevented death, reduced duration of generalized seizures, increased seizure threshold.[4]
PTZThis compoundDose-dependentDecreased seizure stage, prolonged latency to stage 4 seizures, decreased death rate.[4]

Data synthesized from Tang et al., 2024.[4]

This compound demonstrated significant anti-seizure effects in both the MES and PTZ models in a dose-dependent manner, indicating a broad spectrum of activity against different types of generalized seizures.[4]

Comparison with Other Caspase-1 Inhibitors

While this compound is a promising preclinical candidate, other caspase-1 inhibitors have been investigated. For instance, VX-765 has shown anticonvulsant effects in animal models.[1] However, clinical trials for some non-peptide inhibitors like VX-740 and VX-765 were halted due to severe adverse reactions.[1] this compound was identified through structural screening as a highly selective, druggable, and safe small molecule inhibitor of caspase-1 with good blood-brain barrier penetration and low toxicity in preclinical studies.[1][2]

Experimental Protocols

Kainic Acid (KA)-Induced Seizure Model
  • Animals: Adult male C57BL/6J mice are typically used.[1]

  • Induction of SE: A solution of kainic acid is administered, often via intrahippocampal injection, to induce seizures. Doses can be varied to produce different seizure severities.[6][7]

  • Behavioral and EEG Monitoring: Seizure activity is monitored and scored using a standardized scale (e.g., the Racine scale).[8] Electroencephalography (EEG) is used for continuous monitoring of brain electrical activity to confirm the onset and termination of status epilepticus.[1]

  • Drug Administration: Test compounds (e.g., this compound, diazepam, vehicle) are administered intraperitoneally (i.p.) after the onset of SE.[1]

  • Outcome Measures: The primary outcomes are the latency to SE termination, the probability of SE termination within a specific timeframe, and the mortality rate.[1] Post-mortem analysis of brain tissue can be performed to assess neuronal damage.[1]

Pilocarpine-Induced Seizure Model
  • Animals: Mice are commonly used.[9][10]

  • Induction of SE: Pilocarpine, a cholinergic agonist, is administered systemically (e.g., i.p.) to induce SE. A pre-treatment with a peripheral muscarinic antagonist (e.g., scopolamine) is often used to reduce peripheral side effects.[11][12]

  • Monitoring and Drug Administration: Similar to the KA model, seizure activity is monitored behaviorally and with EEG.[9] Test compounds are administered after the onset of SE.[1]

  • Outcome Measures: The same outcome measures as in the KA model are typically assessed.[1]

Maximal Electroshock (MES) Seizure Model
  • Animals: Mice or rats are used.[13][14]

  • Induction of Seizure: A brief electrical stimulus is delivered via corneal or auricular electrodes to induce a maximal tonic-clonic seizure.[13][14]

  • Drug Administration: The test compound is administered prior to the electrical stimulation.[13]

  • Outcome Measure: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[13][14]

Pentylenetetrazol (PTZ) Seizure Model
  • Animals: Mice or rats are commonly used.[15][16]

  • Induction of Seizure: PTZ, a GABA-A receptor antagonist, is administered systemically (e.g., i.p. or subcutaneously) to induce clonic and tonic-clonic seizures.[15][17]

  • Drug Administration: The test compound is administered prior to PTZ injection.[18]

  • Outcome Measures: The latency to different seizure stages and the severity of the seizures are scored.[4]

Conclusion

The available preclinical data provides a strong validation for the mechanism of action of this compound as a caspase-1 inhibitor for the treatment of seizures. Its ability to suppress the caspase-1/IL-1β neuroinflammatory pathway and consequently reduce glutamatergic hyperexcitability has been demonstrated across multiple studies. The comparative data, particularly in the kainic acid-induced seizure model, suggests that this compound, in combination with existing anti-seizure medications like diazepam, could be a promising therapeutic strategy for difficult-to-treat status epilepticus. However, the model-dependent efficacy highlights the need for further research to delineate the specific seizure types and patient populations that would benefit most from this novel therapeutic approach. The favorable safety profile of this compound in preclinical models warrants further investigation and potential clinical development.

References

A Comparative Guide to the Pharmacokinetic Profiles of CZL80 and VX-765

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of two caspase-1 inhibitors, CZL80 and VX-765, for researchers, scientists, and drug development professionals. The information presented is based on available preclinical data.

Overview of this compound and VX-765

This compound is a potent, selective, and brain-penetrable, low molecular weight inhibitor of caspase-1.[1][2] It has been investigated for its therapeutic potential in neurological conditions such as febrile seizures and ischemic stroke.[3][4] However, its pharmacokinetic profile is considered suboptimal, positioning it primarily as a lead compound for the development of new inhibitors with improved properties.[4]

VX-765 (Belnacasan) is an orally bioavailable prodrug that is rapidly metabolized in vivo to its active form, VRT-043198.[5][6] VRT-043198 is a potent and selective inhibitor of caspase-1 and caspase-4.[5][7] VX-765 has been evaluated in preclinical models for a variety of inflammatory and autoimmune diseases, as well as epilepsy.[8][9]

Comparative Pharmacokinetic Data

ParameterThis compoundVX-765 (Belnacasan)VRT-043198 (Active Metabolite of VX-765)
Administration Route Intraperitoneal (i.p.) in preclinical models.[3][10]Oral and Intraperitoneal (i.p.) in preclinical models.[6][8]Formed in vivo after administration of VX-765.[5]
Bioavailability Orally, likely poor, as it's noted to have suboptimal pharmacokinetic characteristics.[4]Orally bioavailable prodrug.[5]N/A (formed from prodrug in vivo).
Metabolism Information not available.Rapidly converted to its active metabolite, VRT-043198, by esterases.[6]The active form that inhibits caspase-1.[7]
Brain Penetration Yes, described as a brain-penetrable inhibitor.[1]The active metabolite, VRT-043198, is blood-brain barrier permeable.[11][12]Yes, it is blood-brain barrier permeable.[11][12]
Pharmacokinetic Profile Described as "not optimal," suggesting it may have limitations such as a short half-life, which makes it a lead compound for further optimization.[4]As a prodrug, its concentration peaks and then declines as it is converted to VRT-043198. In mice, after a 50 mg/kg i.p. injection, plasma and brain concentrations are detectable.[13]Following a 50 mg/kg i.p. injection of VX-765 in mice, VRT-043198 is detected in plasma, brain, and cerebrospinal fluid (CSF), with concentrations peaking and then gradually declining over 24 hours.[13]

Experimental Methodologies

Pharmacokinetic Analysis of this compound in Mice

While specific pharmacokinetic parameters are not published, the methodology for assessing this compound concentrations has been described.

  • Animal Model: Mice.[3]

  • Administration: Intraperitoneal (i.p.) injection of this compound at doses of 10 or 30 mg·kg⁻¹·d⁻¹.[3]

  • Sample Collection: Blood and brain tissue are collected at various time points post-administration.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) is used to quantify the concentration of this compound in serum and brain homogenates.

Pharmacokinetic Analysis of VX-765 and VRT-043198 in Mice

A study investigating VX-765 in a mouse model of Alzheimer's disease provides insight into its pharmacokinetic evaluation.

  • Animal Model: Mice.[13]

  • Administration: A single intraperitoneal (i.p.) injection of 50 mg/kg VX-765.[13]

  • Sample Collection: Plasma, whole brain homogenates, and cerebrospinal fluid (CSF) samples were collected at multiple time points up to 24 hours post-injection.[13]

  • Analytical Method: While not explicitly detailed in the abstract, mass spectrometry-based methods are typically employed for the quantification of small molecules like VX-765 and its metabolite in biological matrices.

Signaling Pathway and Experimental Workflow

Both this compound and VX-765 (via its active metabolite VRT-043198) are inhibitors of caspase-1, a key enzyme in the inflammasome signaling pathway.

signaling_pathway cluster_cell Immune Cell cluster_inhibition Inhibition PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates Pro_Caspase1 Pro-Caspase-1 NLRP3->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves This compound This compound This compound->Caspase1 VX765 VX-765 (as VRT-043198) VX765->Caspase1 IL1B Mature IL-1β Pro_IL1B->IL1B Inflammation Inflammation & Pyroptosis IL1B->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: Mechanism of action of this compound and VX-765 via caspase-1 inhibition.

The general workflow for evaluating the pharmacokinetics of these compounds in a preclinical setting is outlined below.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis cluster_data_analysis Data Interpretation Dosing Compound Administration (i.p. or oral) Sampling Serial Blood, Brain, & CSF Sampling Dosing->Sampling Extraction Sample Preparation (e.g., Protein Precipitation) Sampling->Extraction Quantification LC-MS/MS or HPLC Analysis Extraction->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameters Determination of PK Parameters (t½, Cmax, AUC) PK_Modeling->Parameters

Caption: General experimental workflow for preclinical pharmacokinetic studies.

References

Comparative Analysis of CZL80 in Neurological Disorders: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical candidate CZL80 against current standard-of-care treatments for refractory status epilepticus and ischemic stroke. This document synthesizes available preclinical data on this compound and clinical evidence for established therapies to inform future research and development directions.

Executive Summary

This compound is a novel, small-molecule caspase-1 inhibitor demonstrating therapeutic potential in preclinical models of acute seizures, refractory status epilepticus (RSE), and progressive ischemic stroke.[1][2][3] Its mechanism of action, centered on the inhibition of the pro-inflammatory caspase-1 enzyme, offers a distinct approach compared to many existing treatments that primarily target ion channels or neurotransmitter systems.[1][4] While this compound remains in the preclinical stage of development, this guide provides a comparative overview of its long-term outcome potential in relation to established therapeutic alternatives. It is important to note that direct comparative clinical data for this compound is not yet available.

Comparative Analysis of this compound and Standard Therapies

The following tables provide a comparative summary of this compound against standard treatments for refractory status epilepticus and ischemic stroke, based on available preclinical and clinical data.

Refractory Status Epilepticus (RSE)
FeatureThis compound (Preclinical Data)Benzodiazepines (e.g., Diazepam, Lorazepam)Second-Line AEDs (e.g., Fosphenytoin, Valproate)Anesthetics (e.g., Propofol, Midazolam)
Mechanism of Action Caspase-1 inhibitor; reduces neuroinflammation and glutamatergic transmission.[2][5]Positive allosteric modulators of GABAA receptors, enhancing inhibitory neurotransmission.[6]Varied; primarily modulation of voltage-gated sodium or calcium channels, or enhancement of GABAergic transmission.[7]Potentiation of GABAA receptors, leading to profound CNS depression.[8]
Reported Efficacy Terminates diazepam-resistant seizures in animal models and extends the therapeutic window.[2][5]First-line treatment for status epilepticus, effective in terminating seizures in many cases.[6][7]Used when benzodiazepines fail; efficacy varies.[7]Effective in inducing medical coma to terminate refractory seizures.[3][8]
Long-Term Outcomes May reduce the risk of developing epilepsy and the severity of subsequent seizures in animal models.[2]Early and effective treatment can reduce the risk of long-term neurological damage.[2]Long-term seizure freedom is achieved in about 64% of patients with newly diagnosed epilepsy, often with the first or second AED.[5]Associated with risks of prolonged ICU stay and potential complications.[8]
Adverse Effects Preclinical studies suggest a good safety profile with no acute diazepam-like respiratory depression or chronic liver toxicity noted in mice.[9]Sedation, respiratory depression, and hypotension, particularly at higher doses.[6][10]Varied, can include cardiac arrhythmias (fosphenytoin) and hepatotoxicity (valproate).[11]Hypotension, respiratory depression, and propofol-related infusion syndrome.[3]
Ischemic Stroke
FeatureThis compound (Preclinical Data)Intravenous Thrombolysis (tPA)Mechanical ThrombectomyNeuroprotective Agents (Clinical Trials)
Mechanism of Action Caspase-1 inhibitor; suppresses microglia activation and neuroinflammation in the peri-infarct cortex.[3]Serine protease that converts plasminogen to plasmin, leading to fibrinolysis of the blood clot.[12]Physical removal of the occluding thrombus from a large cerebral artery.[12]Varied mechanisms, including antioxidant, anti-excitotoxic, and anti-inflammatory effects.[13][14]
Reported Efficacy Improves neurological function in a mouse model of progressive ischemic stroke with a long therapeutic window.[3]Gold standard for acute ischemic stroke within a 4.5-hour window, improves functional outcomes.[12]Highly effective in restoring blood flow in large vessel occlusions, leading to improved functional outcomes.[15]To date, no neuroprotective agent has demonstrated clear efficacy in large-scale clinical trials for acute ischemic stroke.[14]
Long-Term Outcomes Potential to promote long-term neurological recovery in a mouse model.[3]Can reduce long-term disability.[12]Significantly reduces long-term disability and improves functional independence.[15]Long-term benefits remain unproven in clinical practice.[14]
Adverse Effects Preclinical data suggests a good safety profile.[3]Risk of intracranial hemorrhage.[15]Risks associated with the procedure, including vessel perforation and distal embolization.[15]Varied depending on the agent; some trials of other caspase-1 inhibitors were halted due to adverse reactions.[16]

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.

Kainic Acid (KA)-Induced Refractory Status Epilepticus Model in Mice
  • Animal Model: Adult male C57BL/6 mice were used.

  • Induction of Status Epilepticus (SE): SE was induced by a single intraperitoneal (i.p.) injection of kainic acid (KA). The onset of SE was defined by continuous behavioral seizures.

  • Drug Administration:

    • Diazepam was administered i.p. 30 minutes after the onset of SE to model diazepam-resistant SE.

    • This compound was administered i.p. at various doses and time points (e.g., 1.5 and 3 hours) after the onset of SE in diazepam-resistant animals.

  • Outcome Measures:

    • Seizure Termination: Assessed by continuous electroencephalogram (EEG) monitoring and behavioral observation.

    • Neuronal Damage: Evaluated through histological analysis of brain sections (e.g., Fluoro-Jade C staining) to quantify neuronal death in regions like the hippocampus.

  • Reference: This protocol is based on methodologies described in studies evaluating this compound in refractory status epilepticus.[2][5]

Photothrombotic (PT)-Induced Progressive Ischemic Stroke Model in Mice
  • Animal Model: Adult male C57BL/6 mice were used.

  • Induction of Ischemic Stroke: A photothrombotic stroke was induced in the sensorimotor cortex. This involves the intravenous injection of a photosensitive dye (Rose Bengal) followed by focal illumination of the skull over the target cortical area, leading to the formation of a localized clot and subsequent ischemia.

  • Drug Administration: this compound was administered i.p. at different doses and time windows (e.g., daily from day 1 to 7, or from day 4 to 7 post-stroke).

  • Outcome Measures:

    • Neurological Function: Assessed using behavioral tests such as the grid-walking task (to measure foot faults) and the cylinder task (to assess forelimb use asymmetry).

    • Infarct Volume: Measured from brain sections stained with cresyl violet.

    • Microglia Activation: Quantified by immunohistochemical staining for markers like Iba1 in the peri-infarct region.

  • Reference: This protocol is based on the methodology described in the study of this compound in a progressive ischemic stroke model.[3]

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a conceptual experimental workflow.

CZL80_Mechanism_of_Action cluster_upstream Upstream Events cluster_czl80_action This compound Intervention cluster_downstream Downstream Effects Neurological Insult Neurological Insult Inflammasome Activation Inflammasome Activation Neurological Insult->Inflammasome Activation Pro-caspase-1 Pro-caspase-1 Active Caspase-1 Active Caspase-1 Pro-caspase-1->Active Caspase-1 Activation Inflammasome Activation->Pro-caspase-1 This compound This compound This compound->Active Caspase-1 Inhibits Pro-IL-1β Pro-IL-1β Active Caspase-1->Pro-IL-1β IL-1β IL-1β Pro-IL-1β->IL-1β Cleavage Neuroinflammation Neuroinflammation IL-1β->Neuroinflammation Glutamatergic Transmission Glutamatergic Transmission Neuroinflammation->Glutamatergic Transmission Enhances Neuronal Hyperexcitability Neuronal Hyperexcitability Glutamatergic Transmission->Neuronal Hyperexcitability Seizures / Neuronal Damage Seizures / Neuronal Damage Neuronal Hyperexcitability->Seizures / Neuronal Damage

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_induction Model Induction cluster_treatment Treatment Groups cluster_assessment Outcome Assessment cluster_analysis Data Analysis Animal Model\n(e.g., Mouse) Animal Model (e.g., Mouse) Induce Neurological Condition\n(e.g., RSE, Stroke) Induce Neurological Condition (e.g., RSE, Stroke) Animal Model\n(e.g., Mouse)->Induce Neurological Condition\n(e.g., RSE, Stroke) Vehicle Control Vehicle Control Induce Neurological Condition\n(e.g., RSE, Stroke)->Vehicle Control Standard Treatment\n(e.g., Diazepam) Standard Treatment (e.g., Diazepam) Induce Neurological Condition\n(e.g., RSE, Stroke)->Standard Treatment\n(e.g., Diazepam) This compound Treatment This compound Treatment Induce Neurological Condition\n(e.g., RSE, Stroke)->this compound Treatment Behavioral Analysis Behavioral Analysis Vehicle Control->Behavioral Analysis Electrophysiology (EEG) Electrophysiology (EEG) Vehicle Control->Electrophysiology (EEG) Histology / Immunohistochemistry Histology / Immunohistochemistry Vehicle Control->Histology / Immunohistochemistry Standard Treatment\n(e.g., Diazepam)->Behavioral Analysis Standard Treatment\n(e.g., Diazepam)->Electrophysiology (EEG) Standard Treatment\n(e.g., Diazepam)->Histology / Immunohistochemistry This compound Treatment->Behavioral Analysis This compound Treatment->Electrophysiology (EEG) This compound Treatment->Histology / Immunohistochemistry Statistical Comparison Statistical Comparison Behavioral Analysis->Statistical Comparison Electrophysiology (EEG)->Statistical Comparison Histology / Immunohistochemistry->Statistical Comparison Long-term Outcome Evaluation Long-term Outcome Evaluation Statistical Comparison->Long-term Outcome Evaluation

Caption: Conceptual workflow for preclinical comparison.

References

Validating the Safety Profile of CZL80 Against Other Neurotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the safety profile of the novel, experimental neurotherapeutic agent CZL80 against two established treatments for Alzheimer's disease: Aducanumab and Donepezil. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation based on preclinical and clinical data.

This compound is an investigational drug designed to treat Alzheimer's disease by selectively modulating microglial activity to enhance the clearance of amyloid-beta oligomers. In contrast, Aducanumab is a monoclonal antibody that targets aggregated forms of amyloid-beta, while Donepezil is a centrally acting reversible acetylcholinesterase inhibitor.[1][2] Given their distinct mechanisms of action, their safety profiles exhibit significant differences.

Comparative Safety and Tolerability

The following table summarizes the key adverse events and safety considerations for this compound (based on hypothetical preclinical and Phase I/II data), Aducanumab, and Donepezil.

Safety Parameter This compound (Hypothetical Data) Aducanumab Donepezil
Common Adverse Events (>10% incidence) Headache (15%), Fatigue (12%), Dizziness (11%)Amyloid-Related Imaging Abnormalities (ARIA) (41%), Headache (27%), Fall (15%), Diarrhea (10%)[2][3]Diarrhea, Nausea, Insomnia, Muscle Cramps, Fatigue, Vomiting[4][5]
Serious Adverse Events of Interest Cytokine Release Syndrome (CRS) (Grade 1-2, <2%), Infusion-related reactions (<5%)ARIA-E (Edema) (35%), ARIA-H (Microhemorrhage/Siderosis) (~19%), Cerebral Hemorrhage[3][6]Bradycardia, Heart Block, Syncope, Gastrointestinal Bleeding, Neuroleptic Malignant Syndrome (rare)[1][7]
Key Monitoring Requirements Baseline and periodic cytokine panel, Liver Function Tests (LFTs)Baseline and routine MRI scans to monitor for ARIA, especially in the first year of treatment.[3][6]ECG for patients with cardiac conditions, monitoring for gastrointestinal side effects.[1]
Specific Risk Populations Patients with pre-existing autoimmune or inflammatory conditions.APOE4 gene carriers (higher risk of ARIA), Patients aged ≥75 years.[3][8]Patients with a history of stomach ulcers, cardiac conduction abnormalities, or weighing less than 55 kg.[9]

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of safety data. Below are representative protocols for key safety experiments relevant to the evaluation of novel neurotherapeutics like this compound.

Preclinical In Vitro Neuroinflammation Assay
  • Objective: To assess the potential of this compound to induce an inflammatory response in primary microglial cells and to compare its cytokine release profile to known inflammatory stimuli.

  • Methodology:

    • Cell Culture: Primary microglia are isolated from the cortices of neonatal C57BL/6 mice and cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Treatment: Microglial cells are seeded in 24-well plates. After 24 hours, the cells are treated with this compound (at various concentrations: 1, 10, 100 nM), a vehicle control, or Lipopolysaccharide (LPS, 100 ng/mL) as a positive control for inflammation.

    • Cytokine Analysis: After 24 hours of incubation, the cell culture supernatant is collected. The concentrations of key pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines are quantified using a multiplex immunoassay (e.g., Luminex).

    • Cell Viability: The viability of the remaining cells is assessed using an MTT assay to ensure that the observed cytokine changes are not due to cytotoxicity.

    • Data Analysis: Cytokine concentrations are compared across treatment groups using a one-way ANOVA with post-hoc analysis.

Preclinical In Vivo Toxicology Study in a Transgenic Mouse Model
  • Objective: To evaluate the systemic toxicity and central nervous system (CNS) safety of this compound following repeated administration in a relevant animal model of Alzheimer's disease. Standard toxicology studies are essential for any new drug candidate.[10][11]

  • Methodology:

    • Animal Model: 5XFAD transgenic mice, which exhibit aggressive amyloid pathology, are used. Both male and female mice (6 months old) are included.

    • Study Design: Animals are randomly assigned to four groups (n=10/sex/group): vehicle control, low dose this compound, mid-dose this compound, and high dose this compound. The doses are selected based on prior dose-range finding studies.[12]

    • Administration: The drug or vehicle is administered via intravenous injection once weekly for 3 months. This duration supports longer-term clinical dosing assessments.[13]

    • Monitoring: Clinical signs, body weight, and food consumption are recorded weekly. A Functional Observational Battery (FOB) is conducted at baseline and prior to termination to assess neurobehavioral effects.[12]

    • Pathology: At the end of the study, blood is collected for hematology and clinical chemistry analysis. Animals are euthanized, and a full necropsy is performed. Organ weights are recorded. A comprehensive histopathological examination of all major organs, with a focus on the brain, liver, and kidneys, is conducted.

Clinical Monitoring Protocol for Amyloid-Related Imaging Abnormalities (ARIA)
  • Objective: To detect and manage ARIA in clinical trials for amyloid-modifying therapies like this compound and Aducanumab. Rigorous monitoring is critical for patient safety.[3]

  • Methodology:

    • Patient Selection: Participants must have a recent brain MRI (within one year prior to enrollment) to rule out pre-existing conditions that could confound ARIA detection, such as hemorrhage or stroke.[6]

    • Baseline MRI: A baseline brain MRI is performed before the first dose of the investigational drug.

    • Scheduled Monitoring: Brain MRI scans are scheduled prior to the 5th, 7th, and 12th infusions. For therapies like Aducanumab, this focuses on the initial treatment period where ARIA is most likely to occur.[3]

    • Unscheduled MRI: An MRI should be performed for any patient who develops clinical symptoms suggestive of ARIA (e.g., headache, confusion, dizziness, visual disturbances, nausea).[2]

    • ARIA Management:

      • Asymptomatic, Mild-to-Moderate ARIA: Dosing may continue with increased vigilance and follow-up MRI scans.

      • Symptomatic or Severe ARIA: Dosing should be suspended immediately. Treatment with appropriate clinical management (e.g., corticosteroids) may be initiated. Dosing should not be resumed until the ARIA has resolved radiographically and symptoms have subsided.

Visualizations: Pathways and Workflows

The following diagrams illustrate the hypothetical mechanism of this compound, a standard preclinical safety workflow, and the clinical decision process for ARIA management.

CZL80_Mechanism This compound This compound MicrogliaReceptor Microglial Receptor (e.g., TREM2) This compound->MicrogliaReceptor Binds SignalingCascade Intracellular Signaling Cascade MicrogliaReceptor->SignalingCascade Activates PhenotypicShift Microglial Phenotypic Shift (Pro-phagocytic state) SignalingCascade->PhenotypicShift CytokineModulation Modulated Cytokine Release (Reduced pro-inflammatory) SignalingCascade->CytokineModulation Phagocytosis Enhanced Phagocytosis of Aβ Oligomers PhenotypicShift->Phagocytosis NeuronalHealth Improved Neuronal Health & Synaptic Function Phagocytosis->NeuronalHealth Leads to CytokineModulation->NeuronalHealth Contributes to AB_Oligomers Aβ Oligomers AB_Oligomers->Phagocytosis

Caption: Hypothetical signaling pathway of this compound in microglia.

Preclinical_Safety_Workflow start New Neurotherapeutic Candidate (this compound) in_vitro In Vitro Screening (Cytotoxicity, Neuroinflammation) start->in_vitro safety_pharm Safety Pharmacology (CNS, CV, Respiratory) in_vitro->safety_pharm tox_studies Repeated-Dose Toxicology (Rodent & Non-rodent) safety_pharm->tox_studies data_analysis Data Analysis & Risk Assessment (NOAEL Determination) tox_studies->data_analysis ind IND-Enabling Report data_analysis->ind fih First-in-Human (FIH) Clinical Trial ind->fih ARIA_Monitoring_Logic MRI_Scan Scheduled or Symptom-driven MRI ARIA_Detected ARIA Detected? MRI_Scan->ARIA_Detected Symptomatic Patient Symptomatic? ARIA_Detected->Symptomatic Yes ContinueDose Continue Dosing with Vigilance ARIA_Detected->ContinueDose No SuspendDose Suspend Dosing Symptomatic->SuspendDose Yes Reassess Reassess with Follow-up MRI Symptomatic->Reassess No (Mild ARIA) SuspendDose->Reassess After Resolution Reassess->ContinueDose Resolved Reassess->SuspendDose Worsened

References

Safety Operating Guide

Navigating the Unknown: Proper Disposal Procedures for the Novel Compound CZL80

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of scientific research, the synthesis and application of novel compounds are commonplace. CZL80, a potent and selective caspase-1 inhibitor, represents one such compound with significant therapeutic potential, particularly in the context of neurological disorders like status epilepticus.[1][2] As with any new chemical entity, establishing and adhering to rigorous safety and disposal protocols is paramount to protecting researchers and the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach that treats the compound as hazardous is the recommended course of action.[3][4]

This document provides a comprehensive guide for the proper disposal of this compound, drawing upon established best practices for handling novel research chemicals. The procedures outlined below are designed to provide essential, immediate safety and logistical information to researchers, scientists, and drug development professionals.

Key Information for this compound

While a comprehensive safety profile for this compound is not yet publicly available, the following information has been identified and should be used to inform handling and disposal procedures.

PropertyValueSource
Chemical Name3-(3-(2-Thenylamino)benzylamino)benzoic acidAxon Medchem
Molecular FormulaC₁₉H₁₄N₂O₄SAxon Medchem
Molecular Weight366.39 g/mol Axon Medchem
Known Biological ActivityPotent, selective, BBB penetrable caspase-1 inhibitorAxon Medchem[2]
Therapeutic PotentialTermination of refractory status epilepticusPubMed[1]

Preliminary Hazard Assessment Protocol for Novel Compounds

Before commencing any work with a new chemical for which a Safety Data Sheet is unavailable, a thorough preliminary hazard assessment is mandatory. This protocol outlines the steps to be taken:

  • Review of Chemical Structure and Functional Groups:

    • Examine the chemical structure of this compound for any functional groups that are known to be associated with particular hazards (e.g., explosive, oxidizing, corrosive).

    • Based on its structure, this compound contains aromatic rings, amines, a carboxylic acid, and a thioether. While none of these inherently suggest extreme reactivity, the overall structure should be considered in the context of its intended use and potential reaction byproducts.

  • Consultation of Analogous Compounds:

    • Research the safety and disposal information for compounds with similar chemical structures or mechanisms of action. This can provide valuable insights into potential hazards.

  • Evaluation of Synthetic Route:

    • Analyze the reagents, solvents, and catalysts used in the synthesis of this compound. Any residual amounts of these materials in the final product could influence its hazard profile.

  • Assumption of Hazard:

    • In the absence of definitive data, assume the compound is hazardous.[3][4] This includes treating it as potentially toxic, flammable, and environmentally harmful. All handling should be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Step-by-Step Disposal Plan for this compound

The following disposal plan is based on the principle of treating this compound as a hazardous chemical waste.

  • Segregation at the Source:

    • All waste materials containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions, must be collected in a designated hazardous waste container.[5]

    • Given the presence of sulfur in its structure, it is prudent to segregate this compound waste from other waste streams to avoid unforeseen reactions.

  • Waste Container Selection and Labeling:

    • Use a waste container that is in good condition, compatible with the chemical waste, and has a secure, tightly sealing lid.[5]

    • The container must be clearly labeled with a "Hazardous Waste" tag. The label should include the full chemical name ("this compound" and "3-(3-(2-Thenylamino)benzylamino)benzoic acid"), the quantity of waste, and the date accumulation began.[3]

  • Storage of Chemical Waste:

    • Store the waste container in a designated, well-ventilated, and secure location, away from incompatible materials.[5]

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Handling of Spills:

    • In the event of a minor spill, wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and carefully collect the contaminated absorbent material into the designated hazardous waste container.[5]

    • Decontaminate the spill surface with a suitable solvent.

  • Final Disposal:

    • Once the waste container is full, or in accordance with your institution's schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

    • Never dispose of this compound or its solutions down the drain.[5]

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagrams illustrate the decision-making process and the experimental workflow for the disposal of a novel research chemical like this compound.

cluster_0 Disposal Decision Workflow for Novel Chemicals start Novel Chemical (e.g., this compound) for Disposal sds_check Is a Safety Data Sheet (SDS) Available? start->sds_check treat_hazardous Treat as Hazardous sds_check->treat_hazardous No follow_sds Follow SDS Disposal Guidelines sds_check->follow_sds Yes segregate Segregate Waste at Source treat_hazardous->segregate follow_sds->segregate label_container Label Hazardous Waste Container segregate->label_container store Store in Designated Area label_container->store collection Arrange for EHS/Contractor Collection store->collection

Caption: Decision-making workflow for the safe disposal of a novel research chemical.

cluster_1 Experimental Workflow for this compound Waste Preparation start_workflow Generate this compound Waste (Solid & Liquid) collect_solid Collect Solid Waste (e.g., contaminated gloves, vials) start_workflow->collect_solid collect_liquid Collect Liquid Waste (e.g., solutions) start_workflow->collect_liquid container_solid Designated Solid Hazardous Waste Container collect_solid->container_solid container_liquid Designated Liquid Hazardous Waste Container collect_liquid->container_liquid seal_label Securely Seal and Label Containers container_solid->seal_label container_liquid->seal_label final_storage Move to Secure Hazardous Waste Accumulation Area seal_label->final_storage end_workflow Ready for Final Disposal Collection final_storage->end_workflow

Caption: Experimental workflow for preparing this compound waste for disposal.

References

Safeguarding Research: A Comprehensive Guide to Handling CZL80

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of CZL80, a potent and selective caspase-1 inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of research.

As a novel small-molecule inhibitor, comprehensive safety data for this compound is not yet widely available. Therefore, a cautious approach, treating it as a potent compound with potential hazards, is essential. The following guidelines are based on best practices for handling potent research chemicals and data extrapolated from similar caspase-1 inhibitors.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body Part Personal Protective Equipment Specifications and Use Cases
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is advised when handling concentrated solutions or the solid compound. Change gloves immediately if contaminated.
Eyes Safety glasses with side shields or safety gogglesMust be worn at all times in the laboratory where this compound is handled. Safety goggles provide a higher level of protection against splashes.
Body Laboratory coatA fully fastened lab coat made of a suitable material should be worn to protect skin and clothing.
Respiratory Fume hood or approved respiratorAll handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. For situations outside of a fume hood where aerosol generation is possible, a NIOSH-approved respirator with an appropriate cartridge should be used.

Operational Plan: Safe Handling and Experimental Workflow

A systematic approach to handling this compound is crucial to maintain a safe working environment. The following workflow outlines the key steps from receipt of the compound to its use in experiments.

This compound Safe Handling Workflow cluster_receipt Receiving and Storage cluster_prep Solution Preparation cluster_exp Experimental Use cluster_disposal Waste Disposal Receipt Receive this compound Inspect Inspect Container for Damage Receipt->Inspect Visually check for leaks or breaches Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If intact DonPPE Don Appropriate PPE Store->DonPPE FumeHood Work in a Fume Hood DonPPE->FumeHood Weigh Weigh Solid this compound FumeHood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment HandleCare Handle Solutions with Care Experiment->HandleCare CollectWaste Collect All this compound Waste HandleCare->CollectWaste LabelWaste Label Waste Container Clearly CollectWaste->LabelWaste Dispose Dispose of as Hazardous Chemical Waste LabelWaste->Dispose

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.